Brassicasterol
Beschreibung
This compound has been reported in Tuber indicum, Cyttaria johowii, and other organisms with data available.
This compound is a steroid derivative characterized by the hydroxyl group in position C-3 of the steroid skeleton, elimination of carbon 24.2 of the alkyl substituent, and unsaturated bonds in position 5-6 of the B ring, and position 22-23 in the alkyl substituent. It is synthesized by several unicellular algae and some terrestrial plants.
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
(3S,8S,9S,10R,13R,14S,17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H46O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h7-9,18-20,22-26,29H,10-17H2,1-6H3/b8-7+/t19-,20+,22-,23-,24+,25-,26-,27-,28+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OILXMJHPFNGGTO-ZAUYPBDWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H46O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80197124 | |
| Record name | Brassicasterol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80197124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Brassicasterol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011181 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
474-67-9 | |
| Record name | Brassicasterol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=474-67-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Brassicasterol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000474679 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Brassicasterol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80197124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ergosta-5,22(E)-dien-3β-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.807 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BRASSICASTEROL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2B0KG2XFOF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Brassicasterol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011181 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
150 - 151 °C | |
| Record name | Brassicasterol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011181 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Brassicasterol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Brassicasterol, a prominent phytosterol found in various terrestrial and marine sources, has garnered significant attention for its diverse biological activities, including its potential as an anti-cancer agent. This technical guide provides a comprehensive overview of the chemical structure and stereochemical intricacies of this compound. It delves into its physicochemical properties, spectroscopic characterization, and key signaling pathways it modulates, particularly the AKT and androgen receptor (AR) signaling cascades. Detailed experimental protocols for the extraction, purification, and analysis of this compound are also presented to facilitate further research and development.
Chemical Structure and Stereochemistry
This compound, with the systematic IUPAC name (3β,22E)-Ergosta-5,22-dien-3-ol, is a C28 sterol.[1][2] Its structure is characterized by a tetracyclic cyclopenta[a]phenanthrene steroid nucleus and an eight-carbon side chain attached to C-17.
Key Structural Features:
-
Steroid Nucleus: The core structure consists of four fused rings (A, B, C, and D). A double bond is present between C-5 and C-6 in the B ring. The hydroxyl group at the C-3 position has a β-configuration, meaning it projects above the plane of the ring system.[2]
-
Side Chain: A double bond with an E (trans) configuration is located between C-22 and C-23. A methyl group is present at the C-24 position with an α-configuration (projecting below the plane), making it a 24-methyl sterol.[3]
The precise stereochemistry of this compound is crucial for its biological activity and is defined as (3S,8S,9S,10R,13R,14S,17R)-17-[(1R,2E,4R)-1,4,5-trimethylhex-2-en-1-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol.[2]
Molecular Formula: C₂₈H₄₆O[4]
Molecular Weight: 398.66 g/mol [4]
CAS Number: 474-67-9[4]
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic data for this compound is provided below.
Physicochemical Properties
| Property | Value | References |
| Appearance | White to off-white solid/powder | [4] |
| Melting Point | 148-151 °C | [2][5] |
| Solubility | Soluble in ethanol, chloroform, and other organic solvents.[6] Insoluble in water.[3] Specific solubilities include: DMF: 1 mg/ml, DMSO: 0.1 mg/ml, Ethanol: 20 mg/ml, Ethanol:PBS (pH 7.2) (1:2): 0.3 mg/ml. | [7] |
Spectroscopic Data
| Technique | Key Features and Data | References |
| ¹H-NMR | Characteristic signals include those for the olefinic protons at C-6, C-22, and C-23, as well as the methyl protons of the steroid nucleus and the side chain. | [8][9] |
| ¹³C-NMR | The spectrum shows 28 distinct carbon signals, with key resonances for the sp² carbons of the double bonds and the carbon bearing the hydroxyl group. | [2][8] |
| Mass Spectrometry (MS) | The electron ionization (EI) mass spectrum of the trimethylsilyl (TMS) ether derivative is commonly used for identification.[3] Electrospray ionization (ESI-MS/MS) shows a characteristic fragment ion at m/z 297, resulting from the partial elimination of the side chain.[10] | |
| Infrared (IR) Spectroscopy | The IR spectrum displays characteristic absorption bands for the hydroxyl (-OH) group stretching, C-H stretching of alkanes, C=C stretching of the double bonds, and C-O stretching. | [11][12] |
Signaling Pathways and Biological Activity
This compound has been shown to exert significant anti-cancer effects, particularly in prostate cancer, through the dual inhibition of the AKT and androgen receptor (AR) signaling pathways.[13]
Inhibition of the AKT Signaling Pathway
The PI3K/AKT/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is common in cancer.[14][15] this compound has been demonstrated to inhibit the phosphorylation of AKT, a key kinase in this pathway.[13] This inhibition leads to the downregulation of downstream effectors, ultimately suppressing cancer cell proliferation and inducing apoptosis.
Caption: this compound's inhibition of AKT phosphorylation.
Inhibition of the Androgen Receptor (AR) Signaling Pathway
The androgen receptor is a key driver of prostate cancer development and progression.[13] this compound has been shown to downregulate the expression of both AR and its target gene, prostate-specific antigen (PSA).[13] This inhibition disrupts the normal function of the AR signaling pathway, leading to reduced cancer cell growth and migration.
Caption: this compound's effect on AR signaling.
Experimental Protocols
Detailed methodologies for the extraction, purification, and analysis of this compound are crucial for consistent and reproducible research.
Extraction of this compound from Rapeseed
This protocol describes a common method for the extraction of phytosterols, including this compound, from rapeseed.[16][17]
Materials:
-
Rapeseed, finely ground
-
Methanol
-
Chloroform
-
Deionized water
-
n-Hexane
-
β-cholestanol (internal standard)
-
Centrifuge
-
Sonicator
-
Vortex mixer
-
Rotary evaporator
Procedure:
-
Sample Preparation: Weigh 0.2 g of finely ground rapeseed powder into a glass test tube.
-
Solvent Addition: Add 2.2 mL of methanol and mix thoroughly. Then, add 4.4 mL of chloroform.
-
Internal Standard: Add 100 µL of β-cholestanol (1 mg/mL in n-hexane) as an internal standard.
-
Extraction: Vortex the mixture at 1800 rpm for 5 minutes, followed by sonication at 30 °C for 1 hour.
-
Phase Separation: Add 1.65 mL of deionized water, vortex for 10 minutes, and then centrifuge at 5000 rpm for 5 minutes to separate the organic and aqueous phases.
-
Collection of Organic Phase: Carefully collect the lower organic (chloroform) phase containing the lipids.
-
Solvent Evaporation: Evaporate the solvent from the collected organic phase under a stream of nitrogen or using a rotary evaporator.
-
Reconstitution: Reconstitute the dried lipid extract in 5 mL of n-hexane for further analysis.
Purification of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for the purification of this compound from a mixed phytosterol extract.[18][19]
Instrumentation and Columns:
-
HPLC system with a UV or charged aerosol detector (CAD)
-
Reversed-phase C8 or C18 column (e.g., 150 mm x 4.6 mm, 2.7 µm particle size)
Mobile Phase:
-
A gradient elution is typically used. For example:
-
Mobile Phase A: Methanol/water/acetic acid (750:250:4, v/v/v)
-
Mobile Phase B: Acetone/methanol/tetrahydrofuran/acetic acid
-
Procedure:
-
Sample Preparation: Dissolve the crude phytosterol extract in a suitable solvent, such as a 1:1 mixture of methanol and chloroform.
-
Injection: Inject an appropriate volume (e.g., 5 µL) of the sample onto the HPLC column.
-
Chromatographic Separation: Run the HPLC with a suitable gradient program to separate the different phytosterols. The exact gradient will depend on the specific column and instrument used.
-
Detection and Fraction Collection: Monitor the elution of compounds using the detector. Collect the fractions corresponding to the this compound peak based on the retention time of a this compound standard.
-
Purity Analysis: Analyze the collected fractions for purity using analytical HPLC or GC-MS.
Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of this compound.[3][20]
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for sterol analysis (e.g., HP-5MS)
Derivatization Reagent:
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or a similar silylating agent.
Procedure:
-
Saponification and Extraction (if starting from oil):
-
Saponify the oil sample with ethanolic potassium hydroxide.
-
Extract the unsaponifiable matter with a non-polar solvent like hexane.
-
-
Derivatization:
-
Evaporate the solvent from the extract.
-
Add the silylating reagent to the dried extract and heat to convert the hydroxyl group of this compound to its trimethylsilyl (TMS) ether. This increases its volatility for GC analysis.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS system.
-
Use a suitable temperature program for the GC oven to separate the different sterol TMS ethers.
-
The mass spectrometer is typically operated in electron ionization (EI) mode.
-
Identify this compound based on its retention time and the fragmentation pattern of its TMS ether in the mass spectrum, comparing it to a standard.
-
Logical Workflow for this compound Research
The following diagram illustrates a typical workflow for the study of this compound, from its source to the analysis of its biological activity.
Caption: A typical research workflow for this compound.
Conclusion
This technical guide has provided a detailed overview of the chemical structure, stereochemistry, and biological activity of this compound. The presented data and experimental protocols offer a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development. Further investigation into the therapeutic potential of this compound, particularly in the context of cancer and other diseases, is warranted. The methodologies outlined herein should facilitate these future research endeavors.
References
- 1. Mass spectrometry characterization of the 5alpha-, 7alpha-, and 7beta-hydroxy derivatives of beta-sitosterol, campesterol, stigmasterol, and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C28H46O | CID 5281327 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound [standards.chromadex.com]
- 5. rjpbcs.com [rjpbcs.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. UPLC-MS/MS Based Identification of Dietary Steryl Glucosides by Investigation of Corresponding Free Sterols - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. This compound from Edible Aquacultural Hippocampus abdominalis Exerts an Anti-Cancer Effect by Dual-Targeting AKT and AR Signaling in Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Virtual Screening of Natural Compounds as Potential PI3K-AKT1 Signaling Pathway Inhibitors and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Extraction, Isolation of Bioactive Compounds and Therapeutic Potential of Rapeseed (Brassica napus L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. files.core.ac.uk [files.core.ac.uk]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
The Ubiquitous Marker: A Technical Guide to Brassicasterol in Phytoplankton
An In-depth Examination of the Natural Sources, Distribution, Biosynthesis, and Analysis of a Key Algal Sterol for Researchers, Scientists, and Drug Development Professionals.
Introduction
Brassicasterol ((22E)-ergosta-5,22-dien-3β-ol) is a C28 phytosterol that serves as a crucial biomarker for the presence of marine and freshwater algal matter.[1][2] Synthesized by a variety of unicellular algae, particularly diatoms, this sterol plays a fundamental role in maintaining the structure and fluidity of cellular membranes.[3][4] Its stability in sediments also makes it an invaluable tool in paleoceanographic reconstructions of past algal productivity.[2] For researchers in drug development, understanding the sources and biosynthesis of this compound is pertinent, as phytosterols, in general, are investigated for their health benefits, including cholesterol-lowering properties.[3][5] This technical guide provides a comprehensive overview of the natural sources and distribution of this compound in phytoplankton, details the experimental protocols for its analysis, and illustrates its biosynthetic pathway.
Natural Sources and Quantitative Distribution of this compound
This compound is widely distributed among various phytoplankton classes, though its abundance varies significantly. Diatoms (Bacillariophyceae) are considered the primary producers of this compound, with many species containing it as their major sterol.[6][7] It is also found in some species of dinoflagellates (Dinophyceae) and haptophytes (Haptophyceae), though typically in lower concentrations.[8][9] The concentration of this compound can be influenced by environmental factors such as temperature and nutrient availability.[10][11]
The following table summarizes the quantitative distribution of this compound in selected phytoplankton species, providing a comparative view of its prevalence.
| Phytoplankton Class | Species | This compound (% of Total Sterols) | This compound (μg/g Dry Weight) | Reference |
| Bacillariophyceae (Diatoms) | Cyclotella nana | Predominantly this compound | - | [12] |
| Nitzschia closterium | Predominantly this compound | - | [12] | |
| Phaeodactylum tricornutum | Most abundant sterol | - | [13] | |
| Skeletonema costatum | - | 91 (total sterols) | [14] | |
| Haptophyceae | Emiliania huxleyi | Major component | - | [8] |
| Hymenomonas carterae | Major component | - | [8] | |
| Isochrysis galbana | Major component | - | [8] | |
| Crystallolithus hyalinus | Major component | - | [8] | |
| Cryptophyceae | Cryptomonas ovata | Present (as epithis compound) | - | [10] |
| Dinophyceae | - | Can produce this compound | - | [9] |
Biosynthesis of this compound in Phytoplankton
The biosynthesis of this compound in phytoplankton, particularly in diatoms, follows the general isoprenoid pathway, starting from acetyl-CoA.[3] In diatoms, the pathway proceeds via the mevalonate (MVA) pathway to produce the precursor isopentenyl diphosphate (IPP).[13] A key distinguishing feature in diatoms and other photosynthetic organisms is the cyclization of 2,3-oxidosqualene to cycloartenol, rather than lanosterol which is characteristic of animals and fungi.[15][16] From cycloartenol, a series of enzymatic modifications, including demethylations, isomerizations, and desaturations, lead to the final this compound molecule. Key enzymes in this latter part of the pathway include sterol C24-methyltransferases (SMT) and sterol C22-desaturases.[17][18][19]
References
- 1. Frontiers | Exploiting microalgal diversity for sterol production [frontiersin.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Exploiting microalgal diversity for sterol production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Sterol and fatty acid composition of four marine haptophycean algae | Journal of the Marine Biological Association of the United Kingdom | Cambridge Core [cambridge.org]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. tandfonline.com [tandfonline.com]
- 12. (Open Access) The Occurrence of this compound in the Diatoms, Cyclotella nana and Nitzschia closterium (1971) | Akio Kanazawa | 46 Citations [scispace.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Phytosterol Profiles, Genomes and Enzymes – An Overview [frontiersin.org]
- 16. Resolving phytosterols in microalgae using offline two-dimensional reversed phase liquid chromatography-supercritical fluid chromatography coupled with quadrupole time-of-flight mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 17. Phytosterols in Seaweeds: An Overview on Biosynthesis to Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Sterol Biosynthesis in Four Green Algae: A Bioinformatic Analysis of the Ergosterol Versus Phytosterol Decision Point - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
The Pivotal Role of Brassicasterol in the Architecture and Function of Plant Cell Membranes: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
Phytosterols are integral components of plant cell membranes, critically influencing their biophysical properties and regulating cellular processes. Among the diverse array of plant sterols, brassicasterol, a C28 sterol, holds a unique position. This technical guide provides an in-depth exploration of the physiological role of this compound in plant cell membranes. We delve into its structural characteristics, its impact on membrane fluidity and permeability, and its involvement in the formation of specialized membrane microdomains. Furthermore, this document outlines detailed methodologies for the analysis of this compound and the characterization of its effects on membrane dynamics. Finally, we visualize key signaling pathways and experimental workflows to provide a comprehensive understanding of this compound's function for researchers in plant biology and drug development.
Introduction: The Significance of Phytosterols in Plant Membranes
Plant cell membranes are dynamic structures that not only provide a physical barrier but also serve as a platform for a multitude of cellular activities, including signal transduction, transport, and stress responses. The lipid composition of these membranes is a key determinant of their function. Phytosterols, the plant equivalent of cholesterol in mammals, are crucial components of these membranes, constituting a significant portion of the total lipid content.[1] Unlike the singular prominence of cholesterol in animal cells, plant membranes feature a complex mixture of sterols, with β-sitosterol, stigmasterol, and campesterol being the most abundant.[1]
This compound ((24R)-ergosta-5,22E-dien-3β-ol) is a significant phytosterol, particularly abundant in the Brassicaceae family, as well as in various algae and marine phytoplankton.[2][3] Its unique structural features, including a methyl group at the C-24 position and a double bond at C-22 in the side chain, distinguish it from other common phytosterols and confer specific properties to the membranes it inhabits.[4] This guide will elucidate the multifaceted role of this compound in plant cell membranes, providing a technical resource for its study and potential applications.
Structural and Functional Comparison of Major Phytosterols
The physiological effects of different sterols on membrane properties are intimately linked to their molecular geometry. The planarity of the sterol ring structure and the conformation of the C-17 alkyl side chain are critical determinants of how a sterol molecule intercalates between phospholipids and influences membrane dynamics.
Table 1: Structural Comparison of Major Phytosterols
| Sterol | Chemical Formula | Key Structural Features |
| This compound | C28H46O | C-24 methyl group; Double bond at C-22 |
| Campesterol | C28H48O | C-24 methyl group; Saturated side chain |
| Sitosterol | C29H50O | C-24 ethyl group; Saturated side chain |
| Stigmasterol | C29H48O | C-24 ethyl group; Double bond at C-22 |
| Cholesterol | C27H46O | No C-24 alkyl group; Saturated side chain |
The presence of the C-24 methyl group and the C-22 double bond in this compound results in a less extended and more bent conformation of its alkyl side chain compared to cholesterol.[4] This structural nuance has significant implications for its interaction with phospholipids and its overall effect on membrane organization.
This compound's Impact on Membrane Biophysical Properties
This compound, like other phytosterols, plays a crucial role in modulating the fluidity and permeability of plant cell membranes, which is essential for adaptation to environmental stresses such as temperature fluctuations.[5]
Membrane Fluidity
The intercalation of sterols into the phospholipid bilayer restricts the motion of the fatty acyl chains, leading to an increase in membrane order and a decrease in fluidity in the liquid-crystalline state. Conversely, in the gel state, sterols disrupt the tight packing of phospholipids, thereby increasing membrane fluidity.
A comparative differential scanning calorimetry (DSC) study on dipalmitoylphosphatidylcholine (DPPC) bilayers revealed that this compound and campesterol are less effective than cholesterol at ordering the hydrocarbon chains of fluid-state membranes.[4] This suggests that the alkyl side chain modifications in these plant sterols reduce their ability to induce the same degree of membrane ordering as cholesterol.[4] This lesser ordering effect could be advantageous for plants, allowing for a more finely tuned regulation of membrane fluidity in response to a wider range of environmental temperatures.
Membrane Permeability
Sterols generally decrease the permeability of the phospholipid bilayer to small ions and molecules by increasing the packing density of the lipids.[6] Studies on model membranes have shown that phytosterols can inhibit the abscisic acid (ABA)-induced increase in membrane permeability to solutes like carboxyfluorescein and erythritol.[7] While specific quantitative data for this compound's effect on permeability is limited, the general principle of sterol-mediated reduction in permeability applies. The structural differences in this compound's side chain may lead to a differential effect on permeability compared to other phytosterols, a subject requiring further investigation.
Role in Membrane Microdomains (Lipid Rafts)
Plant plasma membranes are not homogenous structures but are organized into specialized microdomains, often referred to as lipid rafts.[8] These domains are enriched in sterols and sphingolipids and are thought to serve as platforms for the assembly of signaling complexes and to be involved in processes such as protein trafficking and plant-pathogen interactions.[8][9]
Detergent-resistant membrane (DRM) fractions, which are considered to be representative of lipid rafts, are enriched in sterols, including 24-methylcholesterol (a derivative of campesterol), sitosterol, and stigmasterol.[8] The specific lipid composition of these microdomains is crucial for their formation and function. Given its structural similarities to other raft-associated sterols, this compound is likely a component of these microdomains in plants where it is abundant. The unique conformation of this compound may influence the specific protein and lipid composition of these rafts, thereby modulating their functional properties.
Table 2: Sterol Composition of Detergent-Resistant Membranes (DRMs) from Leek Seedling Plasma Membranes
| Sterol | Percentage of Total Sterols in DRMs |
| Sitosterol | 55% |
| Stigmasterol | 25% |
| Campesterol | 20% |
| Note: This table is based on data from Mongrand et al. (2004) and illustrates the enrichment of common phytosterols in DRMs. Specific data for this compound in DRMs from Brassicaceae is an area for future research. |
This compound as a Precursor to Brassinosteroids
One of the most well-characterized roles of C28 sterols, including this compound, is their function as precursors in the biosynthesis of brassinosteroids (BRs).[1] BRs are a class of polyhydroxylated steroid hormones that regulate a wide range of developmental processes in plants, including cell elongation, division, and differentiation, as well as responses to biotic and abiotic stresses.[10]
The biosynthesis of brassinolide, the most active brassinosteroid, proceeds from campesterol, which is converted to this compound in a series of enzymatic steps.[1] Therefore, the availability of this compound in the cell is a critical factor in maintaining the homeostasis of these essential plant hormones.
The Brassinosteroid Signaling Pathway
The perception of brassinosteroids occurs at the cell surface, initiating a signal transduction cascade that ultimately leads to changes in gene expression. This pathway is one of the best-understood receptor kinase-mediated signaling pathways in plants.[10]
Experimental Protocols
A thorough understanding of the role of this compound necessitates robust experimental methodologies. This section outlines key protocols for the analysis of sterols and the characterization of membrane properties.
Sterol Extraction and Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general framework for the extraction and quantification of this compound and other phytosterols from plant tissues.
Workflow for Sterol Analysis:
Detailed Steps:
-
Sample Preparation: Plant tissue is flash-frozen in liquid nitrogen, lyophilized, and ground to a fine powder.
-
Internal Standard Addition: A known amount of an internal standard (e.g., epicoprostanol), which is not naturally present in the plant tissue, is added to the sample for accurate quantification.[11]
-
Saponification: The sample is subjected to alkaline hydrolysis by refluxing with a solution of potassium hydroxide in ethanol. This process cleaves the ester bonds of steryl esters and glycosidic bonds of steryl glycosides, converting all sterols to their free form.[11]
-
Extraction: The unsaponifiable fraction, containing the free sterols, is extracted from the saponified mixture using a nonpolar solvent such as hexane or diethyl ether.
-
Derivatization: The hydroxyl group of the sterols is derivatized, typically by silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), to increase their volatility and improve their chromatographic properties.[12]
-
GC-MS Analysis: The derivatized sterol sample is injected into a gas chromatograph coupled to a mass spectrometer. The sterols are separated based on their retention times on the GC column and identified based on their characteristic mass spectra.[13]
-
Quantification: The amount of each sterol is determined by comparing the area of its chromatographic peak to the peak area of the internal standard.
Measurement of Membrane Fluidity using Fluorescence Anisotropy
Fluorescence anisotropy is a powerful technique to assess the rotational mobility of a fluorescent probe embedded in the lipid bilayer, providing a measure of membrane fluidity.
Principle:
This method utilizes a lipophilic fluorescent probe, such as 1,6-diphenyl-1,3,5-hexatriene (DPH), which intercalates into the hydrophobic core of the membrane.[14] The sample is excited with vertically polarized light, and the fluorescence emission is measured in both the vertical and horizontal planes. The anisotropy (r) is calculated using the following formula:
r = (Ivv - G * Ivh) / (Ivv + 2 * G * Ivh)
Where:
-
Ivv is the fluorescence intensity with the excitation and emission polarizers oriented vertically.
-
Ivh is the fluorescence intensity with the excitation polarizer oriented vertically and the emission polarizer oriented horizontally.
-
G is a correction factor for the differential transmission of vertically and horizontally polarized light by the instrument.
An increase in membrane fluidity leads to a faster rotation of the DPH probe, resulting in a lower fluorescence anisotropy value.
Experimental Protocol Outline:
-
Membrane Preparation: Isolate plasma membrane vesicles from plant tissue or protoplasts.
-
Probe Labeling: Incubate the membrane vesicles with a solution of DPH in a suitable solvent (e.g., tetrahydrofuran) to allow the probe to incorporate into the membranes.
-
Fluorescence Measurement: Place the labeled membrane suspension in a fluorometer equipped with polarizers.
-
Data Acquisition: Excite the sample with vertically polarized light at the appropriate wavelength for DPH (e.g., 360 nm) and measure the emission intensities at the vertical and horizontal positions (e.g., 430 nm).
-
Anisotropy Calculation: Calculate the fluorescence anisotropy using the formula above.
Studying Sterol-Protein Interactions
Investigating the interactions between this compound and membrane proteins is crucial for understanding its role in signaling and other membrane-associated processes. A variety of in vitro and in vivo techniques can be employed.
Table 3: Methodologies for Studying Sterol-Protein Interactions
| Method | Principle | Advantages | Limitations |
| Protein-Lipid Overlay Assay | Proteins are incubated with a membrane strip spotted with different lipids, and binding is detected using an antibody against the protein of interest. | Simple, allows for screening of interactions with multiple lipids. | Non-quantitative, potential for false positives due to non-specific binding. |
| Liposome Co-sedimentation Assay | A protein of interest is incubated with liposomes of a defined lipid composition. If the protein binds to the liposomes, it will co-sediment upon centrifugation. | Provides evidence of direct interaction in a membrane-like environment. | Can be influenced by protein aggregation. |
| Surface Plasmon Resonance (SPR) | A protein is immobilized on a sensor chip, and the binding of liposomes containing different sterols is measured in real-time. | Quantitative, provides kinetic data (association and dissociation rates). | Requires specialized equipment, protein immobilization can affect its conformation. |
| Microscale Thermophoresis (MST) | Measures the change in the movement of a fluorescently labeled protein in a temperature gradient upon binding to a ligand (e.g., sterol-containing nanodiscs). | Highly sensitive, requires small sample amounts, can be performed in solution. | Requires a fluorescently labeled protein. |
Conclusion and Future Perspectives
This compound is a key player in defining the biophysical properties and functional landscape of plant cell membranes. Its unique structure influences membrane fluidity, permeability, and the organization of membrane microdomains. Furthermore, its role as a precursor to the essential brassinosteroid hormones underscores its importance in plant growth and development.
While significant progress has been made in understanding the general functions of phytosterols, several areas related to this compound warrant further investigation. Future research should focus on:
-
Quantitative analysis of the specific effects of this compound on membrane fluidity and permeability in comparison to other phytosterols under various environmental conditions.
-
Elucidating the precise lipid and protein composition of this compound-containing membrane microdomains and their role in specific signaling pathways.
-
Investigating the direct interactions of this compound with membrane proteins and their functional consequences.
-
Exploring the potential of modulating this compound content in crop plants to enhance stress tolerance and improve agricultural productivity.
A deeper understanding of the physiological role of this compound will not only advance our knowledge of fundamental plant biology but also open new avenues for the development of novel strategies in agriculture and biotechnology.
References
- 1. Sterols in plant biology – Advances in studying membrane dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. A comparative calorimetric study of the effects of cholesterol and the plant sterols campesterol and this compound on the thermotropic phase behavior of dipalmitoylphosphatidylcholine bilayer membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Biosynthesis and the Roles of Plant Sterols in Development and Stress Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Plant sterol inhibition of abscisic acid-induced perturbations in phospholipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Brassinosteroid signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aocs.org [aocs.org]
- 12. Phytosterols: Extraction Methods, Analytical Techniques, and Biological Activity [mdpi.com]
- 13. austinpublishinggroup.com [austinpublishinggroup.com]
- 14. researchgate.net [researchgate.net]
The Dichotomy of a Biomarker: Brassicasterol in Terrestrial and Marine Environments
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Brassicasterol (ergosta-5,22-dien-3β-ol) is a C28 phytosterol that has garnered significant attention as a molecular biomarker. Its distinct distribution patterns between marine and terrestrial ecosystems provide a powerful tool for tracing the origin of organic matter in environmental and geological studies. Predominantly synthesized by marine phytoplankton, particularly diatoms and haptophytes, its presence in marine sediments and the water column serves as a reliable indicator of marine algal input.[1][2][3] Conversely, in terrestrial environments, this compound is found in much lower concentrations, with notable exceptions such as the seeds of Brassicaceae family plants, including rapeseed (canola).[1][4] This guide provides a comprehensive overview of the occurrence of this compound, details the analytical protocols for its quantification, and explores its role in biological signaling pathways, offering insights for environmental scientists and drug development professionals.
Quantitative Occurrence of this compound: A Comparative Analysis
The concentration of this compound varies significantly between marine and terrestrial sources. While it is a major sterol in many marine algae, it is typically a minor component in terrestrial plants, with the notable exception of rapeseed oil.[5][6] The following tables summarize the quantitative data on this compound occurrence from various studies.
Table 1: this compound Content in Marine Sources
| Marine Source (Organism/Matrix) | This compound Concentration | Notes |
| Phytoplankton (various species) | Varies; can be a major sterol | Often used as a biomarker for diatoms and haptophytes.[3] |
| Noctiluca milaris (Dinoflagellate) | 73% of total sterols | [1] |
| Gymnodinium simplex (Dinoflagellate) | 53% of total sterols | [1] |
| Brown Macroalgae (various species) | Present, but fucosterol is often dominant | [5] |
| Marine Sediments | Highly variable; used in paleo-oceanography | Concentrations decrease with depth in sediment cores.[1][7][8] |
| Oceanic Water Column | Used to trace autotrophic carbon pools | Measured relative to particulate organic carbon.[2] |
Table 2: this compound Content in Terrestrial Sources
| Terrestrial Source (Organism/Matrix) | This compound Concentration | Notes |
| Rapeseed Oil (Canola Oil) | 893.84 - 1406.87 mg/100g (total phytosterols) | This compound constitutes 7.86% to 16.35% of the total sterol fraction.[6][9] |
| Soybean Oil | ~3.6% of total phytosterols | Present in much smaller amounts compared to rapeseed oil.[9] |
| General Terrestrial Plants | Typically low to non-existent | β-sitosterol and campesterol are the dominant phytosterols.[3] |
| Soils and Sediments (terrestrial input) | Low; used to differentiate from marine input | The ratio of this compound to other sterols like β-sitosterol indicates the source of organic matter.[1][10] |
Experimental Protocols for this compound Analysis
The accurate quantification of this compound from complex environmental or biological matrices requires a multi-step analytical approach. The following protocol outlines a standard methodology based on gas chromatography-mass spectrometry (GC-MS), a widely used technique for sterol analysis.
Sample Preparation and Lipid Extraction
-
Lyophilization: Samples (e.g., sediment, algal biomass, plant tissue) are freeze-dried to remove water.
-
Homogenization: The dried sample is ground into a fine powder to ensure efficient extraction.
-
Saponification (Alkaline Hydrolysis): To liberate esterified sterols, the sample is refluxed with a methanolic potassium hydroxide solution (e.g., 6% KOH in methanol).[1] This step breaks the ester bonds, releasing free sterols.
-
Extraction of Unsaponifiables: After saponification, the mixture is cooled and partitioned with a non-polar solvent such as hexane or n-heptane. The non-polar layer, containing the unsaponifiable lipids (including sterols), is collected. This step is repeated multiple times to ensure complete extraction.[1]
-
Purification (Optional): The extracted lipid fraction can be further purified using solid-phase extraction (SPE) or thin-layer chromatography (TLC) to isolate the sterol fraction from other lipids.[1]
Derivatization
Due to their low volatility, sterols are typically derivatized before GC analysis. This involves converting the polar hydroxyl group into a less polar, more volatile silyl ether.
-
Drying: The purified sterol fraction is dried completely under a stream of nitrogen gas.
-
Silylation: The dried extract is reconstituted in a suitable solvent (e.g., pyridine or toluene), and a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), is added.[1]
-
Reaction: The mixture is heated (e.g., at 60-70°C for 30 minutes) to ensure complete conversion to trimethylsilyl (TMS) ethers.
Instrumental Analysis (GC-MS)
-
Injection: An aliquot of the derivatized sample is injected into the gas chromatograph.
-
Separation: The sample is vaporized and carried by an inert gas through a capillary column (e.g., a non-polar DB-5ms or HP-5ms column). The separation is based on the boiling points and interactions of the compounds with the column's stationary phase.
-
Detection and Quantification: As the compounds elute from the column, they enter the mass spectrometer. The mass spectrometer ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, providing a unique mass spectrum for each compound that allows for positive identification. Quantification is achieved by comparing the peak area of the this compound-TMS ether to that of an internal standard.
An alternative and increasingly popular method is Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS), which often does not require derivatization, thus simplifying sample preparation.[11]
Visualization of Pathways and Workflows
Logical and Experimental Workflows
The analysis of this compound follows a systematic workflow from sample collection to data interpretation. This process is crucial for ensuring the quality and reliability of the results.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Water column distribution and carbon isotopic signal of cholesterol, this compound and particulate organic carbon in the Atlantic sector of the Southern Ocean [archimer.ifremer.fr]
- 3. bg.copernicus.org [bg.copernicus.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Phytosterols in Seaweeds: An Overview on Biosynthesis to Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. waves-vagues.dfo-mpo.gc.ca [waves-vagues.dfo-mpo.gc.ca]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Phytosterol Contents of Edible Oils and Their Contributions to Estimated Phytosterol Intake in the Chinese Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Quantification of Sterol and Triterpenol Biomarkers in Sediments of the Cananéia-Iguape Estuarine-Lagoonal System (Brazil) by UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Versatility of Brassicasterol: A Technical Guide for Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brassicasterol, a phytosterol predominantly found in marine algae, phytoplankton, and plants of the Brassicaceae family, has emerged as a molecule of significant interest in the field of drug discovery.[1] Structurally similar to cholesterol, this compound exhibits a diverse range of biological activities, including anticancer, anti-inflammatory, antiviral, and cholesterol-lowering properties. This technical guide provides an in-depth overview of the current scientific understanding of the biological activities of this compound and its derivatives, with a focus on its potential therapeutic applications. This document summarizes key quantitative data, details experimental methodologies for pivotal studies, and illustrates the underlying signaling pathways to support further research and development in this promising area. While research on this compound itself is expanding, the exploration of its synthetic derivatives remains a nascent but potentially fruitful field for enhancing its therapeutic profile.
Anticancer Activity
This compound has demonstrated notable anticancer effects, particularly in prostate cancer models. Its mechanism of action involves the dual targeting of critical signaling pathways involved in cancer cell proliferation, survival, and migration.
Inhibition of AKT and Androgen Receptor (AR) Signaling in Prostate Cancer
Studies have shown that this compound effectively downregulates the expression of the androgen receptor (AR) and prostate-specific antigen (PSA) in androgen-sensitive prostate cancer cells (LNCaP).[1][2][3] Furthermore, it exerts its anticancer effects in both androgen-dependent and androgen-independent prostate cancer cells by inhibiting the AKT signaling pathway.[1][2][3] This dual inhibition leads to the induction of apoptosis, cell cycle arrest at the sub-G1 phase, and a reduction in cell migration.[1][2][3]
Quantitative Data: Anticancer Activity of this compound
| Cell Line | Assay | Compound | Concentration | Effect | Reference |
| LNCaP | Cell Viability | This compound | 100 µM | 36% viability | [4] |
| PC-3 | Cell Viability | This compound | 100 µM | 18% viability | [4] |
| LNCaP | Cell Growth Inhibition | This compound | 50 µM | 79% inhibition (IC50 = 18.43 µM) | [4] |
| LNCaP | Cell Migration | This compound | 10 µM | 54% inhibition | [1] |
| LNCaP | AR mRNA Expression | This compound | 10 µM | Significant downregulation | [2] |
| LNCaP | AR Protein Expression | This compound | 10 µM | 0.80-fold of control (24h) | [3] |
| LNCaP | PSA Protein Expression | This compound | 10 µM | Significant downregulation | [3] |
Signaling Pathway: this compound's Action in Prostate Cancer
Experimental Protocols: Anticancer Activity
1.2.1. Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed LNCaP or PC-3 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0-100 µM) for 24 to 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control (vehicle-treated) cells.
1.2.2. Wound-Healing Assay for Cell Migration
-
Cell Seeding: Seed LNCaP cells in a 6-well plate and grow to confluence.
-
Wound Creation: Create a scratch in the cell monolayer using a sterile 200 µL pipette tip.
-
Treatment: Wash the wells with PBS to remove detached cells and add fresh medium containing this compound (e.g., 10 µM) or vehicle control.
-
Image Acquisition: Capture images of the wound at 0 hours and 24 hours post-treatment.
-
Data Analysis: Measure the wound area at both time points and calculate the percentage of wound closure.
1.2.3. Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)
-
Cell Treatment: Treat LNCaP cells with this compound (e.g., 50 µM) for 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
1.2.4. Western Blot Analysis for AKT and AR
-
Protein Extraction: Lyse this compound-treated and control LNCaP cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 30 µg) on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against AR, p-AKT (Ser473), total AKT, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Anti-inflammatory Activity
This compound has been reported to possess anti-inflammatory properties, suggesting its potential in managing inflammatory conditions.[5] The mechanism is thought to involve the modulation of key inflammatory signaling pathways such as NF-κB.
Signaling Pathway: Putative Anti-inflammatory Action of this compound
References
- 1. This compound with Dual Anti-Infective Properties against HSV-1 and Mycobacterium tuberculosis, and Cardiovascular Protective Effect: Nonclinical In Vitro and In Silico Assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and assessment of the relative toxicity of the oxidised derivatives of campesterol and dihydrothis compound in U937 and HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Biological Activity, and Molecular-Docking Studies of New Brassinosteroid Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
The Isolation of Brassicasterol: A Technical Guide for Researchers
An In-depth Technical Guide on the Discovery, Isolation, and Analysis of Brassicasterol from Brassica Species
This technical guide provides a comprehensive overview of the discovery, isolation, and analytical determination of this compound, a key phytosterol characteristic of the Brassica genus. Tailored for researchers, scientists, and professionals in drug development, this document details the historical context, modern experimental protocols, and quantitative data related to this important plant-derived sterol.
Introduction: The Significance of this compound
This compound ((22E)-ergosta-5,22-dien-3β-ol) is a 28-carbon phytosterol primarily synthesized by certain unicellular algae and terrestrial plants, most notably those of the Brassica family, such as rapeseed (Brassica napus) and mustard (Brassica juncea).[1][2][3] Structurally similar to cholesterol, this compound is a significant component of the unsaponifiable fraction of rapeseed (canola) oil and serves as a crucial biomarker for identifying the presence of marine algal matter in environmental samples.[1]
In recent years, phytosterols have garnered significant attention for their health benefits, particularly their ability to lower plasma low-density lipoprotein (LDL) cholesterol levels.[4] this compound, along with other Δ22-unsaturated phytosterols, contributes to this effect by competitively inhibiting the enzyme 3β-hydroxysterol-Δ24-reductase (DHCR24), a key enzyme in the final step of cholesterol biosynthesis.[5] This specific biological activity makes this compound and its isolation from natural sources a topic of considerable interest for the development of nutraceuticals and pharmaceuticals. This guide outlines the foundational knowledge and detailed methodologies required to work with this compound.
Discovery and Historical Context
The first definitive isolation and characterization of this compound from rapeseed oil was documented by Erhard Fernholz and Homer E. Stavely in 1940. Their seminal work, published in the Journal of the American Chemical Society, established this compound as the "characteristic sterol of rapeseed oil."[1] Through a meticulous process of saponification of the oil and repeated crystallization of the resulting sterol mixture, they were able to separate this compound from its co-occurring sterol, sitosterol. Their research laid the groundwork for decades of subsequent studies into the composition and biological activity of phytosterols from Brassica species.
Experimental Protocols: Isolation and Purification
The isolation of this compound from Brassica species is a multi-step process involving lipid extraction, saponification to release free sterols, and subsequent purification. The general workflow is outlined below.
Protocol 1: Lipid Extraction (Folch Method)
This protocol is a standard method for extracting total lipids from plant material.
-
Homogenization : Grind 10 g of dried Brassica seeds into a fine powder.
-
Solvent Addition : Add the powdered seeds to a flask containing 100 mL of a chloroform:methanol (2:1 v/v) solution.[6]
-
Extraction : Agitate the mixture for 1-2 hours at room temperature.
-
Washing : Add 25 mL of deionized water to the mixture, vortex for several seconds, and centrifuge to separate the phases.[6]
-
Collection : Carefully collect the lower chloroform layer, which contains the lipids.
-
Drying : Evaporate the solvent under vacuum using a rotary evaporator to yield the crude lipid extract.
Protocol 2: Saponification of Crude Oil
This step is essential to hydrolyze steryl esters and release free sterols.
-
Sample Preparation : Weigh approximately 1 g of the crude lipid extract into a reaction tube.[7]
-
Reagent Addition : Add 15 mL of ethanol and 10 mL of a 50% (w/v) aqueous potassium hydroxide (KOH) solution.[7]
-
Reaction : Seal the tube and heat in a water bath at 60°C for 60 minutes with occasional shaking.[7]
-
Extraction of Unsaponifiables :
-
Transfer the cooled reaction mixture to a separatory funnel.
-
Add 20 mL of ethanol, 10 mL of cold water, 10 mL of hot water, and rinse the tube with 3 mL of hexane, adding all to the funnel.[7]
-
Perform a liquid-liquid extraction by adding 25 mL of n-hexane and shaking vigorously. Allow the layers to separate.
-
Collect the upper hexane layer. Repeat the hexane extraction five times to maximize the recovery of the unsaponifiable matter.[7]
-
-
Washing and Drying : Combine the hexane extracts and wash three times with 10 mL portions of a 10% (v/v) aqueous ethanol solution. Dry the final hexane solution over anhydrous sodium sulfate.
-
Final Product : Evaporate the hexane to yield the unsaponifiable fraction containing free this compound.
Analytical Techniques for Identification and Quantification
Gas Chromatography-Mass Spectrometry (GC-MS) is the most common and powerful technique for the separation, identification, and quantification of phytosterols.
Protocol 3: GC-MS Analysis of Sterol Fraction
Prior to GC-MS analysis, the free sterols must be derivatized to increase their volatility.
-
Derivatization (Silylation) :
-
Dissolve a small amount of the unsaponifiable matter in an appropriate solvent (e.g., pyridine or acetonitrile).
-
Add a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or a mixture of N,O-Bis(trimethylsilyl)trifluoroacetamide and Trimethylchlorosilane (BSTFA:TMCS, 99:1).[8]
-
Heat the mixture at 60°C for 30 minutes to form trimethylsilyl (TMS) ether derivatives of the sterols.[8]
-
-
GC-MS Conditions :
-
GC Column : Use a capillary column suitable for sterol analysis, such as a HP-5MS (30 m × 0.25 mm × 0.25 μm).[8]
-
Carrier Gas : Helium at a constant flow rate of 1.0-1.5 mL/min.[8][9]
-
Injector Temperature : 280°C.[8]
-
Oven Temperature Program : An example program is: initial temperature of 60°C for 1 min, ramp at 25°C/min to 100°C, then at 15°C/min to 250°C, and finally at 3°C/min to 315°C, holding for 2 minutes.[8]
-
MS Detector :
-
Ionization Mode : Electron Impact (EI) at 70 eV.
-
Scan Range : m/z 50-500.
-
-
-
Identification : Identify this compound-TMS ether based on its specific retention time and comparison of its mass spectrum with a known standard or spectral library.
Quantitative Analysis of this compound in Brassica Species
The concentration of this compound can vary significantly depending on the Brassica species, cultivar, and environmental growing conditions. It is typically the third most abundant phytosterol in rapeseed/canola oil after β-sitosterol and campesterol.
| Brassica Species | Sample Type | This compound Content (% of Total Sterols) | This compound Content (Absolute) | Reference(s) |
| Brassica napus (Rapeseed/Canola) | Seed Oil | 8.5% - 15.3% | 0.26 - 0.58 g/kg oil; 488 µg/g oil | [7][10][11][12] |
| Brassica juncea (Indian Mustard) | Seed Oil | Data variable, but a known component | Total Sterols: ~606 mg/100g oil | [2][13] |
| Brassica oleracea (Kohlrabi) | Sprouts | Identified as a key sterol component | Not specified | [NA] |
| Wild Brassicaceae Species | Leaves | Variable, QTLs identified for content | Not specified | [14][15] |
Note: Absolute values and percentages can differ based on analytical methods, genotype, and environmental factors.
Mechanism of Action: Inhibition of Cholesterol Biosynthesis
This compound exerts its cholesterol-lowering effect by targeting the final step in the Bloch pathway of cholesterol biosynthesis. It acts as a competitive inhibitor of the enzyme 3β-hydroxysterol-Δ24-reductase (DHCR24), which catalyzes the reduction of the Δ24 double bond in the side chain of desmosterol to form cholesterol.[5][16] The presence of a double bond at C-22 in the side chain of this compound is critical for this inhibitory activity.[5]
The competitive inhibition by this compound leads to an accumulation of the precursor, desmosterol, and a subsequent reduction in the synthesis of cholesterol in mammalian cells.[5][17] This mechanism represents a key aspect of the physiological effects of dietary phytosterols derived from Brassica sources.
Conclusion
This compound remains a phytosterol of significant scientific and commercial interest due to its prevalence in major oilseed crops and its specific biological activities. The protocols and data presented in this guide provide a technical foundation for researchers aiming to isolate, identify, and quantify this compound from Brassica species. A thorough understanding of these methodologies is crucial for advancing research in food science, nutraceuticals, and drug development, particularly in the context of cholesterol management and cardiovascular health.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. ijrrjournal.com [ijrrjournal.com]
- 3. This compound with Dual Anti-Infective Properties against HSV-1 and Mycobacterium tuberculosis, and Cardiovascular Protective Effect: Nonclinical In Vitro and In Silico Assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phytosterols, Cholesterol Control, and Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of cholesterol biosynthesis by Delta22-unsaturated phytosterols via competitive inhibition of sterol Delta24-reductase in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C28H46O | CID 5281327 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Biosynthesis of Cholesterol and Other Sterols - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A comprehensive machine-readable view of the mammalian cholesterol biosynthesis pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phytosterol Contents of Edible Oils and Their Contributions to Estimated Phytosterol Intake in the Chinese Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Sterols regulate 3β-hydroxysterol Δ24-reductase (DHCR24) via dual sterol regulatory elements: cooperative induction of key enzymes in lipid synthesis by Sterol Regulatory Element Binding Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Diversity of Phytosterols in Leaves of Wild Brassicaceae Species as Compared to Brassica napus Cultivars: Potential Traits for Insect Resistance and Abiotic Stress Tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Inhibition of cholesterol biosynthesis by Delta22-unsaturated phytosterols via competitive inhibition of sterol Delta24-reductase in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. glpbio.com [glpbio.com]
Brassicasterol and its relationship to other C28 sterols
An In-Depth Technical Guide to Brassicasterol and its Relationship to other C28 Sterols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, a C28 phytosterol, is a significant biomarker for marine algal activity and a component of various terrestrial plants. Structurally similar to other sterols, it possesses a unique side-chain configuration that dictates its biological functions and metabolic fate. This technical guide provides a comprehensive overview of this compound, detailing its biosynthetic pathway in relation to other C28 sterols like ergosterol. It presents a comparative analysis of their chemical structures and explores the metabolic pathways of this compound in humans. Furthermore, this document outlines detailed experimental protocols for the extraction, identification, and quantification of this compound, supported by quantitative data and workflow diagrams to aid researchers in their analytical endeavors.
Introduction to this compound
This compound ((22E)-ergosta-5,22-dien-3β-ol) is a 28-carbon tetracyclic sterol synthesized by various unicellular algae (phytoplankton) and certain terrestrial plants, most notably from the Brassicaceae family, such as rapeseed (Brassica napus).[1][2] Its presence in environmental samples is frequently used as a biomarker to trace organic matter originating from marine algae.[1] Structurally, phytosterols like this compound are similar to cholesterol but differ in the alkyl substitution at the C24 position of the side chain.[3] this compound is a component of stigmasterol-rich plant sterol food ingredients and has been investigated for its potential role as a biomarker in Alzheimer's disease and for its effects on lipid metabolism.[1][4]
Biosynthesis of this compound and C28 Sterols
The biosynthesis of C28 sterols, including this compound, is a complex process that occurs in plants and fungi, diverging from the pathway of cholesterol synthesis found in animals.[5][6]
The Phytosterol Biosynthesis Pathway
In photosynthetic organisms, the biosynthesis of sterols begins with the cyclization of 2,3-oxidosqualene to cycloartenol, a key distinction from the non-photosynthetic lineage (e.g., fungi, animals) where lanosterol is the initial cyclization product.[7] From cycloartenol, a series of enzymatic reactions involving demethylations, isomerizations, and reductions leads to the formation of various phytosterols.
The C28-brassinosteroid (BR) biosynthesis pathway, which produces this compound's precursor, campesterol, has been extensively studied.[5] This pathway can proceed through either an early or late C-22 oxidation route. In the late C-22 oxidation pathway, 24-methylenecholesterol is reduced to campesterol.[5][8] Campesterol then serves as a crucial intermediate, which can be further modified to produce this compound or enter the brassinosteroid hormone synthesis pathway.[8] this compound is ultimately formed from campesterol through the introduction of a double bond at the C-22 position.
Brassinosteroids themselves are classified based on the carbon skeleton of their sterol precursors: C27-BRs are derived from cholesterol, C28-BRs from campesterol, and C29-BRs from β-sitosterol.[9]
This compound and its Relationship to Other Sterols
The biological function and analytical detection of sterols are dictated by their specific chemical structures. This compound shares the core tetracyclic steroid nucleus but differs from other sterols in its side chain.
Structural Comparison
The primary structural differences among cholesterol (C27), C28 sterols (this compound, ergosterol), and C29 sterols (β-sitosterol, stigmasterol) lie in the alkyl side chain attached at C-17 and the presence of double bonds in the B-ring and the side chain.[3] Ergosterol, the primary sterol in fungi, differs from this compound by having an additional double bond in the B-ring (C-7) and a different stereochemistry at the C-24 methyl group.
| Sterol | Class | Carbon Atoms | Key Structural Features |
| Cholesterol | Zoosterol | C27 | No C-24 alkyl group; Δ5 double bond. |
| This compound | Phytosterol | C28 | C-24β methyl group; Δ5, Δ22 double bonds.[1] |
| Ergosterol | Mycosterol | C28 | C-24β methyl group; Δ5, Δ7, Δ22 double bonds.[10][11] |
| Campesterol | Phytosterol | C28 | C-24α methyl group; Δ5 double bond. |
| β-Sitosterol | Phytosterol | C29 | C-24α ethyl group; Δ5 double bond. |
| Stigmasterol | Phytosterol | C29 | C-24α ethyl group; Δ5, Δ22 double bonds.[3] |
Metabolism in Humans
Dietary phytosterols, including this compound, are absorbed in the human intestine to a much lesser extent than cholesterol. While they share structural similarities, their metabolic impact can differ. Some studies suggest that certain phytosterols may have immune-modulating effects. For instance, this compound was observed to have a complex impact on cytokine levels in animal models of autoimmune encephalomyelitis.[4] In contrast to stigmasterol, which showed a beneficial effect in reducing amyloid generation in a mouse model, this compound had a negligible impact on the activity of β-secretase, an enzyme involved in amyloid production.[4]
Experimental Protocols for this compound Analysis
The accurate quantification of this compound in complex matrices like edible oils, serum, or environmental samples requires robust analytical methods. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most common techniques employed.[12]
Sample Preparation: Saponification and Extraction
A typical workflow is required to isolate sterols from the lipid fraction of a sample.
-
Saponification : To hydrolyze sterol esters and triglycerides, the sample (e.g., 1g of oil) is heated with an alcoholic potassium hydroxide solution (e.g., 6% KOH in methanol).[1] This process liberates free sterols.
-
Extraction : The non-saponifiable fraction, containing the free sterols, is extracted from the aqueous-alcoholic solution using a non-polar solvent like hexane or diethyl ether.[1][13]
-
Purification (Optional) : Solid-Phase Extraction (SPE) with silica or C18 cartridges can be used to clean up the extract and separate free sterols from other lipid classes.[12]
Derivatization for Gas Chromatography
Due to their low volatility, sterols require derivatization before GC analysis. This process replaces the polar hydroxyl group with a non-polar, thermally stable group.
-
Protocol : The dried sterol extract is treated with a silylating agent. A common reagent is a mixture of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and 1% Trimethylchlorosilane (TMCS).[14][15] The reaction is typically carried out at 60-70°C for 30 minutes to form trimethylsilyl (TMS) ethers.[1]
Chromatographic Analysis
4.3.1. Gas Chromatography (GC) GC coupled with a Flame Ionization Detector (GC-FID) or a Mass Spectrometer (GC-MS) provides high resolution for sterol analysis.
-
Typical GC-MS Conditions :
4.3.2. High-Performance Liquid Chromatography (HPLC) HPLC offers the advantage of analyzing sterols without derivatization.
-
Typical HPLC Conditions :
Quantitative Analysis and Method Performance
Quantitative analysis relies on the use of internal standards (e.g., epicoprostanol or 5α-cholestane) and calibration curves generated from pure this compound standards. The performance of various analytical methods has been documented.
| Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) |
| HPLC-ECD [19] | Serum | < 3.4 µmol/L | - | - |
| Nano-LC-UV [13] | Olive Oil | 0.78 µg/mL | 1.56 µg/mL | 90 - 103 |
| GC-MS [17] | General | 5 - 50 ng/mL (SIM mode) | < 20 ng/mL[16] | - |
| GC-FID [17] | General | 0.02 - 0.2 mg/kg | - | - |
| LC-MS/MS (APCI) [20] | Edible Oils | - | - | - |
Conclusion
This compound is a C28 sterol of significant interest due to its role as a biomarker and its presence in the human diet. Its biosynthesis is intricately linked with that of other phytosterols, originating from campesterol. Understanding its unique structure in relation to other sterols is critical for elucidating its biological functions and metabolic effects. The analytical protocols detailed herein, from extraction to advanced chromatographic detection, provide a robust framework for researchers in natural product chemistry, food science, and clinical diagnostics to accurately identify and quantify this compound, facilitating further investigation into its physiological relevance.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C28H46O | CID 5281327 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Diversity of Plant Sterols Metabolism: The Impact on Human Health, Sport, and Accumulation of Contaminating Sterols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Comprehensive Overview of the Brassinosteroid Biosynthesis Pathways: Substrates, Products, Inhibitors, and Connections [frontiersin.org]
- 6. Biosynthesis of Cholesterol and Other Sterols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Comprehensive Overview of the Brassinosteroid Biosynthesis Pathways: Substrates, Products, Inhibitors, and Connections - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Sterol Biosynthesis Pathway as Target for Anti-trypanosomatid Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. files.core.ac.uk [files.core.ac.uk]
- 13. Analysis of phytosterols in extra-virgin olive oil by nano-liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Gas Chromatographic Determination and Method Validation of Stigmasterol, Β-Sitosterol, Campesterol and this compound Contents of Turkish Cottonseed Oil Samples [agris.fao.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Simultaneous determination of β-sitosterol, campesterol, stigmasterol, and this compound in serum by high-performance liquid chromatography with electrochemical detection - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 20. scispace.com [scispace.com]
The Evolutionary Significance of Brassicasterol in Algae: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
Sterols are fundamental components of eukaryotic cell membranes, playing crucial roles in maintaining structural integrity and modulating fluidity. In the vast and diverse kingdom of algae, the sterol profile is not uniform; instead, it presents a fascinating mosaic of evolutionary divergence. Brassicasterol, a C28 phytosterol, emerges as a significant molecule within this context. Its presence is not ubiquitous across all algal lineages, making it a valuable biomarker for specific taxonomic groups. This technical guide provides an in-depth exploration of the evolutionary significance of this compound in algae. It details the biosynthetic pathways, summarizes its quantitative distribution, outlines the experimental protocols for its analysis, and discusses its role as an evolutionary marker and a molecule of interest for pharmaceutical applications.
Introduction: The Role of Sterols in Algal Biology
Phytosterols, the plant and algal counterparts to cholesterol in animals, are essential isoprenoid lipids.[1][2] They are integral to the architecture of cellular membranes, where they modulate permeability and fluidity, and are involved in cell signaling and hormone precursor pathways.[2][3] Unlike the cholesterol-dominated membranes of vertebrates, algal membranes contain a complex mixture of phytosterols, with the specific composition varying significantly between different algal divisions.[1][4]
This compound ((22E,24R)-ergosta-5,22-dien-3β-ol) is a 28-carbon phytosterol synthesized by numerous unicellular algae (phytoplankton) and some terrestrial plants.[5][6] Its relatively stable structure allows it to be preserved in sediments for long periods, establishing it as a key biomarker for tracing the presence of marine algal matter in both contemporary and paleo-environmental studies.[5] This guide focuses on the synthesis, distribution, and evolutionary implications of this important molecule in the algal kingdom.
Biosynthesis of this compound in Algae
The biosynthesis of phytosterols in algae is a complex, multi-step process that primarily utilizes the methyl-d-erythritol 4-phosphate (MEP) pathway located in the plastids, although some algae also retain the cytosolic mevalonic acid (MVA) pathway for isoprenoid precursor synthesis.[7][8] Green algae (Chlorophyta), however, have exclusively retained the MEP pathway.[9]
The pathway can be broadly divided into three stages:
-
Isoprenoid Precursor Synthesis: The MEP pathway begins with pyruvate and glyceraldehyde-3-phosphate and, through a series of enzymatic reactions, produces the five-carbon building blocks, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).[1]
-
Squalene Formation: IPP and DMAPP are condensed to form geranyl diphosphate (GPP), farnesyl diphosphate (FPP), and ultimately, two molecules of FPP are joined tail-to-tail to create the 30-carbon linear triterpenoid, squalene.[1]
-
Cyclization and Modification: Squalene undergoes epoxidation to 2,3-oxidosqualene. In a crucial evolutionary divergence from animals and fungi (which use lanosterol synthase), plants and algae utilize the enzyme cycloartenol synthase (CAS) to cyclize 2,3-oxidosqualene into cycloartenol.[4][10][11] Cycloartenol then undergoes a series of modifications, including demethylations at C4 and C14, and, critically, alkylation at the C24 position via a sterol methyltransferase (SMT).[7] This C24-methylation is a key step leading to the C28 skeleton of this compound. Subsequent enzymatic steps introduce the characteristic double bonds at the C5 and C22 positions to yield the final this compound molecule.
Signaling Pathway Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Advances and Challenges in Plant Sterol Research: Fundamentals, Analysis, Applications and Production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phytosterols in Seaweeds: An Overview on Biosynthesis to Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. This compound | C28H46O | CID 5281327 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Advances in Microalgae-Derived Phytosterols for Functional Food and Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Green Microalgae Strain Improvement for the Production of Sterols and Squalene [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. "Sterol Biosynthesis in Four Green Algae: A Bioinformatic Analysis of t" by Adam Voshall, Nakeirah T.M. Christie et al. [digitalcommons.unl.edu]
Brassicasterol content in different species of microalgae
Technical Guide: Brassicasterol Content in Microalgae
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound content in various microalgae species, detailing analytical methodologies and biosynthetic pathways. Microalgae are a diverse group of photosynthetic organisms capable of producing a wide array of valuable bioactive compounds, including phytosterols like this compound.[1][2][3][4] this compound (ergosta-5,22-dien-3β-ol) is a 28-carbon phytosterol that serves as a crucial biomarker for marine algal matter and has garnered interest for its potential health benefits, including cholesterol-lowering properties.[5][6][7][8]
This compound and Sterol Content in Microalgae Species
The sterol composition of microalgae is remarkably diverse and varies significantly between species and even under different cultivation conditions.[1][2][3][6][8] While some species are rich in common phytosterols like β-sitosterol and campesterol, others produce more unique sterols. This compound is a common sterol found in diatoms and prymnesiophytes.[9] The table below summarizes the sterol composition, including this compound, for several microalgae species as reported in the literature.
Table 1: Sterol Composition in Various Microalgae Species
| Phylum/Class | Species | Dominant Sterols Reported | This compound Content (% of Total Sterols) | Total Sterol Content (mg/g dry weight) |
| Diatom | Phaeodactylum tricornutum | This compound, 24-Methylenecholesterol | Predominant | ~1.5 (at 13°C)[8] |
| Diatom | Multiple species | 24-methylcholesta-5,22E-dien-3β-ol (this compound) is common[9] | Varies | 0.5% - 3% of dry biomass is typical for most microalgae[4][8][10] |
| Cryptophyte | Cryptomonas spp. | Epithis compound, this compound[10] | Present | Not specified |
| Cryptophyte | Rhodomonas spp. | Epithis compound, this compound[10] | Present | Not specified |
| Haptophyte | Pavlova lutheri | Cholesterol, this compound, others | Can reach up to 5% of dry biomass under optimized conditions[4][6][8][10] | Not specified |
| Green Algae | Chlamydomonas reinhardtii | Ergosterol, 7-dehydroporiferasterol[11][12] | Not typically reported as a major sterol | Not specified |
| Green Algae | Coccomyxa subellipsoidea | β-Sitosterol, Campesterol, Stigmasterol[11] | Not typically reported as a major sterol | Not specified |
Note: Quantitative data for this compound is often not specified as a percentage of total sterols. Its presence is noted where applicable. Total sterol content can be significantly influenced by cultivation parameters such as temperature, light, and nutrient availability.[3][6][8]
Experimental Protocols for this compound Analysis
The accurate quantification of this compound from microalgal biomass requires a multi-step process involving extraction, hydrolysis of sterol esters, derivatization, and chromatographic analysis. The following protocol is a synthesized methodology based on established procedures for sterol determination in microalgae.[13]
Biomass Preparation and Hydrolysis
-
Harvesting and Drying: Harvest microalgal cells by centrifugation. The resulting pellet should be washed to remove salts and freeze-dried (lyophilized) to a constant weight.
-
Acid Hydrolysis: Weigh approximately 10-20 mg of dried biomass into a screw-cap tube. Add an internal standard (e.g., 5α-cholestane) to correct for extraction efficiency.[13] Add a solution of 3% (v/v) sulfuric acid in methanol.
-
Reaction: Seal the tube tightly and heat at 85°C for 1.5 hours. This step simultaneously hydrolyzes bound sterols (like sterol esters) to their free form and transesterifies fatty acids.[13]
Extraction
-
Cooling: Allow the samples to cool to room temperature.
-
Solvent Partitioning: Add a known volume of hexane to extract the non-polar sterols, followed by a salt solution (e.g., NaCl solution) to improve the separation of the hexane and aqueous phases.[13]
-
Separation: Vortex the mixture thoroughly and then centrifuge to achieve clear phase separation.
-
Collection: Carefully transfer the upper hexane layer, which contains the free sterols, to a clean vial.
-
Drying: Evaporate the hexane under a stream of nitrogen or using a vacuum evaporator at a temperature not exceeding 40°C to prevent sterol degradation.[13]
Derivatization
To enhance volatility for gas chromatography, the hydroxyl group of the sterols must be derivatized.
-
Reagent Addition: Add a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to the dried extract.
-
Reaction: Seal the vial and heat at 60-70°C for 30 minutes to convert the sterols to their trimethylsilyl (TMS) ethers.
GC-MS Analysis
-
Injection: Inject a small volume (e.g., 1 µL) of the derivatized sample into the GC-MS system.
-
Gas Chromatography (GC): Use a capillary column suitable for sterol analysis (e.g., HP-5ms, DB-5). A typical temperature program starts at a lower temperature, ramps up to a high temperature (~300-320°C), and holds for a period to ensure all compounds elute.[14] Helium is typically used as the carrier gas.[15]
-
Mass Spectrometry (MS): Operate the mass spectrometer in full scan mode or Selected Ion Monitoring (SIM) mode for higher sensitivity.[16] Identify the this compound-TMS ether peak based on its retention time and characteristic mass spectrum compared to an authenticated standard.
-
Quantification: Calculate the concentration of this compound by comparing its peak area to that of the internal standard and referencing a calibration curve prepared with a pure this compound standard.
Visualized Workflows and Pathways
Experimental Workflow for this compound Quantification
The following diagram illustrates the complete workflow for the analysis of this compound from microalgal biomass.
Caption: A flowchart of the key steps for quantifying this compound in microalgae.
Simplified Sterol Biosynthesis Pathway
Microalgae synthesize sterols through complex pathways, often starting from the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway to produce isoprenoid precursors.[6] The diagram below shows a simplified route from a common precursor to this compound.
Caption: A simplified diagram of the biosynthetic route leading to this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Advances in Microalgae-Derived Phytosterols for Functional Food and Pharmaceutical Applications [mdpi.com]
- 4. Exploiting microalgal diversity for sterol production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Advances in Microalgae-Derived Phytosterols for Functional Food and Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | C28H46O | CID 5281327 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Frontiers | Exploiting microalgal diversity for sterol production [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. frontiersin.org [frontiersin.org]
- 11. Sterol Biosynthesis in Four Green Algae: A Bioinformatic Analysis of the Ergosterol Versus Phytosterol Decision Point - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Green Microalgae Strain Improvement for the Production of Sterols and Squalene [mdpi.com]
- 13. docs.nrel.gov [docs.nrel.gov]
- 14. researchgate.net [researchgate.net]
- 15. f1000research-files.f1000.com [f1000research-files.f1000.com]
- 16. GC/EI-MS method for the determination of phytosterols in vegetable oils - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Physical Properties of Pure Brassicasterol Standard
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physical and spectral properties of pure brassicasterol standard. Intended for researchers, scientists, and professionals in drug development, this document compiles essential data, detailed experimental methodologies, and visual representations of relevant biological pathways and analytical workflows. All quantitative data is presented in structured tables for clarity and ease of comparison. Methodologies for key analytical techniques are described to facilitate replication and further investigation. Additionally, signaling pathways and experimental workflows are illustrated using Graphviz (DOT language) to provide a clear visual understanding of complex processes.
Introduction
This compound ((22E,24R)-Ergosta-5,22-dien-3β-ol) is a C28 phytosterol found in various plants, algae, and shellfish.[1] As a significant component of many natural extracts, a thorough understanding of its physical and chemical characteristics is crucial for its identification, purification, and application in research and development. This guide serves as a centralized resource for the fundamental physical properties of a pure this compound standard.
Physical and Chemical Properties
The fundamental physical and chemical properties of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| Appearance | White solid | [1] |
| Molecular Formula | C₂₈H₄₆O | [1] |
| Molar Mass | 398.67 g/mol | [1] |
| Melting Point | 150-151 °C | [1] |
Solubility Profile
This compound exhibits low solubility in water and is soluble in various organic solvents. The qualitative solubility of this compound in common laboratory solvents is detailed below.
| Solvent | Solubility | Reference(s) |
| Water | Low | [2] |
| Chloroform | Soluble | [3] |
| Dichloromethane | Soluble | [3] |
| Ethyl Acetate | Soluble | [3] |
| Dimethyl Sulfoxide (DMSO) | Soluble | [3] |
| Acetone | Soluble | [3] |
| Ethanol | Soluble | [3] |
Spectral Data
The following sections provide key spectral data for the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectral data are critical for the structural elucidation of this compound. Key chemical shifts are presented in the tables below.
Table 4.1.1: ¹H NMR Chemical Shifts (CDCl₃)
| Proton | Chemical Shift (ppm) | Multiplicity | Reference(s) |
| H-3 | ~3.52 | m | [4][5] |
| H-6 | ~5.35 | m | [4][5] |
| H-22 | ~5.16 | dd | [5] |
| H-23 | ~5.22 | dd | [5] |
Table 4.1.2: ¹³C NMR Chemical Shifts (CDCl₃)
| Carbon | Chemical Shift (ppm) | Reference(s) |
| C-3 | 71.8 | [4] |
| C-5 | 140.7 | [4] |
| C-6 | 121.7 | [4] |
| C-22 | 135.6 | [4] |
| C-23 | 129.3 | [4] |
Mass Spectrometry (MS)
Mass spectrometry of this compound typically involves derivatization to its trimethylsilyl (TMS) ether to improve volatility and fragmentation analysis.
Table 4.2.1: Key Mass Fragments of this compound-TMS Ether
| m/z | Interpretation | Reference(s) |
| 470 | [M]⁺ (Molecular ion) | [2] |
| 381 | [M-89]⁺ (Loss of TMS-OH) | [6][7] |
| 297 | Side chain fragmentation | [6][7] |
| 255 | Sterol nucleus fragment | [2] |
Experimental Protocols
This section outlines the methodologies for determining the key physical properties of this compound.
Melting Point Determination
The melting point of a crystalline solid such as this compound can be determined using a capillary melting point apparatus.
Protocol:
-
Sample Preparation: A small amount of the pure this compound standard is finely ground into a powder. The open end of a capillary tube is tapped into the powder to collect a small sample. The tube is then inverted and tapped gently to pack the sample into the sealed end to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.
-
Heating: The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute to allow for accurate observation.
-
Observation: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting. The melting point is reported as a range.
Solubility Determination
The qualitative solubility of this compound can be determined by observing its dissolution in various solvents.
Protocol:
-
Sample Preparation: Approximately 10 mg of pure this compound standard is weighed and placed into a series of small test tubes.
-
Solvent Addition: To each test tube, 1 mL of a different solvent (e.g., water, ethanol, chloroform, etc.) is added.
-
Mixing: Each tube is vortexed or shaken vigorously for 1-2 minutes.
-
Observation: The tubes are visually inspected for the dissolution of the solid. If the solid completely disappears, it is deemed soluble. If it remains undissolved, it is insoluble. If some solid remains, it is partially soluble.
NMR Spectroscopy
¹H and ¹³C NMR spectra are acquired to confirm the structure of this compound.
Protocol:
-
Sample Preparation: Approximately 5-10 mg of pure this compound standard is dissolved in about 0.7 mL of deuterated chloroform (CDCl₃) in an NMR tube.
-
Instrument Setup: The NMR spectrometer is tuned and shimmed for the CDCl₃ solvent.
-
¹H NMR Acquisition: A standard one-dimensional proton NMR spectrum is acquired. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range of organic molecules, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired. A larger number of scans is typically required due to the lower natural abundance of ¹³C.
Mass Spectrometry
Gas chromatography-mass spectrometry (GC-MS) is a common technique for the analysis of sterols.
Protocol:
-
Derivatization: A small amount of this compound is derivatized to its trimethylsilyl (TMS) ether by reacting with a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) in a suitable solvent like pyridine or acetonitrile. The reaction mixture is typically heated to ensure complete derivatization.
-
GC-MS Analysis: The derivatized sample is injected into a GC-MS system. The gas chromatograph separates the components of the sample, and the mass spectrometer detects and fragments the eluted compounds.
-
Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and characteristic fragmentation patterns of the this compound-TMS ether.
Visualization of Pathways and Workflows
Experimental Workflow for this compound Characterization
The following diagram illustrates a typical workflow for the physical and spectral characterization of a this compound standard.
Caption: Experimental workflow for the characterization of pure this compound standard.
Brassinosteroid Signaling Pathway
This compound is a precursor in the biosynthesis of brassinosteroids, a class of plant steroid hormones that regulate a wide range of developmental processes. The simplified signaling pathway is depicted below.
Caption: Simplified brassinosteroid signaling pathway in plants.
This compound and Cholesterol Metabolism
In mammalian systems, this compound can influence cholesterol metabolism. One of the key mechanisms is the competitive inhibition of the enzyme Δ24-sterol reductase, which is involved in the final steps of cholesterol biosynthesis.
Caption: Inhibition of cholesterol synthesis by this compound.
References
- 1. This compound | C28H46O | CID 5281327 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. glpbio.com [glpbio.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. UPLC-MS/MS Based Identification of Dietary Steryl Glucosides by Investigation of Corresponding Free Sterols - PMC [pmc.ncbi.nlm.nih.gov]
Brassicasterol Degradation in Anaerobic Sediments: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Brassicasterol, a significant phytosterol produced by various phytoplankton, serves as a crucial biomarker for algal activity in paleoenvironmental reconstructions. Its persistence in anaerobic sediments is a key attribute for this application. However, understanding its ultimate fate and the microbial pathways involved in its degradation is essential for refining its use as a biomarker and for broader applications in biogeochemistry and drug development. This technical guide provides a comprehensive overview of the current understanding of this compound degradation pathways in anaerobic sediments. Due to the limited direct research on this compound, this guide leverages the well-studied anaerobic degradation of cholesterol by the denitrifying bacterium Sterolibacterium denitrificans as a primary model. We detail the established 2,3-seco pathway for cholesterol, propose a hypothetical pathway for the initial transformation of this compound, summarize the available quantitative data, and provide detailed experimental protocols for studying sterol degradation in anaerobic environments.
Introduction
Sterols are ubiquitous and essential components of eukaryotic cell membranes. In anaerobic sediments, these compounds undergo slow degradation, making them valuable molecular fossils that preserve information about past biological activity. This compound (24-methylcholesta-5,22-dien-3β-ol) is a C28 sterol synthesized by several species of unicellular algae. Its presence and abundance in sediment cores are frequently used to trace the historical productivity of marine and lacustrine algae.
While this compound is known for its stability over long geological timescales, it is not entirely inert. Microbial communities in anoxic environments possess the metabolic machinery to break down complex organic molecules, including sterols. The degradation of sterols under anaerobic conditions is fundamentally different from aerobic pathways, as it does not involve molecular oxygen for the activation and cleavage of the sterol ring system.
This guide will focus on the anaerobic degradation of this compound, drawing heavily on the analogous pathway for cholesterol, which is the most extensively studied sterol in this context.
Core Degradation Pathway: The Cholesterol Model
The anaerobic degradation of cholesterol is best characterized in the denitrifying bacterium Sterolibacterium denitrificans. This organism utilizes the 2,3-seco pathway , which involves the cleavage of the A-ring between C2 and C3. This pathway is distinct from the aerobic 9,10-seco pathway. The key stages of the anaerobic cholesterol degradation pathway are outlined below.
Initial A-Ring Modification and Cleavage
The degradation is initiated at the A-ring of the sterol nucleus.
-
Oxidation and Isomerization: The 3β-hydroxyl group of cholesterol is oxidized to a ketone, and the double bond at C5 is isomerized to C4, forming cholest-4-en-3-one. This reaction is catalyzed by the enzyme cholesterol dehydrogenase/isomerase (AcmA).[1][2][3]
-
Dehydrogenation: A double bond is introduced at the C1 position, yielding cholesta-1,4-dien-3-one. This is carried out by cholest-4-en-3-one-Δ1-dehydrogenase (AcmB).[1][2][3]
-
Hydroxylation and Ring Cleavage: The A-ring is subsequently hydroxylated and cleaved hydrolytically, a process that does not require molecular oxygen.[4] This leads to the formation of a seco-acid, 17-hydroxy-1-oxo-2,3-secoandrostan-3-oic acid, in the case of androgens, with analogous products expected for cholesterol.[5][6][7]
Side-Chain Degradation
Parallel to the A-ring modifications, the isoprenoid side chain is degraded.
-
Terminal Hydroxylation: The side chain undergoes an oxygen-independent hydroxylation at the tertiary C25 position, using water as the oxygen donor.[3][8] This is followed by further enzymatic steps to form a primary alcohol at C26.[9][10]
-
Oxidation to a Carboxylic Acid: The terminal C26 alcohol is oxidized to a carboxylic acid (cholest-4-en-3-one-26-oic acid).[11]
-
β-Oxidation: The carboxylated side chain is then shortened through successive rounds of β-oxidation, releasing molecules of acetyl-CoA and propionyl-CoA.[3][11][12]
The complete degradation of the sterol molecule results in smaller molecules that can be funneled into the central metabolism of the bacterium for energy and biomass production.
Figure 1: Anaerobic degradation pathway of cholesterol via the 2,3-seco pathway in Sterolibacterium denitrificans.
This compound-Specific Degradation: A Hypothetical Pathway
This compound differs from cholesterol in two key aspects of its side chain: a double bond between C22 and C23, and a methyl group at C24. These structural features necessitate additional enzymatic steps for its complete degradation, likely preceding the main β-oxidation cascade.
Proposed Initial Transformations
-
Saturation of the C22-C23 Double Bond: Before β-oxidation can proceed efficiently, the double bond at C22 must be reduced. This hydrogenation is a common reaction in anaerobic environments. The product of this step would be 24-methylcholest-5-en-3β-ol (campesterol).
-
Demethylation at C24 (Hypothetical): The removal of the methyl group at C24 is a more complex step. While C24 methylation is a well-known biosynthetic process, the reverse reaction, particularly under anaerobic conditions, is not well-characterized. It is possible that specialized anaerobic bacteria possess enzymes capable of this demethylation, which would convert campesterol into cholesterol, allowing it to enter the established degradation pathway. Alternatively, the degradation may proceed with the methyl group intact, leading to different β-oxidation products.
Figure 2: Hypothetical initial steps in the anaerobic degradation of this compound to enter the main cholesterol degradation pathway.
Quantitative Data on this compound Degradation
Quantitative data on the degradation rates of this compound in anaerobic sediments are scarce. Most studies emphasize its long-term stability. The available information suggests that its degradation is slow and may be comparable to that of cholesterol under similar conditions.
| Parameter | Value/Observation | Sediment Type | Reference |
| Relative Stability | Stable for many hundreds of years in anaerobic sediments and soils. | General | --INVALID-LINK-- |
| Degradation Rate | The ratio of this compound to cholesterol remains fairly uniform with depth in sediment cores, suggesting comparable degradation rates. | Loch Striven, Scotland | --INVALID-LINK-- |
| Transformation Products | Formation of corresponding stanols (e.g., brassicastanol) through hydrogenation of the C5 double bond is a known early diagenetic process. | General | Inferred from sterol diagenesis literature. |
Experimental Protocols
Investigating the anaerobic degradation of this compound requires specialized techniques to maintain anoxic conditions and accurately measure sterol concentrations.
Anaerobic Sediment Microcosm Study
This protocol describes a typical microcosm experiment to study this compound degradation.
-
Sediment Collection and Preparation:
-
Collect sediment cores from an anoxic environment (e.g., lake bottom, estuary) using a core sampler.
-
Handle and process the sediment in an anaerobic chamber or glove box to prevent oxygen exposure.
-
Homogenize the sediment from the desired depth interval.
-
-
Microcosm Setup:
-
Distribute equal amounts of homogenized sediment into serum bottles or other suitable anaerobic culture vessels.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetone, ethanol) at a high concentration.
-
Spike the microcosms with the this compound stock solution to achieve the desired final concentration. Include solvent-only controls.
-
Add an anaerobic medium or site water to create a slurry.
-
If studying degradation under specific electron-accepting conditions (e.g., denitrification), amend the medium with nitrate.
-
Crimp-seal the bottles with butyl rubber stoppers and aluminum seals.
-
Flush the headspace with an anoxic gas mixture (e.g., N₂/CO₂ 80:20 v/v).
-
-
Incubation and Sampling:
-
Incubate the microcosms in the dark at a constant temperature reflecting the in-situ conditions.
-
At designated time points, sacrifice replicate microcosms for analysis.
-
Store samples frozen (-20°C or -80°C) and lyophilized (freeze-dried) prior to extraction.
-
Figure 3: General experimental workflow for a this compound anaerobic degradation study.
Sterol Extraction and Analysis
-
Extraction and Saponification:
-
Weigh a known amount of freeze-dried sediment into a glass extraction tube.
-
Add an internal standard (e.g., 5α-cholestane) for quantification.
-
Perform a solvent extraction, for example, using a microwave extractor with dichloromethane:methanol (9:1 v/v).[13]
-
Evaporate the solvent and saponify the lipid extract using 6% KOH in methanol to hydrolyze ester-bound sterols. This step ensures the analysis of total sterols.
-
-
Purification:
-
After saponification, neutralize the extract and partition the neutral lipids (including sterols) into a non-polar solvent like hexane.
-
Use solid-phase extraction (SPE) with a silica gel column for further cleanup and to separate the sterol fraction from other lipids.[13]
-
-
Derivatization:
-
Evaporate the purified sterol fraction to dryness under a stream of N₂.
-
To improve chromatographic properties and thermal stability, derivatize the hydroxyl group of the sterols. A common method is silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[13] This converts the -OH group to a -O-Si(CH₃)₃ group.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Analyze the derivatized sample using a GC-MS system.
-
GC Column: A non-polar capillary column, such as a DB-5ms, is typically used.
-
Temperature Program: Start at a low temperature (e.g., 60°C) and ramp up to a high temperature (e.g., 300°C) to elute the sterols.
-
MS Detection: Operate the mass spectrometer in scan mode to identify unknown metabolites or in selected ion monitoring (SIM) mode for sensitive quantification of target sterols and their degradation products.[14]
-
Conclusion and Future Directions
The anaerobic degradation of this compound in sediments is a biogeochemically significant process that remains poorly understood. While the well-documented 2,3-seco pathway for cholesterol provides a robust framework, the specific enzymatic steps required to transform the unique side chain of this compound are yet to be elucidated. The stability of this compound makes it an excellent biomarker, but a deeper understanding of its degradation kinetics and pathways would enhance its application in paleoenvironmental studies.
Future research should focus on:
-
Isolation and characterization of anaerobic bacteria capable of degrading this compound and other phytosterols.
-
Metabolomic studies of sediment microcosms to identify novel degradation intermediates.
-
Genomic and transcriptomic analyses to identify the genes and enzymes responsible for key transformations, such as the saturation of the C22 double bond and the potential demethylation at C24.
Such studies will not only fill a critical knowledge gap in environmental microbiology but also have potential applications in bioremediation and the biotechnological production of steroid-based drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. Study of anoxic and oxic cholesterol metabolism by Sterolibacterium denitrificans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Catabolism and biotechnological applications of cholesterol degrading bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anaerobic and aerobic cleavage of the steroid core ring structure by Steroidobacter denitrificans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Microbial degradation of steroid sex hormones: implications for environmental and ecological studies - ProQuest [proquest.com]
- 6. Anoxic androgen degradation by the denitrifying bacterium Sterolibacterium denitrificans via the 2,3-seco pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Enzymatic β-Oxidation of the Cholesterol Side Chain in Mycobacterium tuberculosis Bifurcates Stereospecifically at Hydration of 3-Oxo-cholest-4,22-dien-24-oyl-CoA - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
The Role of Brassicasterol in Modulating Membrane Fluidity: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Brassicasterol, a prominent phytosterol found in various plants and marine algae, plays a crucial role in modulating the biophysical properties of cellular membranes. Structurally similar to cholesterol, the primary sterol in mammalian cell membranes, this compound influences membrane fluidity, thickness, and permeability. This technical guide provides a comprehensive overview of the current understanding of this compound's impact on membrane dynamics, supported by quantitative data from various experimental and computational studies. Detailed experimental protocols for key analytical techniques are provided to facilitate further research in this area. Additionally, this guide explores the biosynthetic relationship of this compound to brassinosteroids and illustrates the associated signaling pathways.
Introduction
Biological membranes are dynamic, fluid structures that are essential for cellular function, acting as selective barriers and platforms for signaling events. The fluidity of these membranes is critical and is largely determined by their lipid composition, particularly the presence of sterols. In plants and fungi, phytosterols, including this compound, fulfill the role that cholesterol plays in mammalian cells. This compound (24-methylcholesta-5,22-dien-3β-ol) is a C28 sterol characterized by a methyl group at the C24 position and a double bond at C22 in its side chain.[1] These structural features distinguish it from cholesterol and other phytosterols, leading to unique effects on membrane properties. Understanding the specific role of this compound in modulating membrane fluidity is crucial for various fields, including plant biology, mycology, and the development of antifungal drugs that target sterol biosynthesis.
Biophysical Effects of this compound on Lipid Bilayers
This compound's interaction with phospholipids in a bilayer alters the membrane's physical state. Its effects are most pronounced in relation to membrane ordering, thickness, and permeability.
Membrane Ordering and Fluidity
This compound, like other sterols, has a dual effect on membrane fluidity. Below the phase transition temperature (in the gel phase), it disrupts the tight packing of phospholipid acyl chains, thereby increasing fluidity. Above the phase transition temperature (in the liquid-disordered phase), it induces a more ordered state, known as the liquid-ordered (l_o) phase, which is characterized by an intermediate fluidity between the gel and liquid-disordered states. This ordering effect is a result of the rigid sterol ring structure restricting the motion of the adjacent phospholipid acyl chains.
Comparative studies have shown that this compound is generally less effective at ordering fluid phospholipid bilayers than cholesterol.[2] This is attributed to the presence of the C24 methyl group and the C22 double bond in its side chain, which create a less planar and more bulky structure compared to cholesterol.
Table 1: Comparative Effects of Sterols on Membrane Order Parameter (S_CD)
| Sterol (in DPPC bilayers) | Concentration (mol%) | Order Parameter (S_CD) of sn-2 chain at C10 | Technique |
| None | 0 | ~0.20 | 2H-NMR |
| Cholesterol | 30 | ~0.45 | 2H-NMR |
| Ergosterol | 30 | ~0.42 | 2H-NMR |
| This compound (estimated) | 30 | ~0.38 - 0.40 | Inferred from structural similarities |
Note: Direct quantitative data for this compound's effect on the order parameter from a single comparative study is limited. The value for this compound is an estimation based on its structural similarity to ergosterol and qualitative descriptions from the literature. The order parameter (S_CD) is a measure of the orientational order of the C-D bonds in deuterated lipid acyl chains, with higher values indicating greater order.
Membrane Thickness
The incorporation of sterols into a lipid bilayer generally leads to an increase in membrane thickness in the fluid phase. This is a consequence of the ordering effect, which causes the phospholipid acyl chains to become more extended and aligned perpendicular to the membrane plane. Molecular dynamics simulations have provided quantitative insights into this phenomenon. While specific data for this compound is sparse, studies on the closely related ergosterol and cholesterol offer valuable comparative information. Ergosterol has been shown to induce a greater increase in bilayer thickness compared to cholesterol in some model membranes.[3]
Table 2: Effect of Sterols on DPPC Bilayer Thickness from Molecular Dynamics Simulations
| Sterol | Concentration (mol%) | Bilayer Thickness (P-P distance, nm) |
| None | 0 | ~3.8 |
| Cholesterol | 40 | ~4.4 |
| Ergosterol | 25 | ~4.15 |
| This compound (estimated) | 25 | ~4.1 |
Note: The value for this compound is an estimation based on its structural similarity to ergosterol. P-P distance refers to the average distance between the phosphorus atoms of the two leaflets of the bilayer.[4]
Membrane Permeability
The permeability of a lipid bilayer to small molecules is inversely related to its order and thickness. By increasing the packing density of the phospholipids, sterols generally decrease the passive permeability of the membrane to water and other small polar molecules.[5][6] The less effective ordering capability of this compound compared to cholesterol suggests that it would have a correspondingly smaller effect on reducing membrane permeability.
Table 3: Qualitative Comparison of Sterol Effects on Membrane Permeability
| Sterol | Effect on Permeability of Small Polar Molecules |
| Cholesterol | Strong decrease |
| Ergosterol | Moderate decrease |
| This compound | Likely moderate decrease |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound on membrane fluidity.
Differential Scanning Calorimetry (DSC)
DSC is used to measure the thermotropic phase behavior of lipid bilayers. The incorporation of this compound alters the temperature and enthalpy of the main phase transition (T_m) from the gel to the liquid-crystalline state.
Protocol for DSC of this compound-DPPC Liposomes:
-
Lipid Film Preparation:
-
Dissolve dipalmitoylphosphatidylcholine (DPPC) and this compound in a 2:1 (v/v) mixture of chloroform and methanol to achieve the desired molar ratio (e.g., 90:10 DPPC:this compound).
-
Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film on the bottom of a round-bottom flask.
-
Place the flask under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Liposome Preparation:
-
Hydrate the lipid film with a suitable buffer (e.g., 50 mM KCl, 10 mM PIPES, 1 mM EDTA, pH 7.0) by vortexing at a temperature above the T_m of the lipid mixture.
-
To form large unilamellar vesicles (LUVs), subject the hydrated lipid suspension to several freeze-thaw cycles (liquid nitrogen followed by a warm water bath).
-
Extrude the suspension through polycarbonate filters with a defined pore size (e.g., 100 nm) using a mini-extruder at a temperature above the T_m.
-
-
DSC Measurement:
-
Load the liposome suspension into an aluminum DSC pan and seal it. Use the same buffer as a reference.
-
Place the sample and reference pans in the calorimeter.
-
Perform scans over a desired temperature range (e.g., 20°C to 60°C) at a controlled scan rate (e.g., 1°C/min).
-
Analyze the resulting thermogram to determine the T_m and the enthalpy of the transition (ΔH).
-
Fluorescence Anisotropy
Fluorescence anisotropy measures the rotational mobility of a fluorescent probe embedded in the lipid bilayer. A higher anisotropy value corresponds to a more ordered (less fluid) membrane. 1,6-diphenyl-1,3,5-hexatriene (DPH) is a commonly used probe for the hydrophobic core of the membrane.
Protocol for Fluorescence Anisotropy with DPH:
-
Liposome Preparation:
-
Prepare liposomes containing this compound as described in the DSC protocol.
-
-
Probe Incorporation:
-
Prepare a stock solution of DPH in a suitable solvent (e.g., tetrahydrofuran or methanol) at a concentration of ~1 mM.
-
Add a small volume of the DPH stock solution to the liposome suspension to achieve a final lipid-to-probe ratio of approximately 200:1.
-
Incubate the mixture in the dark at room temperature for at least 1 hour to allow for probe incorporation.
-
-
Anisotropy Measurement:
-
Use a fluorometer equipped with polarizers in the excitation and emission paths.
-
Set the excitation wavelength to 355 nm and the emission wavelength to 430 nm.
-
Measure the fluorescence intensities with the excitation polarizer oriented vertically and the emission polarizer oriented vertically (I_VV) and horizontally (I_VH).
-
Calculate the steady-state fluorescence anisotropy (r) using the following equation: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH) where G is the instrument-specific correction factor (G-factor), determined by measuring the ratio of the vertical and horizontal emission intensities with the excitation polarizer in the horizontal position.
-
Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy
Solid-state NMR, particularly deuterium (²H) NMR of specifically deuterated lipids, provides detailed information about the orientational order of the lipid acyl chains.
Protocol for ²H-NMR of DPPC-d62 with this compound:
-
Sample Preparation:
-
Co-dissolve chain-perdeuterated DPPC (DPPC-d62) and this compound in an organic solvent.
-
Prepare a lipid film and hydrate it with a buffer to form multilamellar vesicles (MLVs).
-
Centrifuge the MLV suspension to form a pellet.
-
Transfer the pellet to a solid-state NMR rotor.
-
-
NMR Spectroscopy:
-
Acquire ²H-NMR spectra using a solid-state NMR spectrometer equipped with a quadrupolar echo pulse sequence.
-
The quadrupolar splitting (Δν_Q) in the resulting spectrum is directly proportional to the order parameter (S_CD) of the C-D bonds in the deuterated acyl chains.
-
Analyze the changes in the quadrupolar splittings at different positions along the acyl chain to obtain a detailed profile of the ordering effect of this compound.
-
Signaling Pathways
While this compound's primary role is structural, it is also a precursor in the biosynthesis of brassinosteroids (BRs), a class of plant steroid hormones that regulate a wide range of developmental processes and stress responses.[7]
Brassinosteroid Biosynthesis and Signaling
Campesterol, a sterol closely related to this compound, is a key precursor for the synthesis of brassinolide, the most active brassinosteroid.[7] The signaling cascade initiated by brassinosteroids is well-characterized and involves a series of cell-surface receptors and intracellular kinases.
Workflow for Brassinosteroid Signaling:
Caption: Brassinosteroid signaling pathway.
Direct Signaling Roles of this compound
Currently, there is limited evidence to suggest that this compound itself acts as a direct signaling molecule in the same way as brassinosteroids. In silico docking studies have suggested potential interactions of this compound with various enzymes, including those involved in viral replication and blood pressure regulation, but these findings require further in vitro and in vivo validation.[8] In prostate cancer cells, this compound has been shown to exert an anti-cancer effect by dual-targeting AKT and AR signaling.[9] However, its primary and well-established role in most organisms is as a structural component of membranes and a biosynthetic precursor.
Conclusion
This compound is a vital phytosterol that plays a multifaceted role in the biology of plants and other organisms. Its primary function is to modulate the fluidity and integrity of cellular membranes. While it is less effective than cholesterol at ordering lipid bilayers, it is indispensable for the proper functioning of the organisms in which it is found. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the nuanced effects of this compound and other phytosterols on membrane biophysics. Future research should focus on obtaining more precise quantitative data on this compound's impact on membrane properties and exploring its potential direct roles in cellular signaling. This knowledge will not only advance our fundamental understanding of membrane biology but also open new avenues for applications in agriculture and medicine.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. A comparative calorimetric study of the effects of cholesterol and the plant sterols campesterol and this compound on the thermotropic phase behavior of dipalmitoylphosphatidylcholine bilayer membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative Molecular Dynamics Study of Lipid Membranes Containing Cholesterol and Ergosterol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Dynamics Simulations of Phospholipid Bilayers with Cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Water permeability of bilayer lipid membranes: Sterol-lipid interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sterols in plant biology – Advances in studying membrane dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound with Dual Anti-Infective Properties against HSV-1 and Mycobacterium tuberculosis, and Cardiovascular Protective Effect: Nonclinical In Vitro and In Silico Assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound from Edible Aquacultural Hippocampus abdominalis Exerts an Anti-Cancer Effect by Dual-Targeting AKT and AR Signaling in Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Brassicasterol Extraction from Sediment Cores
Introduction
Brassicasterol (24-methylcholesta-5,22-dien-3β-ol) is a significant sterol biomarker used in environmental and paleoceanographic studies. Primarily synthesized by specific groups of microalgae, such as diatoms and haptophytes, its presence and abundance in sediment cores provide valuable insights into the historical productivity of these phytoplankton groups. Accurate and efficient extraction of this compound from complex sediment matrices is therefore crucial for reliable paleoenvironmental reconstructions.
These application notes provide a detailed protocol for the extraction of this compound from sediment cores, intended for researchers, scientists, and professionals in related fields. The protocol outlines a robust procedure involving lipid extraction, fractionation, and analysis.
Principles of Extraction
The extraction of this compound from sediment cores is a multi-step process designed to isolate sterols from a complex mixture of organic and inorganic compounds. The core principles of the most common methods are:
-
Lipid Extraction: This initial step aims to solubilize lipids, including sterols, from the solid sediment matrix. Common techniques include:
-
Ultrasound-Assisted Extraction (UAE): Utilizes ultrasonic waves to disrupt the sediment matrix and enhance solvent penetration, leading to efficient extraction in a shorter time and with less solvent compared to traditional methods.[1][2][3]
-
Soxhlet Extraction: A classical method involving continuous extraction with a boiling solvent, ensuring thorough extraction but is more time-consuming and requires larger solvent volumes.[1][2][4]
-
Modified Bligh and Dyer Method: A liquid-liquid extraction technique using a chloroform/methanol/water mixture to partition lipids into an organic phase.[5][6][7][8][9][10]
-
-
Fractionation (Clean-up): The total lipid extract (TLE) contains a wide range of compounds. Fractionation is necessary to isolate the sterol fraction from other lipids like hydrocarbons and fatty acids. This is typically achieved using column chromatography with silica gel.[7][11]
-
Analysis and Quantification: The isolated sterol fraction is then analyzed to identify and quantify this compound. Gas Chromatography-Mass Spectrometry (GC-MS) is the most common analytical technique, often requiring derivatization of the sterols to improve their volatility and chromatographic behavior.[4][12] High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or a mass spectrometer can also be used.[1][2][13]
Experimental Workflow
The following diagram illustrates the general workflow for the extraction and analysis of this compound from sediment cores.
References
- 1. The analysis of faecal sterols in sediment samples by HPLC-UV using ultrasound-assisted treatment - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. The analysis of faecal sterols in sediment samples by HPLC-UV using ultrasound-assisted treatment - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. Application of ultrasonic assisted extraction of chemically diverse organic compounds from soils and sediments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Composition and sources of aliphatic lipids and sterols in sediments of a tropical island, southern South China Sea: preliminary assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. Modified Lipid Extraction Methods for Deep Subsurface Shale - PMC [pmc.ncbi.nlm.nih.gov]
- 7. epic.awi.de [epic.awi.de]
- 8. vliz.be [vliz.be]
- 9. biochem.wustl.edu [biochem.wustl.edu]
- 10. lipidmaps.org [lipidmaps.org]
- 11. Lipid Biomarker Extraction and Elution into different Fractions from sediment [protocols.io]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the GC-MS Analysis of Brassicasterol
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
Brassicasterol, a prominent phytosterol found in various plants, algae, and shellfish, has garnered significant attention in the scientific community. Its structural similarity to cholesterol allows it to modulate cholesterol absorption in the intestines, making it a compound of interest for cardiovascular health research and the development of cholesterol-lowering functional foods and therapeutics.[1] Furthermore, this compound has demonstrated potential anti-inflammatory and antioxidant properties. Accurate and robust analytical methods are paramount for the quantification of this compound in various matrices. Gas chromatography-mass spectrometry (GC-MS) stands as a powerful and widely adopted technique for the analysis of sterols, offering high sensitivity and selectivity. This document provides detailed application notes and experimental protocols for the successful analysis of this compound using GC-MS.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the GC-MS analysis of trimethylsilyl (TMS) derivatized this compound and the commonly used internal standard, 5α-cholestane. These values are compiled from various studies and may vary slightly based on the specific instrumentation and analytical conditions.
| Analyte | Derivatization | Retention Time (min) | Characteristic Mass Fragments (m/z) | LOD (µg/mL) | LOQ (µg/mL) |
| This compound | TMS Ether | ~10.8[2] | 470 (M+) , 380 , 255[2][3] | 0.005 - 0.05[4] | 0.0165 - 0.165[4] |
| 5α-Cholestane (Internal Standard) | Not Applicable (underivatized) or TMS Ether | Variable | 372 (M+) , 357, 217, 218 | - | - |
Experimental Protocols
This section outlines a comprehensive protocol for the analysis of this compound in a given sample matrix, such as an oil or biological extract.
Sample Preparation: Saponification and Extraction
Saponification is a crucial step to hydrolyze sterol esters and liberate free sterols for analysis.
Materials:
-
Sample containing this compound (e.g., 1 g of oil)
-
5α-cholestane internal standard solution (1 mg/mL in n-hexane)
-
2 M Ethanolic Potassium Hydroxide (KOH)
-
n-Hexane
-
Saturated Sodium Chloride (NaCl) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Screw-cap glass tubes
-
Vortex mixer
-
Centrifuge
-
Rotary evaporator or nitrogen evaporator
Protocol:
-
Weigh approximately 1 g of the sample into a screw-cap glass tube.
-
Add a known amount of the 5α-cholestane internal standard solution.
-
Add 5 mL of 2 M ethanolic KOH.
-
Cap the tube tightly and vortex for 1 minute.
-
Incubate the mixture in a water bath at 80°C for 1 hour to ensure complete saponification.
-
Allow the tube to cool to room temperature.
-
Add 5 mL of deionized water and 5 mL of n-hexane to the tube.
-
Vortex vigorously for 2 minutes to extract the unsaponifiable matter (containing the sterols) into the hexane layer.
-
Centrifuge at 3000 x g for 5 minutes to separate the layers.
-
Carefully transfer the upper hexane layer to a clean tube.
-
Repeat the extraction (steps 7-10) two more times with fresh n-hexane.
-
Combine all hexane extracts.
-
Wash the combined hexane extract with 5 mL of saturated NaCl solution to remove any residual soap.
-
Dry the hexane extract by passing it through a small column containing anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen or using a rotary evaporator.
Derivatization: Silylation
Derivatization is essential to increase the volatility and thermal stability of the sterols for GC analysis. The most common method is silylation to form trimethylsilyl (TMS) ethers.[5]
Materials:
-
Dried sample extract from the previous step
-
Silylating agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous pyridine or other suitable solvent (e.g., n-hexane)
-
Heating block or oven
Protocol:
-
To the dried extract, add 100 µL of anhydrous pyridine to dissolve the residue.
-
Add 100 µL of BSTFA with 1% TMCS.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Allow the vial to cool to room temperature before injection into the GC-MS system.
GC-MS Analysis
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a split/splitless injector and a capillary column.
-
Column: A non-polar column such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) is recommended.[6]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 280°C.
-
Injection Mode: Splitless.
-
Oven Temperature Program:
-
Initial temperature: 180°C, hold for 1 minute.
-
Ramp to 260°C at 20°C/min.
-
Ramp to 300°C at 5°C/min, hold for 10 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Mode: Full scan (m/z 50-550) for qualitative analysis and identification of unknown peaks.
-
Selected Ion Monitoring (SIM) Mode: For quantitative analysis, monitor the characteristic ions for this compound-TMS (m/z 470, 380) and 5α-cholestane (m/z 372, 357).
-
Visualizations
Experimental Workflow
Caption: A flowchart illustrating the key steps in the GC-MS analysis of this compound.
Signaling Pathway: Inhibition of Cholesterol Absorption
This compound is known to interfere with the intestinal absorption of cholesterol. One of the proposed mechanisms is the competitive inhibition of cholesterol's incorporation into micelles, which are essential for its transport to the intestinal wall. Additionally, this compound has been shown to inhibit the enzyme Δ24-sterol reductase, which is involved in the final steps of cholesterol biosynthesis.[7]
Caption: this compound competitively inhibits cholesterol incorporation into micelles.
References
- 1. Phytosterols, Cholesterol Control, and Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Methyl Ether-Derivatized Sterols and Coprostanol Produced via Thermochemolysis Using Tetramethylammonium Hydroxide (TMAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Research and application of multi-component sterol determination methods in pre-prepared dishes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of cholesterol biosynthesis by Delta22-unsaturated phytosterols via competitive inhibition of sterol Delta24-reductase in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Brassicasterol in Seawater Using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Audience: Researchers, scientists, and drug development professionals.
Abstract
Brassicasterol, a C28 sterol, is a crucial biomarker for tracing the presence and distribution of marine algal organic matter in aquatic environments.[1][2] Its quantification provides valuable insights into marine ecology, biogeochemical cycles, and the impact of algal blooms. This application note presents a detailed protocol for the sensitive and selective quantification of this compound in complex seawater matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method involves solid-phase extraction (SPE) for sample cleanup and concentration, followed by a robust LC-MS/MS analysis that does not require derivatization.
Introduction
Phytosterols are a class of lipids integral to the structure of plant and algal cell membranes. This compound ((24R)-ergosta-5,22E-dien-3β-ol) is synthesized by several unicellular algae, making it a specific biomarker for marine phytoplankton.[1][2] Its low water solubility means it is primarily associated with particulate organic matter in environmental systems.[1] Accurate quantification of this compound in seawater is essential for understanding carbon cycling and assessing the origin of organic material in marine sediments and the water column.[1][3]
Traditional analysis by Gas Chromatography (GC) often requires a derivatization step to increase analyte volatility.[4] However, Liquid Chromatography (LC) coupled with Mass Spectrometry (MS) allows for the direct analysis of sterols without derivatization, simplifying sample preparation and reducing analysis time.[5][6][7] This protocol details a validated approach using SPE and LC-MS/MS for the reliable quantification of this compound.
Experimental Protocol
This protocol is divided into four main stages: Seawater Sample Collection, Solid-Phase Extraction, LC-MS/MS Analysis, and Data Quantification.
Seawater Sample Collection and Preservation
Proper sample collection is critical to prevent contamination and degradation of the target analyte.
-
Collection: Use clean, pre-rinsed amber glass or polyethylene bottles to collect seawater samples from the desired depth.[8] Niskin or Go-Flo water sampling bottles are commonly used for depth-specific collection.[9]
-
Pre-filtration (Optional): To analyze dissolved versus particulate this compound, filter the seawater through a 0.7 µm glass fiber filter (GF/F). The material retained on the filter contains the particulate fraction.
-
Preservation: For delayed analysis, samples should be preserved to prevent microbial degradation of sterols. Freezing the samples at -20°C is a common and effective method.[10] Alternatively, for certain applications, chemical preservation using agents like glutaraldehyde can be employed, followed by flash-freezing and storage at -80°C.[11]
Solid-Phase Extraction (SPE) of this compound
Due to the low concentration of this compound in seawater and the high salt content, a concentration and cleanup step is necessary. Silica-based SPE is an effective method for isolating the sterol fraction.[12]
-
Cartridge Conditioning: Condition a silica SPE cartridge (e.g., 100mg) by sequentially passing 5 mL of hexane, 5 mL of 0.5% isopropanol in hexane, and 5 mL of high-purity water through the cartridge.[13]
-
Sample Loading: Acidify the seawater sample (e.g., 1 L) to a pH of ~2 with HCl. Pass the entire sample through the conditioned SPE cartridge at a flow rate of approximately 10 mL/min.
-
Washing: After loading, wash the cartridge with 5 mL of high-purity water to remove salts and other polar impurities.
-
Drying: Dry the cartridge thoroughly under a stream of nitrogen or by vacuum for at least 30 minutes to remove all residual water.
-
Elution: Elute the this compound and other sterols from the cartridge using 5 mL of 30% isopropanol in hexane.[13]
-
Solvent Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 35-40°C.
-
Reconstitution: Reconstitute the dried extract in a known, small volume (e.g., 200 µL) of the initial mobile phase (e.g., 95% methanol) for LC-MS/MS analysis.[13]
LC-MS/MS Instrumentation and Parameters
The analysis is performed using a high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer. Atmospheric Pressure Chemical Ionization (APCI) is often preferred for sterol analysis due to their relatively non-polar nature.[4][14]
Table 1: Suggested LC-MS/MS Parameters
| Parameter | Setting |
|---|---|
| Liquid Chromatography | |
| Column | C18 Reverse Phase (e.g., 2.1 x 100 mm, 2.7 µm) |
| Mobile Phase A | 5 mM Ammonium Acetate in Methanol |
| Mobile Phase B | 5 mM Ammonium Acetate in 85% Methanol / 15% Water[13] |
| Gradient | Start with 100% B for 2 min, ramp to 100% A over 13 min, hold for 10 min, then re-equilibrate with 100% B for 5 min.[13] |
| Flow Rate | 0.2 - 0.4 mL/min |
| Column Temperature | 10 - 20 °C (low temperatures can improve resolution)[15][16] |
| Injection Volume | 10 µL |
| Mass Spectrometry | |
| Ionization Mode | Positive APCI or ESI |
| Monitored Transition | This compound: Precursor Ion (Q1) m/z 381.3 → Product Ion (Q3) m/z 297.2[14] |
| Internal Standard ([d6]-Cholesterol): Precursor Ion (Q1) m/z 375.0 → Product Ion (Q3) m/z 167.0[14] | |
| Dwell Time | 100-200 ms |
| Collision Energy | Optimized for specific instrument (typically 20-30 V)[17] |
Data Presentation and Quantification
Quantification is achieved using an internal standard method. A deuterated sterol, such as [d6]-Cholesterol, which is not naturally present in the samples, is spiked into each sample before extraction to correct for matrix effects and variations in recovery.[14]
Calibration
A calibration curve is constructed by analyzing a series of standard solutions containing known concentrations of this compound (e.g., 1 ng/mL to 50 µg/mL) and a fixed concentration of the internal standard.[14] The ratio of the analyte peak area to the internal standard peak area is plotted against the analyte concentration.
Quantitative Results
The following table summarizes typical performance data for this type of method. Actual values for Limits of Detection (LOD) and Quantification (LOQ) should be experimentally determined. This compound concentrations in seawater can vary significantly based on location, depth, and season.
Table 2: Typical Quantitative Data and Performance
| Parameter | Typical Value | Reference |
|---|---|---|
| Linearity (r²) | > 0.99 | [14] |
| Limit of Detection (LOD) | 0.01 - 2 ng/mL | [14][15] |
| Limit of Quantification (LOQ) | 0.05 - 10 ng/mL | [14][15] |
| Typical Seawater Concentration | 25 to >400 µg/g Total Organic Carbon (TOC) on the shelf | [18] |
| Recovery | 85 - 115% |
| Precision (%RSD) | < 15% | |
Visualization of Workflow
The overall experimental process from sample collection to data analysis is outlined below.
Caption: Experimental workflow for this compound quantification.
The logical relationship for quantification using an internal standard is based on the consistent response ratio between the analyte and the standard.
Caption: Logic of internal standard-based quantification.
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable tool for the quantification of this compound in seawater. By employing solid-phase extraction for sample preparation, the protocol effectively manages the challenges of a complex marine matrix. The direct analysis, without the need for derivatization, offers a streamlined and efficient workflow suitable for high-throughput environmental monitoring and marine science research. This application note serves as a comprehensive guide for laboratories aiming to implement robust analytical procedures for key marine biomarkers.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C28H46O | CID 5281327 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Water column distribution and carbon isotopic signal of cholesterol, this compound and particulate organic carbon in the Atlantic sector of the Southern Ocean [archimer.ifremer.fr]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. Analytical Strategies to Analyze the Oxidation Products of Phytosterols, and Formulation-Based Approaches to Reduce Their Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | UPLC-MS/MS Based Identification of Dietary Steryl Glucosides by Investigation of Corresponding Free Sterols [frontiersin.org]
- 8. apps.ecology.wa.gov [apps.ecology.wa.gov]
- 9. Seawater Sampling and Collection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nccr.gov.in [nccr.gov.in]
- 11. protocols.io [protocols.io]
- 12. lipidmaps.org [lipidmaps.org]
- 13. lipidmaps.org [lipidmaps.org]
- 14. Quantitative analysis of phytosterols in edible oils using APCI liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Simplified LC-MS Method for Analysis of Sterols in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 17. UPLC-MS/MS Based Identification of Dietary Steryl Glucosides by Investigation of Corresponding Free Sterols - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bg.copernicus.org [bg.copernicus.org]
Application Notes and Protocols: Brassicasterol as a Biomarker for Harmful Algal Blooms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Harmful Algal Blooms (HABs) represent a significant and growing threat to aquatic ecosystems, fisheries, and human health worldwide. The rapid and accurate detection of these blooms is crucial for mitigation and management strategies. Brassicasterol, a C28 sterol, is synthesized by a variety of unicellular algae, including several species implicated in HABs, such as certain dinoflagellates and haptophytes.[1][2] Its relative stability and specificity make it a promising biomarker for assessing the presence and abundance of algal organic matter in environmental samples.[3] These application notes provide detailed protocols for the extraction, quantification, and analysis of this compound from aqueous and biological samples to monitor and characterize harmful algal blooms.
Data Presentation
This compound Content in Various Algal Species and Environmental Samples
The following tables summarize quantitative data on this compound concentrations from various studies. These values can serve as a reference for interpreting results from HAB monitoring programs.
| Algal Species/Group | This compound Content | Sample Matrix | Reference |
| Monoraphidium minutum | 15.3 ± 1.1 µg/mg C | Cultured Algae | [4] |
| Gomphonema parvulum | 2.1 ± 0.2 µg/mg C | Cultured Algae | [4] |
| Diatoms (general) | Present in many pennate and centric species | Cultured Algae | [2] |
| Haptophytes (general) | Often a dominant sterol | Cultured Algae | [2] |
| Cryptophytes (general) | Can produce this compound | Cultured Algae | [2] |
| Dinoflagellates (some species) | Can produce this compound | Cultured Algae | [2] |
| Environmental Sample | This compound Concentration | Location/Study | Reference |
| Marine Sediment Core (CJ43) | 110–296 ng/g | East China Sea | [5] |
| Surface Sediments (Prydz Bay) | 215.8–1294.3 ng/g | Antarctica | |
| Canola Oil | 488 µg/g | Edible Oil Analysis | [6] |
| Rapeseed Oil | 98–104 mg/100g | Edible Oil Analysis | [7] |
Experimental Protocols
Protocol 1: Extraction of this compound from Seawater/Phytoplankton Samples
This protocol details the steps for extracting total lipids, including this compound, from water samples containing phytoplankton.
Materials:
-
Glass fiber filters (GF/F), 0.7 µm pore size
-
Filtration apparatus
-
Freeze-dryer
-
Soxhlet extraction apparatus
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Potassium hydroxide (KOH)
-
Hexane
-
Sodium sulfate (anhydrous)
-
Rotary evaporator
-
Gas chromatography-mass spectrometry (GC-MS) vials
Procedure:
-
Sample Collection and Filtration:
-
Collect 1-4 liters of seawater from the desired location and depth.
-
Filter the seawater through a pre-combusted glass fiber filter (GF/F) to collect phytoplankton cells.
-
Immediately freeze the filter at -20°C for transport and storage.
-
-
Lyophilization (Freeze-Drying):
-
Freeze-dry the filter to remove all water content.
-
-
Lipid Extraction:
-
Place the dried filter in a Soxhlet extractor.
-
Extract the lipids with a 2:1 (v/v) mixture of dichloromethane (DCM) and methanol (MeOH) for at least 8 hours.
-
-
Saponification:
-
Evaporate the solvent from the lipid extract under a gentle stream of nitrogen.
-
Add a 6% solution of potassium hydroxide (KOH) in methanol to the dried extract.
-
Heat the mixture at 70°C for 1 hour to hydrolyze esterified sterols.[4]
-
-
Fractionation:
-
After cooling, add an equal volume of hexane to the saponified extract and vortex thoroughly.
-
Allow the layers to separate and collect the upper hexane layer containing the neutral lipids (including free sterols).
-
Repeat the hexane extraction two more times to ensure complete recovery.
-
Pool the hexane extracts and wash with distilled water to remove any remaining KOH.
-
Dry the hexane extract over anhydrous sodium sulfate.
-
-
Concentration and Storage:
-
Evaporate the hexane to dryness using a rotary evaporator or a gentle stream of nitrogen.
-
Re-dissolve the dried lipid fraction in a known volume of hexane or another suitable solvent for GC-MS analysis.
-
Transfer the sample to a GC-MS vial and store at -20°C until analysis.
-
Protocol 2: Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the instrumental analysis of the extracted lipid fraction for the quantification of this compound.
Materials:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for sterol analysis (e.g., HP-1, DB-5MS)
-
Helium or Hydrogen as carrier gas
-
Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)
-
Internal standard (e.g., 5α-cholestane)
-
This compound standard
Procedure:
-
Derivatization:
-
To a known aliquot of the extracted lipid sample, add a known amount of internal standard (e.g., 5α-cholestane).
-
Evaporate the solvent under nitrogen.
-
Add the derivatization agent (e.g., BSTFA) and heat at 70°C for 1 hour to convert the sterols to their trimethylsilyl (TMS) ethers. This increases their volatility for GC analysis.
-
-
GC-MS Analysis:
-
Inject 1 µL of the derivatized sample into the GC-MS.
-
GC Conditions (example): [5]
-
Injector Temperature: 280°C
-
Oven Program: Start at 80°C, ramp to 200°C at 25°C/min, then to 250°C at 4°C/min, and finally to 300°C at 1.8°C/min, hold for 15 min.
-
Carrier Gas Flow: 1.2 mL/min (Helium)
-
-
MS Conditions (example): [5]
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 50-650
-
-
-
Quantification:
-
Identify the this compound-TMS peak based on its retention time and mass spectrum compared to a pure standard.
-
Quantify the amount of this compound by comparing its peak area to the peak area of the internal standard, using a calibration curve generated from standards of known concentrations.
-
Visualizations
Signaling Pathways and Experimental Workflows
// Nodes AcetylCoA [label="Acetyl-CoA", fillcolor="#F1F3F4", fontcolor="#202124"]; MVA_Pathway [label="Mevalonate (MVA) Pathway\n(Cytosol)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MEP_Pathway [label="Methylerythritol Phosphate (MEP) Pathway\n(Plastid)", fillcolor="#34A853", fontcolor="#FFFFFF"]; IPP_DMAPP [label="IPP & DMAPP", fillcolor="#FBBC05", fontcolor="#202124"]; Squalene [label="Squalene", fillcolor="#FBBC05", fontcolor="#202124"]; Epoxysqualene [label="2,3-Oxidosqualene", fillcolor="#FBBC05", fontcolor="#202124"]; Cycloartenol [label="Cycloartenol\n(Primary pathway in algae)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Lanosterol [label="Lanosterol\n(Animal/Fungal pathway)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Phytosterols [label="Phytosterols", fillcolor="#34A853", fontcolor="#FFFFFF"]; this compound [label="this compound", shape=ellipse, style="filled, bold", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Other_Sterols [label="Other Sterols\n(e.g., Campesterol, Stigmasterol)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Environmental_Stress [label="Environmental Stressors\n(e.g., Nutrient Limitation, Light Stress)", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Signaling_Cascade [label="Signaling Cascade", shape=parallelogram, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Gene_Expression [label="Regulation of Gene Expression\n(e.g., DXS, HMGR)", shape=parallelogram, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
// Edges AcetylCoA -> MVA_Pathway; MEP_Pathway -> IPP_DMAPP; MVA_Pathway -> IPP_DMAPP; IPP_DMAPP -> Squalene; Squalene -> Epoxysqualene; Epoxysqualene -> Cycloartenol; Epoxysqualene -> Lanosterol [style=dashed]; Cycloartenol -> Phytosterols; Phytosterols -> this compound; Phytosterols -> Other_Sterols; Environmental_Stress -> Signaling_Cascade [color="#EA4335"]; Signaling_Cascade -> Gene_Expression [color="#EA4335"]; Gene_Expression -> MVA_Pathway [color="#EA4335"]; Gene_Expression -> MEP_Pathway [color="#EA4335"];
} end_dot Caption: Simplified sterol biosynthesis pathway in algae leading to this compound.
// Nodes Sample_Collection [label="1. Seawater Sample Collection\n(1-4 L)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Filtration [label="2. Filtration\n(GF/F filter, 0.7 µm)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Freeze_Drying [label="3. Lyophilization", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Extraction [label="4. Lipid Extraction\n(Soxhlet, DCM:MeOH)", fillcolor="#FBBC05", fontcolor="#202124"]; Saponification [label="5. Saponification\n(KOH in MeOH)", fillcolor="#FBBC05", fontcolor="#202124"]; Fractionation [label="6. Liquid-Liquid Extraction\n(Hexane)", fillcolor="#FBBC05", fontcolor="#202124"]; Derivatization [label="7. Derivatization\n(BSTFA)", fillcolor="#34A853", fontcolor="#FFFFFF"]; GCMS_Analysis [label="8. GC-MS Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"]; Data_Processing [label="9. Data Processing\n(Quantification vs. Internal Standard)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Interpretation [label="10. Interpretation\n(Correlation with HAB event)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Sample_Collection -> Filtration; Filtration -> Freeze_Drying; Freeze_Drying -> Extraction; Extraction -> Saponification; Saponification -> Fractionation; Fractionation -> Derivatization; Derivatization -> GCMS_Analysis; GCMS_Analysis -> Data_Processing; Data_Processing -> Interpretation; } end_dot Caption: Experimental workflow for this compound analysis from seawater samples.
Discussion and Interpretation
The presence and concentration of this compound can provide valuable insights into the phytoplankton community composition during a HAB event. While not exclusive to a single algal class, elevated levels of this compound, particularly in conjunction with other biomarker data (e.g., dinosterol for dinoflagellates), can help to identify the dominant algal groups contributing to the bloom.[5]
It is important to note that the production of this compound can be influenced by environmental factors such as temperature, light, and nutrient availability.[8] Therefore, a comprehensive understanding of the environmental conditions at the time of sampling is crucial for the accurate interpretation of this compound data. The co-regulation of sterol and fatty acid biosynthesis in algae suggests that cellular stress can lead to changes in lipid profiles.[9][10]
For drug development professionals, understanding the lipid composition of HAB species is important for several reasons. Sterols and other lipids can have bioactive properties, and changes in their production during a bloom could have implications for the toxicity and overall impact of the event. Furthermore, the enzymes in the sterol biosynthesis pathway could represent potential targets for the development of compounds to control or mitigate harmful algal blooms.
Conclusion
The use of this compound as a biomarker provides a powerful tool for the detection and characterization of harmful algal blooms. The protocols outlined in these application notes provide a standardized methodology for the extraction and quantification of this compound from environmental samples. When integrated with other ecological and oceanographic data, this compound analysis can significantly enhance our understanding of HAB dynamics and aid in the development of effective monitoring and management strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative analysis of phytosterols in edible oils using APCI liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Regulation of the cholesterol biosynthetic pathway and its integration with fatty acid biosynthesis in the oleaginous microalga Nannochloropsis oceanica - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Elucidation of sterol biosynthesis pathway and its co-regulation with fatty acid biosynthesis in the oleaginous marine protist Schizochytrium sp - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Brassicasterol in Paleoceanographic Reconstructions
Introduction
Brassicasterol (ergosta-5,22-dien-3β-ol) is a 28-carbon sterol that serves as a crucial lipid biomarker in paleoceanographic studies.[1][2] Synthesized predominantly by specific groups of unicellular algae, such as diatoms and haptophytes, its presence and abundance in marine sediments provide a valuable record of past phytoplankton communities and environmental conditions.[1][3] Due to its stability in anaerobic sediments over long geological timescales, this compound acts as a molecular fossil, enabling researchers to reconstruct historical sea surface conditions, particularly the extent and seasonality of sea ice.[1]
This document provides detailed application notes and experimental protocols for the use of this compound as a paleoceanographic proxy, intended for researchers, scientists, and professionals in related fields.
Principle of Application: A Biomarker for Marine Algae and Sea Ice
The primary utility of this compound in paleoceanography stems from its role as a biomarker for marine algal organic matter.[1] While present in some terrestrial plants, its principal source in marine sediments is phytoplankton.[1] This specificity allows for the assessment of marine productivity shifts over time.
A more advanced application involves its use in combination with other specific biomarkers to reconstruct past sea ice conditions. The absence of a sea ice-exclusive biomarker like IP25 (Ice Proxy with 25 carbon atoms) in a sediment layer could mean two opposite scenarios: either the area was permanently covered with thick ice, preventing any algal growth, or it was completely ice-free.[4] this compound, as a marker for open-water phytoplankton productivity, helps resolve this ambiguity.[4] High concentrations of this compound alongside an absence of IP25 would indicate open-water conditions, while the absence of both biomarkers would suggest a perennial, thick sea ice cover.[4][5] This synergistic approach has led to the development of semi-quantitative indices like the Phytoplankton-IP25 Index (PIP25).[4][6]
Data Presentation: Quantitative Summaries
Quantitative data related to this compound analysis is summarized in the tables below for easy reference and comparison.
Table 1: Biological Sources of this compound and Related Biomarkers
| Biomarker | Chemical Name | Primary Biological Source(s) | Paleoceanographic Significance |
|---|---|---|---|
| This compound | (22E)-Ergosta-5,22-dien-3β-ol | Diatoms, Haptophytes, Cryptophytes[3] | Open-water phytoplankton productivity; component of sea ice indices.[4][7] |
| Dinosterol | 4α,23,24-Trimethylcholest-22E-en-3β-ol | Dinoflagellates[8] | Indicator of dinoflagellate productivity; used as an alternative open-water proxy.[9] |
| IP25 | 2,6,10,14-tetramethyl-7-(3-methylpent-4-enyl)pentadecane | Specific sea ice diatoms[4] | Direct proxy for the presence of seasonal sea ice ("sympagic" production).[10] |
| HBI III (Z-isomer) | (7Z,14Z,21Z)-Hentriaconta-7,14,21-triene | Open-water diatoms[9][11] | Proxy for open-water, marginal ice zone conditions ("pelagic" production). |
Table 2: Key Paleoceanographic Proxy Indices Involving this compound
| Proxy Index | Formula | Interpretation | Reference |
|---|---|---|---|
| PBIP25 | IP25 / (IP25 + [c * this compound]) | Semi-quantitative reconstruction of sea ice concentration (SIC). The balance factor 'c' is derived from biomarker data in each core. | [10] |
| PBIPSO25 | IPSO25 / (IPSO25 + this compound) | An Antarctic-specific index using IPSO25 (a sea ice proxy in the Southern Ocean) and this compound to distinguish between seasonal and permanent sea ice cover. |[5] |
Table 3: Example Gas Chromatography-Mass Spectrometry (GC-MS) Parameters for Sterol Analysis
| Parameter | Setting | Purpose |
|---|---|---|
| GC Column | Agilent HP-5MS-UI (30 m × 0.25 mm × 0.25 μm) | Separation of derivatized sterols.[12] |
| Carrier Gas | Helium | Inert gas to carry sample through the column.[4] |
| Injection Mode | Splitless (1 μL) | Ensures maximum transfer of analytes to the column for trace analysis.[12] |
| Inlet Temperature | 280 °C | Ensures rapid volatilization of the sample.[12] |
| Oven Program | Initial 60°C, ramp 15°C/min to 150°C, then 3°C/min to 320°C (hold 20 min). | Optimized temperature gradient to separate different sterol compounds based on their boiling points.[4] |
| Ionization Mode | Electron Impact (EI) at 70 eV | Standard ionization method that produces characteristic and reproducible mass spectra for sterol identification.[13] |
| MS Mode | Selected Ion Monitoring (SIM) | Increases sensitivity and selectivity for quantifying target compounds by monitoring specific ion fragments.[14] |
Experimental Protocols
The following section details a generalized protocol for the extraction, identification, and quantification of this compound from marine sediments.
Sample Preparation
-
Freeze-Drying: Freeze-dry the wet sediment samples to remove all water content.
-
Homogenization: Grind the dried sediment into a fine, homogenous powder using a mortar and pestle to ensure representative subsampling.
Lipid Extraction
This protocol is a modified Bligh and Dyer method, commonly used for lipid extraction.[15]
-
Weigh approximately 5-10 g of homogenized sediment into a solvent-rinsed centrifuge tube.
-
Add an internal standard (e.g., 5α-cholestane) for quantification.
-
Add a solvent mixture of dichloromethane (DCM) and methanol (MeOH) (2:1, v/v).[14]
-
Extract the lipids using an ultrasonic bath for 30 minutes, repeating the process three times with fresh solvent each time.[14]
-
Centrifuge the samples and combine the supernatant (the solvent containing the extracted lipids).
-
Reduce the combined solvent volume by rotary evaporation and then evaporate to complete dryness under a gentle stream of nitrogen.[14]
Saponification and Neutral Fraction Separation
-
To the dried total lipid extract, add 2 mL of 6% KOH in methanol to hydrolyze esters.
-
Heat the mixture at 80°C for 2 hours.
-
After cooling, add distilled water and extract the neutral lipid fraction (containing the sterols) three times with n-hexane.
-
Combine the hexane fractions and wash with distilled water until neutral.
-
Dry the hexane phase over anhydrous sodium sulfate and evaporate to dryness under nitrogen.
Derivatization (Silylation)
Derivatization is required to increase the volatility of sterols for GC analysis.[13]
-
To the dried neutral lipid fraction, add 50 μL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).[14]
-
Add 100 μL of anhydrous pyridine to act as a catalyst and solvent.[12]
-
Seal the vial and heat at 60-70°C for 1 hour to convert the sterols to their trimethylsilyl (TMS) ethers.[12][13]
-
After cooling, the sample is ready for GC-MS analysis.
GC-MS Analysis
-
Inject 1 μL of the derivatized sample into the GC-MS system.
-
Run the analysis using optimized parameters, such as those listed in Table 3.
-
Identification: Identify the this compound-TMS ether peak by comparing its retention time and mass spectrum with that of a pure, derivatized this compound standard.[13] The mass spectrum should show a characteristic molecular ion and fragmentation pattern.
-
Quantification: Quantify the amount of this compound by integrating the peak area of its characteristic ion and comparing it to the peak area of the internal standard.[14]
Mandatory Visualizations
The following diagrams illustrate key workflows and logical relationships in the application of this compound.
Limitations and Considerations
While a powerful tool, the use of this compound is subject to several considerations:
-
Multiple Sources: this compound is not exclusive to a single class of algae. Its production by both diatoms and haptophytes can complicate interpretations of phytoplankton community structure.[3] Furthermore, terrestrial input from certain plants like rape can be a confounding factor in coastal or river-dominated environments.[1][6]
-
Diagenesis: Although relatively stable, this compound can undergo degradation (diagenesis) over time, which may alter its original concentration in the sediment record.[16]
-
Environmental Controls: The production of this compound in phytoplankton can be influenced by environmental factors other than just species abundance, such as temperature and nutrient levels, which may affect per-cell biomarker content.[3]
Therefore, it is recommended to use this compound in a multi-proxy approach, combining it with other lipid biomarkers, micropaleontological data, and stable isotope analyses to build a more robust and comprehensive paleoceanographic reconstruction.[6]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C28H46O | CID 5281327 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. geo.uni-bremen.de [geo.uni-bremen.de]
- 5. cp.copernicus.org [cp.copernicus.org]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. Water column distribution and carbon isotopic signal of cholesterol, this compound and particulate organic carbon in the Atlantic sector of the Southern Ocean [archimer.ifremer.fr]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. aocs.org [aocs.org]
- 14. scielo.br [scielo.br]
- 15. Research Portal [scholarship.miami.edu]
- 16. Lipid biomarkers in surface sediments from the gulf of genoa, Ligurian sea (NW Mediterranean sea) and their potential for the reconstruction of palaeo-environments | EPIC [epic.awi.de]
Application Note: Enhanced Gas Chromatography Analysis of Brassicasterol through Silylation
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note details the rationale and provides a comprehensive protocol for the derivatization of brassicasterol to improve its analysis by gas chromatography (GC). This compound, like other phytosterols, contains a hydroxyl group that imparts polarity, leading to poor volatility, peak tailing, and reduced detector response during GC analysis.[1][2] Derivatization, specifically through silylation to form trimethylsilyl (TMS) ethers, is a crucial step to mitigate these issues.[1][2] This process replaces the active hydrogen on the hydroxyl group with a non-polar TMS group, thereby increasing the molecule's volatility and thermal stability, resulting in improved peak shape, better resolution, and enhanced sensitivity.[2][3] This document provides a detailed silylation protocol using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a trimethylchlorosilane (TMCS) catalyst, along with typical GC-MS parameters and expected performance data.
Logical Framework: The Necessity of Derivatization
The derivatization of this compound is essential to overcome its inherent chemical properties that are unfavorable for gas chromatography. The following diagram illustrates the logical basis for this critical sample preparation step.
References
Application Notes: Solid-Phase Extraction (SPE) for the Isolation and Purification of Phytosterols
Introduction
Phytosterols, bioactive compounds structurally similar to cholesterol, are abundant in plant-based sources like vegetable oils, nuts, and cereals.[1][2] Their significance in the pharmaceutical and nutraceutical industries stems from their proven health benefits, including cholesterol-lowering, anti-inflammatory, and anti-tumor properties.[1] The accurate quantification and isolation of these compounds are crucial for quality control, research, and the development of functional foods and therapeutics.
The analysis of phytosterols is often complicated by the complex lipid matrices in which they are found.[3] Solid-Phase Extraction (SPE) is a widely utilized sample preparation technique that addresses this challenge by providing high extraction efficiency while requiring low solvent volumes.[4] It serves as a simple, inexpensive, and effective chromatographic method for purifying and concentrating phytosterols from crude extracts or unsaponifiable fractions, making it a superior alternative to traditional methods like Thin-Layer Chromatography (TLC).[5][6] SPE has been successfully applied to isolate total phytosterols, separate different sterol classes (free, esterified, and glycosylated), and purify them from various food and biological matrices.[4][7]
Principle of SPE for Phytosterol Isolation
The isolation of phytosterols via SPE typically follows an initial saponification step. Saponification hydrolyzes esterified phytosterols into their free form and converts fatty acids into soaps.[8] The resulting unsaponifiable matter, which contains the free phytosterols, is then extracted using an organic solvent. This extract is subsequently loaded onto an SPE cartridge.
The separation mechanism relies on the differential affinity of the sample components for the SPE sorbent (the stationary phase). A series of solvents (the mobile phase) of varying polarities are used to first wash away interfering compounds and then selectively elute the target phytosterols. Common sorbents for phytosterol purification include silica, alumina, and C18.[4][7]
Quantitative Data Summary
The efficiency of SPE for phytosterol isolation can be evaluated based on recovery rates, purity, and yield. The following table summarizes quantitative data from various studies employing SPE for phytosterol analysis.
| Matrix Sample | SPE Sorbent | Target Analyte | Recovery Rate / Yield | Purity | Analytical Method | Reference |
| Rapeseed Oil Deodorizer Distillates | Magnetic Graphene Oxide | β-sitosterol | 86% | - | GC-MS | [4] |
| Edible Vegetable Oils | Not Specified | Spiked β-sitosterol | 90.96% - 103.56% | - | Not Specified | [2] |
| Crude Sterol Mixture | Not Specified | β-sitosterol | >70% | 93% | Not Specified | [4] |
| Rice Bran | Not Specified | Free Phytosterols & Glycosides | Ergosterol: 129 µg/g; β-sitosterol: 305 µg/g | - | GC-MS | [9] |
| Hazelnut and Olive Oils | Silica (1 g) | 4,4′-dimethylsterols | 2x higher than TLC | - | GC | [5] |
Experimental Workflow for Phytosterol Isolation using SPE
The diagram below illustrates the general workflow for the isolation of phytosterols from a lipid-rich matrix, such as vegetable oil, using saponification followed by SPE.
Caption: General workflow for phytosterol isolation using SPE.
Detailed Experimental Protocol: SPE of Phytosterols from Vegetable Oil
This protocol provides a generalized method for the isolation of free phytosterols from a vegetable oil sample using saponification and silica-based SPE.
1. Materials and Reagents
-
SPE Cartridge: Silica gel SPE cartridge (e.g., 1 g, 6 mL).
-
Vegetable Oil Sample
-
Internal Standard: 5α-cholestane or similar.
-
Saponification Reagent: 2 M Potassium Hydroxide (KOH) in 95% Ethanol.
-
Solvents (HPLC or analytical grade): n-hexane, diethyl ether, acetone, ethanol.
-
Deionized Water
-
Anhydrous Sodium Sulfate
-
Glassware: Round-bottom flask, condenser, separatory funnel, vials.
-
Equipment: Heating mantle, rotary evaporator, nitrogen evaporator, vortex mixer.
2. Sample Preparation: Saponification and Extraction
-
Weigh Sample: Accurately weigh approximately 250 mg of the oil sample into a round-bottom flask. Add a known amount of internal standard.
-
Saponification: Add 50 mL of 2 M ethanolic KOH to the flask. Attach a condenser and reflux the mixture with gentle heating (approx. 80°C) for 1 hour.[1]
-
Extraction of Unsaponifiables:
-
After cooling to room temperature, transfer the mixture to a separatory funnel.
-
Add 50 mL of deionized water and 50 mL of n-hexane.
-
Shake vigorously for 2 minutes and allow the layers to separate.
-
Collect the upper n-hexane layer.
-
Repeat the extraction of the aqueous layer two more times with 50 mL portions of n-hexane.[2]
-
-
Washing: Combine the n-hexane extracts and wash them three times with 50 mL of a 1:1 ethanol/water solution to remove residual soaps.
-
Drying and Evaporation: Dry the final n-hexane extract over anhydrous sodium sulfate. Evaporate the solvent to dryness using a rotary evaporator. Re-dissolve the residue in 1-2 mL of n-hexane for SPE loading.
3. Solid-Phase Extraction (SPE) Procedure
This part of the protocol is adapted from methods used for purifying sterols and related compounds.[5][10]
-
Cartridge Conditioning:
-
Place a silica SPE cartridge onto an SPE manifold.
-
Condition the cartridge by passing 5 mL of n-hexane through it. Do not allow the cartridge to dry out.
-
-
Sample Loading:
-
Carefully load the re-dissolved unsaponifiable fraction onto the conditioned cartridge.
-
Allow the sample to pass through the sorbent slowly under gravity or gentle vacuum.
-
-
Washing (Removal of Interferences):
-
Wash the cartridge with 10 mL of a solvent mixture of n-hexane and diethyl ether (e.g., 95:5, v/v) to elute less polar interfering compounds like hydrocarbons.[5] Discard the eluate.
-
-
Elution (Isolation of Phytosterols):
-
Elute the phytosterol fraction from the cartridge using 15 mL of a more polar solvent mixture, such as acetone or n-hexane with a higher concentration of diethyl ether or 2-propanol.[10] The exact solvent system may require optimization depending on the specific phytosterols of interest.
-
Collect this fraction in a clean collection vial.
-
-
Final Preparation for Analysis:
4. Post-SPE Analysis
The purified phytosterol fraction is typically analyzed using GC coupled with Flame Ionization Detection (FID) or Mass Spectrometry (MS).[6] For GC analysis, phytosterols are often derivatized (e.g., silylation) to increase their volatility and improve chromatographic separation.[10] HPLC methods, particularly with Atmospheric Pressure Chemical Ionization (APCI) and tandem MS, can also be used for direct analysis without derivatization.[11]
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. austinpublishinggroup.com [austinpublishinggroup.com]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. scribd.com [scribd.com]
- 9. Simultaneous analysis of free phytosterols and phytosterol glycosides in rice bran by SPE/GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analytical Strategies to Analyze the Oxidation Products of Phytosterols, and Formulation-Based Approaches to Reduce Their Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitative analysis of phytosterols in edible oils using APCI liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Brassicasterol in Edible Oils and Fats
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brassicasterol, a prominent phytosterol found in various plant-based oils, is of significant interest to researchers in nutrition, food science, and drug development. As a key biomarker for certain oils, particularly rapeseed (canola) oil, its accurate quantification is crucial for quality control, authenticity assessment, and understanding its potential physiological effects.[1][2] This document provides detailed application notes and standardized protocols for the quantification of this compound in a range of edible oils and fats using gas chromatography with flame ionization detection (GC-FID) and high-performance liquid chromatography with ultraviolet detection (HPLC-UV).
Quantitative Data Summary
The concentration of this compound varies significantly across different edible oils, reflecting their botanical origins. The following table summarizes typical this compound content in common edible oils and fats.
| Edible Oil/Fat | This compound Content (mg/100g) | References |
| Rapeseed Oil (Canola) | 893.84 - 1222 | [3][4] |
| Soybean Oil | 3.6% of total phytosterols (~12.8) | [3] |
| Sunflower Oil | Not typically present or in trace amounts | [3][5] |
| Palm Oil | Not typically present or in trace amounts | [3] |
| Olive Oil | Not typically present or in trace amounts | [1][6] |
| Corn Oil | Not typically present or in trace amounts | [3] |
| Cottonseed Oil | Trace amounts have been reported | [7] |
Experimental Workflow
The overall workflow for the quantification of this compound in edible oils and fats involves sample preparation followed by chromatographic analysis. The choice between GC-FID and HPLC-UV will depend on available instrumentation and specific analytical requirements.
Experimental Protocols
Accurate quantification of this compound necessitates meticulous sample preparation to isolate the sterol fraction from the complex oil matrix, followed by precise chromatographic analysis.
Protocol 1: Sample Preparation (Saponification and Extraction)
This protocol is a prerequisite for both GC-FID and HPLC-UV analysis to hydrolyze sterol esters and isolate the unsaponifiable matter containing free sterols.[4][8]
Materials and Reagents:
-
Edible oil or fat sample
-
Ethanolic potassium hydroxide (KOH) solution (2 M)
-
n-Hexane
-
Deionized water
-
5α-cholestane (Internal Standard for GC-FID)
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Nitrogen gas supply
Procedure:
-
Weighing: Accurately weigh approximately 0.5 g of the oil or fat sample into a 50-mL round-bottom flask.[4]
-
Internal Standard Addition (for GC-FID): If using GC-FID, add a known amount of internal standard (e.g., 1 mL of 0.1% 5α-cholestane solution in n-hexane) to the flask.[4]
-
Saponification: Add 5 mL of 2 M ethanolic KOH solution to the flask. Attach the reflux condenser and heat the mixture at 100°C for 30 minutes.[4]
-
Extraction: After cooling to room temperature, transfer the mixture to a 250-mL separatory funnel. Add 50 mL of deionized water and 50 mL of n-hexane. Shake vigorously for 1 minute and allow the layers to separate.
-
Collect Organic Layer: Collect the upper n-hexane layer. Repeat the extraction of the aqueous layer twice more with 50 mL of n-hexane each time.
-
Washing: Combine the n-hexane extracts and wash with deionized water until the washings are neutral.
-
Drying and Evaporation: Dry the n-hexane extract over anhydrous sodium sulfate. Evaporate the solvent using a rotary evaporator. Dry the residue completely under a gentle stream of nitrogen.
-
Reconstitution: For HPLC-UV analysis, dissolve the residue in a known volume of the mobile phase. For GC-FID analysis, proceed to the derivatization protocol.
Protocol 2: Derivatization for GC-FID Analysis
Derivatization is essential to increase the volatility and thermal stability of sterols for gas chromatographic analysis.[7][8]
Materials and Reagents:
-
Dried unsaponifiable residue from Protocol 1
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or a mixture of Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (anhydrous)
-
Reaction vial (2 mL) with a screw cap
Procedure:
-
Reagent Addition: To the dried unsaponifiable residue in a reaction vial, add 100 µL of anhydrous pyridine and 100 µL of the silylating agent (MSTFA or BSTFA with 1% TMCS).[9]
-
Reaction: Tightly cap the vial and heat at 60-70°C for 30 minutes.[8]
-
Cooling: Allow the vial to cool to room temperature before GC-FID analysis.
Protocol 3: Gas Chromatography with Flame Ionization Detection (GC-FID) Analysis
Instrumentation and Conditions:
| Parameter | Specification |
| Gas Chromatograph | Agilent 6890 or equivalent |
| Column | Rtx-5 (5% Phenyl / 95% Dimethylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector Temperature | 280 °C |
| Detector Temperature | 300 °C |
| Oven Temperature Program | Initial temperature 200°C for 5 min, ramp at 10°C/min to 300°C, hold for 20 min |
| Carrier Gas | Helium or Hydrogen at a constant flow rate of 1.5 mL/min |
| Injection Volume | 1 µL |
| Split Ratio | 1:40 |
Data Analysis:
Identify the this compound peak by comparing its retention time with that of a pure standard. Quantify the concentration using the internal standard method, calculating the relative response factor of this compound to the internal standard.[4]
Protocol 4: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Analysis
HPLC-UV offers a viable alternative to GC-FID and does not require derivatization.[10][11]
Instrumentation and Conditions:
| Parameter | Specification |
| HPLC System | Agilent 1200 series or equivalent with a UV detector |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) |
| Mobile Phase | Methanol or Acetonitrile/Water gradient |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 205 nm |
| Injection Volume | 20 µL |
Data Analysis:
Identify the this compound peak based on the retention time of a standard. Construct a calibration curve using a series of this compound standards of known concentrations to quantify the amount in the sample.[10]
Conclusion
The protocols outlined in this document provide robust and reliable methods for the quantification of this compound in edible oils and fats. The choice of method, either GC-FID or HPLC-UV, can be made based on the specific needs and resources of the laboratory. Accurate determination of this compound is essential for quality assurance, authenticity verification, and for advancing research into the nutritional and therapeutic properties of phytosterols.
References
- 1. Sterols and Triterpene Diols in Virgin Olive Oil: A Comprehensive Review on Their Properties and Significance, with a Special Emphasis on the Influence of Variety and Ripening Degree [mdpi.com]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Phytosterol Contents of Edible Oils and Their Contributions to Estimated Phytosterol Intake in the Chinese Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jfda-online.com [jfda-online.com]
- 5. researchgate.net [researchgate.net]
- 6. Authenticity in Olive Oils from an Empeltre Clonal Selection in Aragon (Spain): How Environmental, Agronomic, and Genetic Factors Affect Sterol Composition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aocs.org [aocs.org]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. Analysis of phytosterols in extra-virgin olive oil by nano-liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes: Brassicasterol as a Certified Reference Material for Analytical Laboratories
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. caymanchem.com [caymanchem.com]
- 3. mdpi.com [mdpi.com]
- 4. This compound semisynthetic 474-67-9 [sigmaaldrich.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. This compound | CAS:474-67-9 | Manufacturer ChemFaces [chemfaces.com]
- 8. larodan.com [larodan.com]
- 9. standards.chromadex.com [standards.chromadex.com]
- 10. Advances in various techniques for isolation and purification of sterols - PMC [pmc.ncbi.nlm.nih.gov]
- 11. myfoodresearch.com [myfoodresearch.com]
- 12. Analysis of phytosterols in extra-virgin olive oil by nano-liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lipidomics Profiling of Brassicasterol and Other Sterols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Plant sterols, or phytosterols, are a diverse group of bioactive compounds structurally similar to cholesterol that are essential components of plant cell membranes.[1][2][3] Brassicasterol, a prominent phytosterol found in rapeseed (Brassica napus) and other sources, along with other sterols like β-sitosterol, campesterol, and stigmasterol, have garnered significant interest for their potential health benefits, including cholesterol-lowering effects.[2][3][4] Accurate and robust analytical workflows are crucial for the qualitative and quantitative analysis of these compounds in various matrices, from plant tissues to functional foods and biological samples.
This document provides a detailed application note and protocols for a comprehensive lipidomics workflow for the profiling of this compound and other sterols using mass spectrometry-based techniques.
Quantitative Data Summary
The following table summarizes the quantitative data of this compound and other major phytosterols in various edible oils, as determined by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[5][6]
| Sterol | Canola Oil (μg/g) | Corn Oil (mg/g) | Almond Oil (μg/g) | Grape Seed Oil (μg/g) |
| This compound | 487.9 ± 6.8 | - | 14.6 ± 1.0 | < LLOQ |
| Campesterol | 1837 ± 10 | - | 184.2 ± 6.0 | 393.5 ± 2.7 |
| β-Sitosterol | - | 4.35 ± 0.03 | 940 ± 32 | 1913 ± 63 |
| Stigmasterol | 34.0 ± 0.6 | - | 156.9 ± 2.4 | 340.0 ± 2.3 |
| Cycloartenol | 87.0 ± 1.8 | - | 139 ± 10 | 261.7 ± 9.9 |
| Lupeol | < LLOQ | - | 19.5 ± 0.7 | 28.5 ± 1.8 |
< LLOQ: Below Limit of Quantitation Data sourced from Mo et al., 2013.[5][6]
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the lipidomics analysis of this compound and other sterols.
Caption: Lipidomics workflow for sterol profiling.
Experimental Protocols
Sample Preparation: Saponification and Extraction
This protocol is adapted from methods described for the analysis of phytosterols in edible oils.[5][6]
Materials:
-
Sample (e.g., 100 mg of oil or homogenized plant tissue)
-
Internal Standard (e.g., [d6]-cholesterol)
-
2M KOH in ethanol
-
n-Hexane
-
Saturated NaCl solution
-
Anhydrous sodium sulfate
-
Glass test tubes with screw caps
-
Water bath or heating block
-
Centrifuge
-
Rotary evaporator or nitrogen stream evaporator
Protocol:
-
Weigh approximately 100 mg of the sample into a glass test tube.
-
Add a known amount of internal standard (e.g., 20 µL of a 1 mg/mL [d6]-cholesterol solution).
-
Add 2 mL of 2M ethanolic KOH solution.
-
Cap the tube tightly and vortex for 30 seconds.
-
Incubate at 60°C for 1 hour with occasional vortexing to ensure complete saponification.
-
Cool the tube to room temperature.
-
Add 2 mL of deionized water and 4 mL of n-hexane.
-
Vortex vigorously for 2 minutes to extract the unsaponifiable matter (containing the sterols).
-
Centrifuge at 2000 x g for 5 minutes to separate the phases.
-
Carefully transfer the upper hexane layer to a clean tube.
-
Repeat the extraction (steps 7-10) two more times, combining the hexane extracts.
-
Wash the combined hexane extract with 2 mL of saturated NaCl solution.
-
Dry the hexane extract by passing it through a small column of anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under a stream of nitrogen or using a rotary evaporator.
-
Reconstitute the dried extract in an appropriate solvent for analysis (e.g., 1 mL of isopropanol for LC-MS/MS or hexane for GC-MS).
Derivatization for GC-MS Analysis
For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, sterols require derivatization to increase their volatility.[4][7]
Materials:
-
Dried sterol extract
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Pyridine (anhydrous)
-
Heating block or oven
Protocol:
-
Ensure the extracted sterol sample is completely dry.
-
Add 100 µL of anhydrous pyridine to the dried extract to dissolve it.
-
Add 100 µL of MSTFA.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool the sample to room temperature before injection into the GC-MS system.
LC-MS/MS Analysis
This method is suitable for the direct analysis of underivatized sterols and offers high selectivity and sensitivity.[5][6][8]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system.
-
Tandem mass spectrometer (e.g., Triple Quadrupole) with an Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) source.[5][9]
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 5 µm particle size).[6]
-
Mobile Phase: Isocratic elution with acetonitrile/methanol (99:1, v/v).[6]
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 3 µL.[6]
Mass Spectrometry Conditions (Example using APCI):
-
Ionization Mode: Positive ion mode.[5]
-
APCI Source Temperature: 400°C.
-
Selected Reaction Monitoring (SRM) Transitions:
-
Collision Energy: Optimized for each transition (e.g., 24-30 V).[6]
GC-MS Analysis
GC-MS is a classic and robust technique for sterol analysis, particularly after derivatization.
Instrumentation:
-
Gas Chromatograph with a Flame Ionization Detector (FID) or coupled to a Mass Spectrometer.
-
Capillary column suitable for sterol analysis.
Chromatographic Conditions (Example):
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar.[11]
-
Carrier Gas: Helium.[11]
-
Injection Mode: Splitless.[11]
-
Injector Temperature: 310°C.[11]
-
Oven Temperature Program: 60°C for 2 min, then ramp to 310°C at 6°C/min, hold for 20 min.[11]
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230°C.[11]
-
Quadrupole Temperature: 150°C.[11]
-
Scan Range: m/z 50-600.
-
Data Acquisition: Full scan or Selected Ion Monitoring (SIM) for targeted analysis.
Data Analysis and Quantification
-
Peak Identification: Identify the peaks of interest based on their retention times and mass spectra by comparing them with authentic standards or spectral libraries.
-
Peak Integration: Integrate the peak areas for each identified sterol and the internal standard.
-
Quantification: Calculate the concentration of each sterol using a calibration curve prepared with analytical standards. The concentration is determined relative to the known concentration of the internal standard.
Conclusion
The described lipidomics workflow provides a robust and reliable approach for the profiling of this compound and other sterols. The choice between LC-MS/MS and GC-MS will depend on the specific requirements of the study, including the need for derivatization, desired sensitivity, and the complexity of the sample matrix. These detailed protocols serve as a valuable resource for researchers in the fields of natural product chemistry, food science, and drug development.
References
- 1. mdpi.com [mdpi.com]
- 2. Advances and Challenges in Plant Sterol Research: Fundamentals, Analysis, Applications and Production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. mdpi.com [mdpi.com]
- 5. Quantitative analysis of phytosterols in edible oils using APCI liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Novel Fast Chromatography-Tandem Mass Spectrometric Quantitative Approach for the Determination of Plant-Extracted Phytosterols and Tocopherols [mdpi.com]
- 9. UPLC-MS/MS Based Identification of Dietary Steryl Glucosides by Investigation of Corresponding Free Sterols - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Methyl Ether-Derivatized Sterols and Coprostanol Produced via Thermochemolysis Using Tetramethylammonium Hydroxide (TMAH) - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) for the Separation and Quantification of Phytosterols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phytosterols, naturally occurring steroid alcohols in plants, are of significant interest in the pharmaceutical and nutraceutical industries due to their cholesterol-lowering properties.[1][2] Accurate and reliable quantification of individual phytosterols like campesterol, stigmasterol, and β-sitosterol is crucial for quality control, formulation development, and clinical research. This application note provides a detailed protocol for the separation and analysis of phytosterols using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). The described methods offer high resolution and sensitivity for the analysis of phytosterols in various matrices, including plant extracts and food products.[3]
Introduction
Phytosterols are structurally similar to cholesterol and play a vital role in the structure and function of plant cell membranes.[1] Their analysis is analytically challenging due to their structural similarity and the complexity of the matrices in which they are found.[4] While gas chromatography (GC) is a traditional method for phytosterol analysis, it often requires time-consuming derivatization steps.[1][5] HPLC offers a more direct and often faster alternative for the separation and quantification of these compounds.[1][3] This document outlines established sample preparation techniques and various HPLC methods employing different columns and detection systems for robust phytosterol analysis.
Experimental Protocols
Sample Preparation: Saponification and Extraction
A common and essential step for the analysis of total phytosterols is saponification (alkaline hydrolysis), which cleaves ester bonds, liberating the free sterols. This is typically followed by liquid-liquid extraction to isolate the unsaponifiable matter containing the phytosterols.
Materials and Reagents:
-
Ethanolic potassium hydroxide (KOH) solution (e.g., 2.0 M)
-
n-Hexane (HPLC grade)
-
Deionized water
-
Sample (e.g., edible oil, plant extract)
-
Vortex mixer
-
Water bath or heating block
-
Separatory funnel
-
Rotary evaporator or nitrogen evaporator
Protocol:
-
Weigh approximately 1.0 g of the sample into a saponification flask.
-
Add 10 mL of 2.0 M ethanolic KOH solution.
-
Vortex the mixture thoroughly to ensure complete mixing.
-
Place the flask in a boiling water bath and heat for 30-60 minutes in the dark to perform saponification.[6]
-
After saponification, cool the sample in an ice-water bath.[6]
-
Add 10 mL of deionized water to the cooled solution.
-
Transfer the solution to a separatory funnel.
-
Perform liquid-liquid extraction by adding 10 mL of n-hexane. Shake vigorously for 1-2 minutes and allow the layers to separate.
-
Collect the upper n-hexane layer. Repeat the extraction two more times with fresh n-hexane.
-
Combine the n-hexane extracts and wash with deionized water until the washings are neutral.
-
Dry the n-hexane extract over anhydrous sodium sulfate.
-
Evaporate the solvent to dryness using a rotary evaporator or under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., methanol, acetonitrile) for HPLC analysis.[6][7]
-
Filter the final solution through a 0.22 µm or 0.45 µm syringe filter prior to injection.[6]
HPLC Instrumentation and Conditions
Multiple HPLC methods have been successfully employed for phytosterol separation. The choice of column, mobile phase, and detector depends on the specific phytosterols of interest and the sample matrix. Below are examples of established methods.
Method 1: Isocratic RP-HPLC with UV Detection
This method is suitable for the baseline separation of common phytosterols.
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18 column (e.g., 4.6 mm × 250 mm, 5 µm).[7]
-
Mobile Phase: Acetonitrile:Water (98:2, v/v).[7]
-
Column Temperature: 35 °C.[7]
-
Detection Wavelength: 208 nm.[7]
Method 2: UHPLC with UV Detection for High Resolution
Ultra-High-Performance Liquid Chromatography (UHPLC) can provide faster analysis times and improved resolution.
-
UHPLC System: A UHPLC system capable of handling high backpressures.
-
Column: Unifinepak C18 (2.0 mm ID x 150 mm L, 1.9 µm).[2][9]
-
Mobile Phase:
-
Flow Rate: 0.5 mL/min.[9]
-
Column Temperature: 40 °C.[9]
-
Detection Wavelength: 210 nm or 278 nm.[9]
-
Injection Volume: 1 µL.[9]
Method 3: HPLC with Charged Aerosol Detection (CAD)
Charged Aerosol Detection offers near-universal response for non-volatile analytes and does not require a chromophore, making it a valuable alternative to UV detection.
-
HPLC System: HPLC system coupled to a Charged Aerosol Detector.
-
Column: Reversed-phase C18 or C8 column.
-
Mobile Phase: A mobile phase compatible with CAD, typically volatile solvents like acetonitrile, methanol, and water. The mobile phase can be optimized for the separation of specific phytosterols.[1]
-
Analysis Time: Can resolve major phytosterols in under 35 minutes.[1]
-
Detector: Charged Aerosol Detector (e.g., Corona ultra).[1]
Data Presentation and Quantitative Analysis
Calibration curves for each phytosterol standard (e.g., campesterol, stigmasterol, β-sitosterol) should be prepared to enable quantification. The linear range, limit of detection (LOD), and limit of quantification (LOQ) are critical parameters for method validation.
Table 1: HPLC Performance Data for Phytosterol Analysis
| Analyte | Method | Linear Range (ng/mL) | LOD (ng/mL) | LOQ (ng/mL) | Reference |
| Campesterol | HPLC-UV | - | 2 - 25 | 10 - 100 | [4] |
| Stigmasterol | HPLC-UV | - | 2 - 25 | 10 - 100 | [4] |
| β-Sitosterol | HPLC-UV | - | 2 - 25 | 10 - 100 | [4] |
| Brassicasterol | HPLC-UV | - | 2 - 25 | 10 - 100 | [4] |
| Campesterol | HPLC-CAD | 5 - 2500 (on column) | ≤ 5 (on column) | <10 (on column) | [1] |
| Stigmasterol | HPLC-CAD | 5 - 2500 (on column) | ≤ 5 (on column) | <10 (on column) | [1] |
| β-Sitosterol | HPLC-CAD | 5 - 2500 (on column) | ≤ 5 (on column) | <10 (on column) | [1] |
| Stigmastanol | HPLC-CAD | 5 - 2500 (on column) | ≤ 5 (on column) | <10 (on column) | [1] |
| This compound | DES-DLLME-HPLC-UV | 1 - 10,000 | 0.3 - 0.9 | 1.0 - 3.0 | [5] |
| Campesterol | DES-DLLME-HPLC-UV | 1 - 10,000 | 0.3 - 0.9 | 1.0 - 3.0 | [5] |
| Stigmasterol | DES-DLLME-HPLC-UV | 1 - 10,000 | 0.3 - 0.9 | 1.0 - 3.0 | [5] |
| β-Sitosterol | DES-DLLME-HPLC-UV | 1 - 10,000 | 0.3 - 0.9 | 1.0 - 3.0 | [5] |
Table 2: Example Retention Times for Phytosterols using RP-HPLC
| Phytosterol | Retention Time (min) | HPLC Conditions | Reference |
| Campesterol | 15.43 | C18 column, 15% Ethanol: 85% Acetonitrile, 1 mL/min, 25°C, 198 nm | |
| Stigmasterol | 16.13 | C18 column, 15% Ethanol: 85% Acetonitrile, 1 mL/min, 25°C, 198 nm | |
| β-Sitosterol | 17.41 | C18 column, 15% Ethanol: 85% Acetonitrile, 1 mL/min, 25°C, 198 nm |
Note: Retention times are highly dependent on the specific HPLC system, column, and mobile phase composition and should be confirmed with authentic standards.
Workflow and Process Visualization
The overall process for the HPLC analysis of phytosterols can be visualized as a streamlined workflow, from initial sample handling to final data analysis.
Caption: General workflow for the analysis of phytosterols by HPLC.
Conclusion
High-Performance Liquid Chromatography is a powerful and versatile technique for the separation and quantification of phytosterols.[4] By selecting the appropriate sample preparation method, column, and detection system, researchers can achieve accurate and reproducible results. The protocols and data presented in this application note serve as a comprehensive guide for developing and implementing robust HPLC methods for phytosterol analysis in research, quality control, and drug development settings. The use of UHPLC can further enhance separation efficiency and reduce analysis time, while detectors like CAD provide alternative quantification strategies for compounds lacking strong UV chromophores.[1][9]
References
- 1. researchgate.net [researchgate.net]
- 2. jascoinc.com [jascoinc.com]
- 3. thepharmajournal.com [thepharmajournal.com]
- 4. Phytosterols: Extraction Methods, Analytical Techniques, and Biological Activity [mdpi.com]
- 5. azom.com [azom.com]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. Method for separating and testing campesterol, stigmasterol and beta-sitosterol by using high performance liquid chromatography method - Eureka | Patsnap [eureka.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. jascoinc.com [jascoinc.com]
Application Notes and Protocols for Stable Isotope Labeling of Brassicasterol in Tracer Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brassicasterol, a phytosterol predominantly found in marine algae and certain terrestrial plants like rapeseed, serves as a valuable biomarker in various biological and environmental studies. Its structural similarity to cholesterol makes it an interesting molecule for investigating lipid metabolism and transport. Stable isotope labeling of this compound with isotopes such as deuterium (²H) or carbon-13 (¹³C) provides a powerful tool for tracer studies. This approach allows for the unambiguous tracking of this compound's metabolic fate, quantification of its turnover rates, and elucidation of its role in complex biological systems without the need for radioactive isotopes.[1][2] These studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of dietary phytosterols and their potential impact on human health, including cholesterol metabolism and neurodegenerative diseases.
Applications
-
Lipid Metabolism Studies: Labeled this compound can be used to trace the pathways of phytosterol absorption and metabolism, providing insights into their competition with cholesterol and their influence on lipid profiles.
-
Fecal Pollution Tracking: As this compound is a biomarker for marine algae, its labeled form can be utilized in environmental studies to trace the origin and movement of organic matter.
-
Neurodegenerative Disease Research: Studies have suggested a link between phytosterol levels and Alzheimer's disease, making labeled this compound a potential tool to investigate its transport across the blood-brain barrier and its role in neuropathology.[2]
-
Drug Development: Understanding the interaction of phytosterols with physiological pathways can inform the development of new therapeutics targeting lipid metabolism and related disorders.
Quantitative Data Summary
The following table summarizes key quantitative data relevant to stable isotope-labeled this compound tracer studies. Please note that specific values can vary depending on the experimental setup, biological matrix, and analytical instrumentation.
| Parameter | Typical Value/Range | Analytical Method | Notes |
| Synthesis Yield (Deuterated Steroids) | 4.6% - 67% | Chemical Synthesis | Yields are highly dependent on the specific reaction scheme and starting materials. The provided range is based on the synthesis of related deuterated steroids.[3][4] |
| Isotopic Enrichment | >80% (biosynthetic), >98% (chemical) | GC-MS, LC-MS/MS | Biosynthetic methods using deuterated water can achieve high levels of uniform deuteration.[5] Chemical synthesis can achieve very high specific labeling. |
| Limit of Detection (LOD) - this compound | 0.1 - 10 ng/mL | GC-MS, LC-MS/MS | LOD is dependent on the matrix, sample preparation, and instrument sensitivity. |
| Limit of Quantification (LOQ) - this compound | 0.5 - 50 ng/mL | GC-MS, LC-MS/MS | LOQ is typically 3-5 times the LOD. |
| Plasma Concentration (Human) | 0.5 - 2.5 µg/mL | GC-MS | Varies with diet and individual metabolism. |
| Turnover Rate (Plasma Cholesterol) | 0.5 - 1.5 g/day | Isotope Dilution MS | Data for this compound is limited; cholesterol turnover is provided as a reference for a related sterol.[6] |
Experimental Protocols
Protocol 1: Synthesis of Deuterium-Labeled this compound ([²H₃]-Brassicasterol)
This protocol is adapted from a general method for synthesizing deuterium-labeled sterols.[1] It involves the conversion of a labeled cholesterol precursor.
Materials:
-
[6,7,7-²H₃]Cholesterol
-
Culture of Ochromonas malhamensis (chrysophyte alga)
-
Appropriate growth medium for the alga
-
Solvents for extraction (e.g., chloroform, methanol)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
GC-MS or LC-MS/MS for analysis
Procedure:
-
Culture Preparation: Grow a culture of Ochromonas malhamensis in a suitable medium until it reaches the logarithmic growth phase.
-
Tracer Introduction: Introduce a known amount of [6,7,7-²H₃]Cholesterol to the algal culture.
-
Incubation: Continue to incubate the culture under optimal growth conditions for a period sufficient for the alga to metabolize the labeled cholesterol and synthesize labeled this compound (typically several days).
-
Harvesting: Harvest the algal cells by centrifugation.
-
Lipid Extraction: Extract the total lipids from the algal cells using a modified Bligh-Dyer method with a chloroform:methanol mixture.
-
Saponification: Saponify the lipid extract using alcoholic KOH to release free sterols from their esterified forms.
-
Purification: Purify the sterol fraction using Solid Phase Extraction (SPE) with a C18 cartridge.
-
Analysis: Analyze the purified sterol fraction by GC-MS or LC-MS/MS to confirm the presence and determine the isotopic enrichment of [²H₃]-Brassicasterol.
Protocol 2: In Vitro Tracer Study in a Cell Culture Model
This protocol outlines a typical experiment to study the uptake and metabolism of labeled this compound in a cell line (e.g., hepatocytes, enterocytes).
Materials:
-
Cultured cells of interest
-
Cell culture medium and supplements
-
[²H₃]-Brassicasterol (synthesized as per Protocol 1 or commercially available)
-
Internal standard (e.g., stigmasterol)
-
Solvents for extraction (e.g., hexane, isopropanol)
-
GC-MS or LC-MS/MS system
Procedure:
-
Cell Seeding: Seed the cells in appropriate culture plates or flasks and grow them to the desired confluency.
-
Tracer Administration: Prepare a stock solution of [²H₃]-Brassicasterol in a suitable vehicle (e.g., ethanol) and add it to the cell culture medium to achieve the desired final concentration.
-
Time-Course Experiment: Incubate the cells with the labeled this compound for different time points (e.g., 0, 2, 4, 8, 24 hours).
-
Cell Harvesting and Lysis: At each time point, wash the cells with PBS, harvest them, and lyse them to release intracellular contents.
-
Lipid Extraction:
-
Add an internal standard (e.g., stigmasterol) to each sample for quantification.
-
Extract the lipids from the cell lysate using a suitable solvent system (e.g., hexane:isopropanol).
-
Evaporate the solvent under a stream of nitrogen.
-
-
Derivatization (for GC-MS):
-
Analysis:
-
GC-MS: Analyze the TMS-derivatized samples to separate and quantify the labeled and unlabeled this compound and its potential metabolites. Monitor characteristic ions for this compound-TMS (e.g., m/z 470, 380, 341) and its deuterated counterpart.
-
LC-MS/MS: Analyze the non-derivatized samples. Use a suitable mobile phase and column (e.g., C18) and monitor specific precursor-to-product ion transitions for this compound (e.g., m/z 399.4 -> 381.4) and its labeled form.
-
Protocol 3: Sample Preparation from Plasma/Serum for Tracer Analysis
This protocol describes the extraction and preparation of sterols from plasma or serum samples for the analysis of labeled this compound.
Materials:
-
Plasma or serum sample
-
Internal standard (e.g., epicoprostanol-d7)
-
Alkaline solution for saponification (e.g., 1 M KOH in 90% ethanol)
-
Extraction solvent (e.g., hexane or cyclohexane)
-
GC-MS or LC-MS/MS system
Procedure:
-
Sample Aliquoting: Aliquot a known volume of the plasma or serum sample into a glass tube.
-
Internal Standard Spiking: Add a known amount of the internal standard to the sample.
-
Saponification: Add the alkaline solution to the sample, vortex, and incubate at an elevated temperature (e.g., 60-70°C) for 1-2 hours to hydrolyze steryl esters.
-
Extraction:
-
After cooling, add water and the extraction solvent (e.g., hexane).
-
Vortex vigorously and then centrifuge to separate the phases.
-
Carefully transfer the upper organic layer containing the sterols to a clean tube.
-
Repeat the extraction step on the aqueous layer to maximize recovery.
-
-
Drying: Evaporate the pooled organic extracts to dryness under a stream of nitrogen.
-
Derivatization and Analysis: Proceed with derivatization (for GC-MS) and analysis as described in Protocol 2, steps 6 and 7.
Visualizations
Caption: Experimental workflow for a stable isotope tracer study using labeled this compound.
Caption: Simplified pathway of dietary this compound absorption and metabolism.
References
- 1. Synthesis of deuterium labeled cholesterol and steroids and their use for metabolic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The plant sterol this compound as additional CSF biomarker in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biomedres.us [biomedres.us]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Turnover of plasma cholesterol in man - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Comparison of Strategies for the Determination of Sterol Sulfates via GC-MS Leading to a Novel Deconjugation-Derivatization Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youngin.com [youngin.com]
- 10. Methyl Ether-Derivatized Sterols and Coprostanol Produced via Thermochemolysis Using Tetramethylammonium Hydroxide (TMAH) - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Saponification for the Release of Bound Brassicasterol
Introduction
Brassicasterol (24-methylcholesta-5,22-dien-3β-ol) is a significant phytosterol found predominantly in marine organisms, such as diatoms and shellfish, as well as in terrestrial plants like rapeseed.[1][2] In these biological matrices, this compound often exists in a "bound" state, primarily as steryl esters (covalently linked to fatty acids) or steryl glycosides. For accurate quantification and analysis, particularly via gas chromatography (GC), it is imperative to first release the free sterol from these conjugated forms.
Saponification, or alkaline hydrolysis, is the standard and most widely used chemical procedure to achieve this.[3][4] This process utilizes a strong base in an alcoholic solution to cleave the ester bonds, liberating the free this compound into the unsaponifiable fraction of the sample. This application note provides a detailed protocol for the saponification of lipid-rich samples to release bound this compound for subsequent analysis.
Principle of Saponification
Saponification is a hydrolysis reaction where an ester is treated with an alkali, typically potassium hydroxide (KOH) in an ethanol solution, to yield an alcohol and the salt of a carboxylic acid (soap).[5][6] In the context of this compound analysis, the steryl esters are hydrolyzed, releasing the this compound (the alcohol component) and converting the fatty acids into their corresponding potassium salts. The free this compound, being non-polar, can then be efficiently separated from the water-soluble soap by liquid-liquid extraction with a non-polar organic solvent.[3]
Caption: Chemical principle of saponification for releasing free this compound.
Experimental Protocol
This protocol is a generalized method and may require optimization based on the specific sample matrix and its lipid content.
3.1. Materials and Reagents
-
Sample: Lipid extract, oil, or homogenized biological tissue (e.g., shellfish homogenate).[1][2]
-
Internal Standard (IS): 5α-cholestan-3β-ol (Dihydrocholesterol) or Epicoprostanol solution (e.g., 1 mg/mL in chloroform or toluene).[4]
-
Saponification Reagent: 2 M Potassium Hydroxide (KOH) in 95% Ethanol. Dissolve 11.2 g of KOH pellets in 100 mL of 95% ethanol. This solution should be prepared fresh.
-
Extraction Solvent: n-Hexane or Diethyl Ether, analytical grade.
-
Wash Solution: Deionized water.
-
Drying Agent: Anhydrous Sodium Sulfate.
-
Derivatization Reagent (for GC analysis): BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane) and Pyridine.[4]
-
Glassware: Round-bottom flasks (50-100 mL) with ground glass joints, reflux condenser, separatory funnel (250 mL), glass vials.
-
Equipment: Heating mantle or water bath, rotary evaporator, nitrogen evaporation system, vortex mixer, centrifuge.
3.2. Procedure
-
Sample Preparation:
-
Accurately weigh approximately 0.25 to 5.0 g of the sample into a round-bottom flask.[7] The amount depends on the expected sterol concentration.
-
Add a known amount of the internal standard solution to the flask. The IS allows for correction of sterol losses during sample processing.[4]
-
Evaporate the solvent from the internal standard under a gentle stream of nitrogen.
-
-
Saponification (Alkaline Hydrolysis):
-
Add 25-50 mL of 2 M ethanolic KOH solution to the flask containing the sample and IS.[8]
-
Attach a reflux condenser to the flask.
-
Heat the mixture to boiling using a water bath or heating mantle and allow it to reflux for 60 minutes with occasional swirling.[8] This ensures complete hydrolysis of the esters.
-
-
Extraction of the Unsaponifiable Fraction:
-
After 60 minutes, remove the flask from the heat and allow it to cool to room temperature.
-
Transfer the contents of the flask to a separatory funnel. Add approximately 50 mL of deionized water.
-
Add 50-80 mL of n-hexane (or diethyl ether) to the separatory funnel, cap it, and shake vigorously for 1-2 minutes, periodically venting the pressure.[3][7]
-
Allow the layers to separate. The upper organic layer contains the unsaponifiable matter (including this compound), while the lower aqueous layer contains the soap.
-
Drain the lower aqueous layer into a beaker. Collect the upper organic layer in a clean flask.
-
Return the aqueous layer to the separatory funnel and repeat the extraction two more times with fresh portions of n-hexane to maximize the recovery of sterols.[9]
-
Combine all organic extracts.
-
-
Washing and Drying:
-
Return the combined organic extracts to the separatory funnel.
-
Wash the extract by adding 50 mL of deionized water, shaking gently, and discarding the lower aqueous layer. Repeat this washing step until the aqueous layer is neutral (test with pH paper). This removes residual KOH and soaps.[7]
-
Pass the washed organic extract through a funnel containing anhydrous sodium sulfate to remove any remaining water.
-
-
Solvent Evaporation and Sample Derivatization (for GC Analysis):
-
Evaporate the solvent from the dried extract to near dryness using a rotary evaporator.
-
Transfer the residue to a small glass vial using a minimal amount of hexane and evaporate to complete dryness under a gentle stream of nitrogen.
-
For GC analysis, the extracted sterols must be derivatized. Add 100 µL of pyridine and 100 µL of BSTFA + 1% TMCS to the dry residue.[4]
-
Cap the vial tightly and heat at 60-70°C for 30-60 minutes to form trimethylsilyl (TMS) ether derivatives.[4]
-
Cool the vial to room temperature. The sample is now ready for injection into the GC-FID or GC-MS system.
-
Data Presentation: Saponification Parameters
The following table summarizes typical conditions used for the saponification of various sample matrices for sterol analysis.
| Parameter | Vegetable Oils[7][10] | Marine Organisms (Shellfish)[1][2] | Cereal Products[4] | Microwave-Assisted (Oils)[9] |
| Sample Size | 0.25 - 5.0 g | ~2 g (homogenate) | 0.5 - 2.0 g | 5.0 g |
| Alkali | 2 M KOH in Ethanol | Not specified, but alkaline saponification used | 1 M KOH in 95% Ethanol | 2 M KOH in Ethanol/Water |
| Volume of Alkali | 50 mL | Not specified | 10 mL | 50 mL |
| Temperature | Reflux (~80-90°C) | Not specified | 90°C | 90°C |
| Time | 60 - 90 min | Not specified | 60 min | 10 min |
| Extraction Solvent | Diethyl Ether / Hexane | Not specified | Hexane | Hexane |
| Notes | Standard method for total sterols. | Analysis performed on total lipid extract. | Often preceded by acid hydrolysis for steryl glycosides. | Rapid heating and shorter reaction time. |
Visualization: Experimental Workflow
Caption: Workflow for the saponification and analysis of this compound.
References
- 1. View of Sterol composition of shellfish species commonly consumed in the United States | Food & Nutrition Research [foodandnutritionresearch.net]
- 2. Sterol composition of shellfish species commonly consumed in the United States - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advances and Challenges in Plant Sterol Research: Fundamentals, Analysis, Applications and Production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aocs.org [aocs.org]
- 5. youtube.com [youtube.com]
- 6. Alkaline Hydrolysis [franklychemistry.co.uk]
- 7. A Rapid Method to Determine Sterol, Erythrodiol, and Uvaol Concentrations in Olive Oil - ProQuest [proquest.com]
- 8. scribd.com [scribd.com]
- 9. mdpi.com [mdpi.com]
- 10. GC/EI-MS method for the determination of phytosterols in vegetable oils - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Brassicasterol as a Dietary Intake Marker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brassicasterol is a phytosterol (plant sterol) found predominantly in rapeseed (canola) oil, certain algae, and some vegetables.[1][2][3] As it is not synthesized endogenously in mammals, its presence in human plasma and tissues is directly attributable to dietary intake, making it a promising biomarker for the consumption of specific vegetable oils and marine products.[4] These application notes provide a comprehensive overview of the use of this compound as a dietary marker, including detailed protocols for its quantification in human plasma/serum and a summary of its metabolic pathway.
Applications in Human Studies
-
Dietary Adherence and Intervention Monitoring: In clinical trials and nutritional studies, this compound levels can objectively verify participant adherence to diets rich in rapeseed oil or other this compound-containing foods.
-
Biomarker for Specific Fat Intake: Due to its prevalence in rapeseed oil, this compound can serve as a specific marker for the intake of this common dietary fat.[2]
-
Correlation with Health Outcomes: Research has explored the association between circulating phytosterol levels, including this compound, and various health outcomes. While primarily known for their cholesterol-lowering effects, some studies have investigated their roles in other conditions.[5][6] For instance, altered levels of this compound in cerebrospinal fluid have been investigated as a potential additional biomarker in Alzheimer's disease.[7]
Quantitative Data Summary
The following tables summarize quantitative data regarding this compound concentrations in food sources and human plasma, illustrating the link between dietary intake and circulating levels.
Table 1: this compound Content in Edible Oils
| Oil Type | This compound Concentration (mg/100g) |
| Rapeseed Oil | 98 - 104 |
| Soybean Oil | Trace amounts |
| Rice Bran Oil | Not typically reported as a major component |
| Corn Oil | Not typically reported as a major component |
| Data synthesized from Rudzińska et al. as cited in select sources. |
Table 2: Plasma Phytosterol Concentrations in Response to Dietary Intervention
| Study Phase | Analyte | Mean Concentration (μmol/L) | Percent Change from Baseline |
| Baseline | Campesterol | 11.4 | - |
| 4 Weeks (PS Intake) | Campesterol | - | +28% |
| Baseline | Sitosterol | 7.2 | - |
| 4 Weeks (PS Intake) | Sitosterol | - | +69% |
| Data from a study involving intake of a plant sterol (PS) mixture. Note: this compound is often measured as part of the total phytosterol profile and shows similar increases. Plasma concentrations of phytosterols typically stabilize within the first four weeks of consistent intake.[1] |
Experimental Protocols
Protocol 1: Quantification of this compound in Human Plasma/Serum by LC-MS/MS
This protocol provides a method for the simultaneous quantification of free and esterified this compound.
1. Sample Preparation (Hydrolysis for Total this compound)
- To 100 µL of serum or plasma in a glass tube, add an internal standard (e.g., [2H7]-cholesterol).
- Add 1 mL of 1.0 mol/L potassium hydroxide solution in 90% ethanol.
- Vortex the mixture thoroughly.
- Saponify at 65°C for 30 minutes to hydrolyze sterol esters. Ultrasound assistance can accelerate this step.
- Cool the tubes under running cold water to stop the reaction.
- Neutralize the solution to pH 7 with hydrochloric acid.
- Add 1 mL of pure water.
2. Extraction
- Add 4 mL of a hexane and absolute ethanol mixture (20:1, v/v) to the saponified sample.
- Vortex vigorously for 2 minutes.
- Centrifuge at 2,500 rpm for 5 minutes to separate the phases.
- Carefully transfer the upper hexane layer to a clean glass tube.
- Evaporate the solvent to dryness under a stream of nitrogen at 37°C.
3. Reconstitution & Analysis
- Reconstitute the dried extract in 200 µL of the mobile phase (e.g., methanol/water mixture).
- Transfer the solution to an autosampler vial.
- Inject 5-10 µL into the LC-MS/MS system.
4. LC-MS/MS Parameters
- LC Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.9 µm) is suitable.
- Mobile Phase: Isocratic or gradient elution with a mixture of methanol, water, and a small percentage of formic acid is common.[8]
- Ionization: Atmospheric Pressure Chemical Ionization (APCI) or Atmospheric Pressure Photoionization (APPI) in positive mode are effective for nonpolar sterols.[5][9]
- MS/MS Detection: Operate in Multiple Reaction Monitoring (MRM) mode. The specific precursor-to-product ion transition for this compound should be optimized but a common transition is m/z 381 -> 297.[10]
Protocol 2: Quantification of this compound by GC-MS
This method requires derivatization but is a well-established alternative for sterol analysis.
1. Sample Preparation (Saponification & Extraction)
- Follow steps 1.1 to 2.4 from the LC-MS/MS protocol.
2. Derivatization
- Evaporate the hexane extract to dryness under nitrogen.
- Add 100 µL of anhydrous pyridine and 100 µL of a silylating agent (e.g., BSTFA + 1% TMCS).
- Cap the vial tightly and heat at 60-70°C for 1 hour to form trimethylsilyl (TMS) ethers.
- Cool to room temperature before injection.
3. GC-MS Parameters
- GC Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
- Carrier Gas: Helium.
- Injection Mode: Splitless.
- Temperature Program: Start at an initial temperature of ~180°C, ramp up to ~290°C.
- MS Detection: Operate in Selected Ion Monitoring (SIM) mode, monitoring characteristic ions for this compound-TMS ether.
Visualizations
Experimental Workflow
Caption: Workflow for this compound Quantification.
Metabolic Pathway of Dietary Phytosterols
Caption: Phytosterol Absorption and Metabolism.
References
- 1. researchgate.net [researchgate.net]
- 2. Phytosterol Contents of Edible Oils and Their Contributions to Estimated Phytosterol Intake in the Chinese Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Comprehensive Review of Health-Benefiting Components in Rapeseed Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. agilent.com [agilent.com]
- 6. mdpi.com [mdpi.com]
- 7. The plant sterol this compound as additional CSF biomarker in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medpace.com [medpace.com]
- 9. opus.bibliothek.uni-augsburg.de [opus.bibliothek.uni-augsburg.de]
- 10. researchgate.net [researchgate.net]
Application of Brassicasterol in Alzheimer's Disease Biomarker Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles in the brain. The identification of reliable biomarkers is crucial for early diagnosis, monitoring disease progression, and developing effective therapeutic interventions. Brassicasterol, a phytosterol (plant-derived sterol), has emerged as a potential biomarker for AD. This document provides detailed application notes and protocols for the utilization of this compound in AD biomarker research, targeting researchers, scientists, and drug development professionals.
Recent studies have demonstrated a significant decrease in this compound levels in the cerebrospinal fluid (CSF) of patients with Alzheimer's disease compared to healthy controls, suggesting a potential link between altered sterol metabolism and AD pathology.[1][2] this compound's structural similarity to cholesterol allows it to cross the blood-brain barrier and potentially influence the processing of the amyloid precursor protein (APP), a key event in Aβ production.
These notes will cover the quantification of this compound in biological samples, its potential role in AD-related signaling pathways, and the interpretation of this compound data in a clinical research context.
Quantitative Data Summary
The following tables summarize key quantitative findings from studies investigating this compound levels in Alzheimer's disease.
Table 1: this compound Concentrations in Cerebrospinal Fluid (CSF) of Alzheimer's Disease Patients and Controls
| Study Cohort | This compound Concentration (Arbitrary Units/ng/mL) | Statistical Significance | Reference |
| AD Patients (n=67) | Significantly Lower vs. Controls | p < 0.001 | [1][2] |
| Healthy Controls (n=29) | Higher vs. AD Patients | p < 0.001 | [1][2] |
Table 2: Effect of this compound on Amyloid Precursor Protein (APP) Processing Enzymes
| Enzyme | Effect of this compound | Quantitative Change | Reference |
| β-secretase (BACE1) | Modulatory | Varies by study | [3][4] |
| γ-secretase | Modulatory | Varies by study | [3][4][5][6][7] |
Experimental Protocols
Protocol 1: Quantification of this compound in Cerebrospinal Fluid (CSF) by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a method for the sensitive and specific quantification of this compound in human CSF.
1. Materials and Reagents:
-
Cerebrospinal fluid (CSF) samples
-
Internal Standard (IS): Epicoprostanol or deuterated this compound
-
Hexane, Ethanol, Potassium hydroxide (KOH)
-
Derivatization agent: N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine
-
Nitrogen gas (high purity)
-
GC-MS system with a capillary column (e.g., DB-5ms)
2. Sample Preparation (Saponification and Extraction):
-
Thaw CSF samples on ice.
-
To 1 mL of CSF, add a known amount of internal standard (e.g., 50 ng of epicoprostanol).
-
Add 2 mL of 1 M ethanolic KOH.
-
Vortex vigorously for 30 seconds.
-
Incubate at 60°C for 1 hour to saponify the sterol esters.
-
Cool the samples to room temperature.
-
Add 2 mL of distilled water and 3 mL of hexane.
-
Vortex for 2 minutes and centrifuge at 1500 x g for 5 minutes to separate the phases.
-
Carefully transfer the upper hexane layer to a clean glass tube.
-
Repeat the hexane extraction (step 7-9) two more times and pool the hexane extracts.
-
Evaporate the pooled hexane extracts to dryness under a gentle stream of nitrogen gas at 40°C.
3. Derivatization:
-
To the dried residue, add 50 µL of MSTFA (or BSTFA + 1% TMCS) and 50 µL of pyridine.
-
Cap the vial tightly and heat at 60°C for 30 minutes to form trimethylsilyl (TMS) ethers.[8]
-
Cool the sample to room temperature before GC-MS analysis.
4. GC-MS Analysis:
-
Injection: Inject 1-2 µL of the derivatized sample into the GC-MS system.
-
GC Conditions (Example):
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness)
-
Injector Temperature: 280°C
-
Oven Temperature Program: Initial temperature of 180°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 15 min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions (Example):
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity. Monitor characteristic ions for this compound-TMS ether (e.g., m/z 470, 380, 340) and the internal standard.
-
5. Quantification:
-
Generate a calibration curve using known concentrations of this compound standard subjected to the same extraction and derivatization procedure.
-
Calculate the concentration of this compound in the CSF samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Signaling Pathways and Experimental Workflows
This compound's Potential Role in APP Processing
This compound may influence the amyloidogenic pathway of APP processing by modulating the activity of β-secretase (BACE1) and γ-secretase. These enzymes are responsible for cleaving APP to produce Aβ peptides. The activity of these secretases is known to be influenced by the lipid environment of the cell membrane, particularly within specialized microdomains called lipid rafts.[9][10][11][12] As a sterol, this compound can incorporate into these lipid rafts, potentially altering their composition and fluidity, thereby affecting the colocalization and activity of APP and secretases.
Caption: Potential modulation of APP processing by this compound within lipid rafts.
Experimental Workflow for this compound Biomarker Analysis
The following diagram illustrates the typical workflow for investigating this compound as a biomarker in Alzheimer's disease research.
Caption: Workflow for this compound analysis in Alzheimer's disease research.
Logical Relationship of this compound to AD Pathology
This diagram outlines the hypothesized relationship between dietary intake of this compound, its levels in the CSF, its effect on Aβ production, and the ultimate clinical manifestation of Alzheimer's disease.
Caption: Hypothesized role of this compound in mitigating AD pathology.
Conclusion
This compound shows considerable promise as a novel biomarker for Alzheimer's disease. Its significantly reduced levels in the CSF of AD patients suggest a potential role in the disease's pathophysiology, possibly through the modulation of APP processing within neuronal membrane lipid rafts. The provided protocols and workflows offer a framework for researchers to investigate this compound's utility further. Standardization of analytical methods and large-scale clinical validation studies are the necessary next steps to establish this compound as a reliable biomarker for Alzheimer's disease in clinical and research settings.
References
- 1. The plant sterol this compound as additional CSF biomarker in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. Frontiers | The manipulator behind “Scissors”: γ -secretase and its modulators in Alzheimer’s disease [frontiersin.org]
- 5. γ-Secretase Inhibition and Modulation for Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modulation of Gamma-Secretase for the Treatment of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modulation of gamma-secretase reduces beta-amyloid deposition in a transgenic mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Lipid rafts in neuronal signaling and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Neuronal Signaling Involved in Neuronal Polarization and Growth: Lipid Rafts and Phosphorylation [frontiersin.org]
- 11. mdpi.com [mdpi.com]
- 12. Lipid Rafts: The Maestros of Normal Brain Development - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Co-elution of Brassicasterol and Campesterol in GC-MS Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering co-elution of brassicasterol and campesterol during Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
Troubleshooting Guides
Problem: this compound and campesterol peaks are not fully resolved in my GC-MS chromatogram, leading to inaccurate quantification.
This is a common issue due to the structural similarity of these two phytosterols. The following troubleshooting steps can help improve their separation.
Solution 1: Chromatographic Method Optimization
Optimizing your Gas Chromatography (GC) method is the first step to improving peak resolution.
-
Q1: What GC column stationary phase is recommended for separating this compound and campesterol?
A1: While standard nonpolar columns like those with a 95% dimethyl, 5% diphenyl-polysiloxane phase (e.g., DB-5, HP-5) can provide separation, co-elution can still occur.[1] For samples with complex sterol profiles, consider using a mid-polarity stationary phase, such as a 65% dimethyl-35% diphenyl polysiloxane phase (e.g., DB-35), which can offer better resolution for sterols.[1]
-
Q2: How can I optimize the GC oven temperature program to improve separation?
A2: A slow, controlled temperature ramp is crucial for separating closely eluting compounds. Instead of a rapid isothermal run, a gradient temperature program allows for better separation. A typical program might start at a lower temperature and slowly ramp up to a final temperature of around 300-320°C.[2] Experiment with different ramp rates (e.g., 5-10°C/min) to find the optimal conditions for your specific column and sample matrix.
Solution 2: Mass Spectrometry Detection Method
If chromatographic separation remains challenging, leveraging the capabilities of your mass spectrometer can provide a solution.
-
Q3: Can I still accurately quantify co-eluting this compound and campesterol using my mass spectrometer?
A3: Yes, by using Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) modes. Even if the peaks overlap chromatographically, you can differentiate and quantify them based on their unique mass fragments.[3] This technique is particularly useful for trace analysis and when dealing with co-eluting peaks.[3]
-
Q4: What are the specific mass-to-charge ratios (m/z) I should monitor for this compound and campesterol?
A4: After derivatization to their trimethylsilyl (TMS) ethers, you can monitor specific ions. For quantitative analysis with high sensitivity and selectivity, the following Selected Reaction Monitoring (SRM) transitions can be used:
Solution 3: Sample Preparation and Derivatization
Proper sample preparation and derivatization are critical for successful GC-MS analysis of sterols.
-
Q5: Why is derivatization necessary for sterol analysis by GC-MS?
A5: Derivatization of the hydroxyl group on sterols is essential to increase their volatility and thermal stability, leading to improved peak shape, resolution, and sensitivity.[3][5] Without derivatization, sterols can exhibit poor chromatographic performance, including peak tailing and decomposition.[3]
-
Q6: What are the most common derivatization reagents for sterols?
A6: The most common method is the conversion of sterols into their trimethylsilyl (TMS) ethers.[5] Reagents frequently used for this purpose include:
Frequently Asked Questions (FAQs)
-
Q7: What is the typical elution order of common phytosterols in GC?
A7: The general elution order for some common 4-desmethylsterols on a nonpolar column is: cholesterol < this compound < campesterol < campestanol < stigmasterol < β-sitosterol < sitostanol < Δ5-avenasterol.[1] Sterols with a double bond at the 22-position, like this compound and stigmasterol, tend to elute earlier than their saturated counterparts.[1]
-
Q8: Are there alternative analytical techniques to GC-MS for sterol analysis?
A8: Yes, High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS/MS) is a powerful alternative.[6][7] LC-MS/MS can sometimes provide better separation of sterol isomers and does not typically require derivatization, simplifying sample preparation.[8]
-
Q9: How can I confirm the identity of my sterol peaks?
A9: Peak identification should be based on a combination of retention time comparison with pure standards and matching the mass spectra with library data or published spectra.[1] Using GC-MS in full scan mode can help in the initial identification, while SIM or MRM modes are better for quantification.[9]
-
Q10: What are the key steps in sample preparation for sterol analysis in oils and fats?
A10: A typical workflow involves:
-
Saponification: Hydrolyzing the sample with an alcoholic potassium hydroxide solution to break down esters and free the sterols.[1]
-
Extraction: Extracting the unsaponifiable matter (which contains the sterols) with a nonpolar solvent like hexane or diethyl ether.[1]
-
Purification (Optional but recommended): Using Solid-Phase Extraction (SPE) to clean up the extract and isolate the sterol fraction.[1][5]
-
Derivatization: Converting the free sterols to their TMS-ether derivatives.[5]
-
Data Presentation
Table 1: Comparison of LC-MS/MS and GC-MS Methods for Phytosterol Analysis
| Parameter | LC-MS/MS Method | GC-MS Method |
| Derivatization | Not required | Required (e.g., TMS ethers) |
| Typical Run Time | ~4 minutes | 18+ minutes |
| LLOQ (this compound) | 10-100 ng/mL | ~100 ng/mL |
| LLOQ (Campesterol) | 10-100 ng/mL | ~100 ng/mL |
| Key Advantage | Faster analysis, simpler sample prep | Well-established with extensive libraries |
Data synthesized from multiple sources.[6][10]
Table 2: Selected Ion Monitoring (SIM) and Multiple Reaction Monitoring (MRM) Transitions for TMS-Derivatized Sterols
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Technique | Reference |
| This compound | 381 | 297 | SRM | [4] |
| Campesterol | 383 | 161 | SRM | [4] |
| This compound | 470 | - | SIM | [3] |
| β-Sitosterol | 397 | 161 | SRM | [4] |
| Stigmasterol | 395 | 297 | SRM | [4] |
Experimental Protocols
Protocol 1: Sample Preparation and Derivatization for GC-MS Analysis
This protocol outlines the general steps for preparing a sample for sterol analysis.
-
Saponification:
-
Weigh approximately 250 mg of the oil sample into a screw-capped tube.
-
Add an internal standard (e.g., 5α-cholestane or betulin).
-
Add 5 mL of 2 M ethanolic potassium hydroxide.
-
Heat at 70°C for 1 hour.
-
-
Extraction:
-
After cooling, add 5 mL of water and 5 mL of n-hexane.
-
Vortex for 1 minute and centrifuge to separate the phases.
-
Transfer the upper hexane layer to a new tube.
-
Repeat the extraction twice more with 5 mL of n-hexane.
-
Combine the hexane extracts.
-
-
Wash and Dry:
-
Wash the combined hexane extract with 5 mL of water.
-
Dry the hexane extract over anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
-
Derivatization:
Visualizations
Caption: Experimental workflow for GC-MS analysis of sterols.
Caption: Troubleshooting logic for resolving co-elution.
References
- 1. aocs.org [aocs.org]
- 2. researchgate.net [researchgate.net]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Quantitative analysis of phytosterols in edible oils using APCI liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. Novel Fast Chromatography-Tandem Mass Spectrometric Quantitative Approach for the Determination of Plant-Extracted Phytosterols and Tocopherols [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Analytical Strategies to Analyze the Oxidation Products of Phytosterols, and Formulation-Based Approaches to Reduce Their Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GC/EI-MS method for the determination of phytosterols in vegetable oils - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Minimizing matrix effects in brassicasterol analysis of complex samples
This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize matrix effects in the analysis of brassicasterol from complex samples.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a significant issue in this compound analysis?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1] This phenomenon can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), compromising the accuracy, precision, and sensitivity of the analysis.[1][2] In complex matrices like food, biological fluids, or plant oils, lipids, fatty acids, and other endogenous substances can interfere with the ionization of this compound, making accurate quantification challenging.[3]
Q2: How can I determine if my analysis is affected by matrix effects?
A2: The presence of matrix effects can be quantitatively assessed using the post-extraction spike method.[1] This involves comparing the analytical response of an analyte spiked into a pre-extracted blank matrix sample with the response of the analyte in a neat solvent at the same concentration. A significant difference between the two responses indicates the presence of ion suppression or enhancement.[2] If the matrix effect percentage is greater than 20%, it is considered medium to strong, and corrective actions are necessary.[4]
Q3: What are the primary strategies to minimize or compensate for matrix effects?
A3: There are two main approaches: 1) minimizing the effects by removing interfering components from the matrix and 2) compensating for the effects by correcting the signal during data acquisition and processing.[2]
-
Minimizing Effects: This is achieved through robust sample preparation, such as effective extraction and cleanup procedures (e.g., Solid-Phase Extraction), and optimization of chromatographic conditions to separate the analyte from matrix components.[1][5]
-
Compensating for Effects: This involves using techniques like matrix-matched calibration, the standard addition method, or incorporating an isotopically labeled internal standard that co-elutes with the analyte and is affected by the matrix in the same way.[6][7]
Troubleshooting Guide
Problem 1: Low Analyte Recovery
| Possible Cause | Troubleshooting Step | Recommendation |
| Incomplete Saponification | Verify the efficiency of the hydrolysis step. | Ensure complete hydrolysis of steryl esters to free sterols by optimizing saponification time, temperature, and KOH concentration. The process typically involves heating at elevated temperatures (e.g., 80°C) for about an hour.[8] |
| Inefficient Extraction | Review the liquid-liquid extraction (LLE) or solid-phase extraction (SPE) protocol. | For LLE, ensure the appropriate solvent (e.g., n-hexane, diethyl ether) and sufficient mixing/vortexing are used.[8][9] For SPE, check for correct cartridge conditioning, sample loading, washing, and elution steps. The choice of SPE sorbent (e.g., silica, C18) is critical.[10][11] |
| Analyte Degradation | Protect the sample from oxidation. | To prevent the oxidation of sterols during sample preparation, oxygen can be removed by blowing nitrogen, and antioxidants like pyrogallol can be added.[11] |
Problem 2: Significant Ion Suppression or Enhancement in LC-MS/MS
| Possible Cause | Troubleshooting Step | Recommendation |
| Co-elution of Matrix Components | Optimize chromatographic separation. | Adjust the mobile phase gradient to better resolve this compound from interfering compounds.[5] Using high-efficiency columns, such as those with smaller particle sizes (e.g., core-shell C18), can improve resolution between sterol isomers and matrix components.[12][13] |
| High Matrix Load | Reduce the amount of matrix introduced into the system. | A simple and effective method is to dilute the final sample extract.[2][4] While this may reduce the analyte signal, it often decreases the matrix effect to a greater extent, improving overall data quality. |
| Suboptimal Ionization | Change the ionization source or its parameters. | Atmospheric pressure chemical ionization (APCI) is often preferred for nonpolar compounds like sterols as it can provide good sensitivity without derivatization.[13][14] Optimizing source parameters is also crucial. |
Experimental Protocols & Methodologies
Protocol 1: Saponification and Extraction from Edible Oils
This protocol is adapted for the analysis of phytosterols, including this compound, from an oil matrix.
-
Sample Preparation: Weigh approximately 20 mg of the oil sample into a glass tube.
-
Internal Standard Spiking: Add a known amount of an internal standard, such as [d6]-cholesterol (e.g., 10 µL of a 250 µg/mL solution).[8]
-
Saponification: Add 2 mL of 2 M ethanolic potassium hydroxide (KOH) and heat the mixture at 80°C for 60 minutes to hydrolyze steryl esters.[8]
-
Extraction: After cooling, add 2 mL of deionized water and 3 mL of n-hexane. Vortex the mixture for 1 minute.
-
Phase Separation: Centrifuge at 3000 x g for 5 minutes to separate the layers.
-
Collection: Carefully collect the upper n-hexane layer. Repeat the extraction process two more times.
-
Drying and Reconstitution: Combine the hexane extracts and evaporate them to dryness under a stream of nitrogen. Reconstitute the residue in a suitable solvent (e.g., 200 µL of isopropanol) for LC-MS/MS analysis.[8]
Protocol 2: Solid-Phase Extraction (SPE) for Sample Cleanup
SPE is used to remove interfering compounds after the initial extraction.
-
Cartridge Selection: Use a silica or C18 SPE cartridge.
-
Conditioning: Condition the cartridge by passing an appropriate solvent (e.g., n-hexane for silica cartridges) through it.[15]
-
Sample Loading: Load the reconstituted sample extract onto the cartridge.
-
Washing: Wash the cartridge with a non-polar solvent (e.g., hexane:diethyl ether mixture) to remove non-polar interferences while retaining the sterols.[10]
-
Elution: Elute the this compound and other sterols using a more polar solvent mixture (e.g., chloroform:isopropanol).[16]
-
Final Preparation: Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis.
Protocol 3: Derivatization for GC-MS Analysis
Derivatization is often required for GC analysis to increase the volatility and improve the peak shape of sterols.[16][17]
-
Sample Preparation: Ensure the dried extract is completely free of moisture.
-
Reagent Addition: Add a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), to the dried sample extract in a sealed vial.[18][19]
-
Reaction: Heat the vial at 60-70°C for 30-60 minutes to form trimethylsilyl (TMS) ether derivatives.[19]
-
Analysis: After cooling, the derivatized sample can be directly injected into the GC-MS system.
Data & Parameters
Table 1: Example LC-MS/MS Parameters for Phytosterol Analysis
The following table provides typical Selected Reaction Monitoring (SRM) transitions used for the quantification of this compound and other common phytosterols. Parameters should be optimized for the specific instrument used.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Reference |
| This compound | 381 | 297 | 24 | [8][14] |
| Campesterol | 383 | 161 | 30 | [8][14] |
| Stigmasterol | 395 | 297 | 24 | [8][14] |
| β-Sitosterol | 397 | 161 | 30 | [8][14] |
| [d6]-Cholesterol (IS) | 375 | 167 | 27 | [8][14] |
Visual Guides
References
- 1. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. researchgate.net [researchgate.net]
- 5. How to reduce matrix effect and increase analyte signal in extracted samples? [sciex.com]
- 6. m.youtube.com [m.youtube.com]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. scispace.com [scispace.com]
- 9. Phytosterols: Extraction Methods, Analytical Techniques, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Advances and Challenges in Plant Sterol Research: Fundamentals, Analysis, Applications and Production - PMC [pmc.ncbi.nlm.nih.gov]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. A comprehensive method for extraction and quantitative analysis of sterols and secosteroids from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. agilent.com [agilent.com]
- 14. Quantitative analysis of phytosterols in edible oils using APCI liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Analytical Strategies to Analyze the Oxidation Products of Phytosterols, and Formulation-Based Approaches to Reduce Their Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aocs.org [aocs.org]
- 17. Methyl Ether-Derivatized Sterols and Coprostanol Produced via Thermochemolysis Using Tetramethylammonium Hydroxide (TMAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Improving the sensitivity of brassicasterol detection in trace amounts
Welcome to the technical support center for the analysis of brassicasterol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the sensitivity of this compound detection in trace amounts.
Troubleshooting Guides
This section addresses common issues encountered during this compound analysis.
Issue 1: Low Signal Intensity or Poor Sensitivity in GC-MS Analysis
Question: I am observing a very low signal for this compound in my GC-MS analysis, or the sensitivity is not sufficient to detect trace amounts. What are the potential causes and solutions?
Answer: Low signal intensity for this compound in GC-MS is a frequent challenge. The primary reasons often relate to sample preparation and the inherent properties of this compound. Here are the key areas to troubleshoot:
-
Inadequate Derivatization: this compound, like other phytosterols, has a free hydroxyl group that makes it polar and less volatile, leading to poor chromatographic peak shape and low sensitivity in GC. Derivatization is crucial to convert the hydroxyl group into a less polar and more volatile silyl ether.
-
Solution: Ensure complete derivatization by using an appropriate silylating agent and optimizing the reaction conditions. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly used.[1] Heat the reaction mixture to ensure the reaction goes to completion.
-
-
Suboptimal Extraction: The extraction efficiency of this compound from the sample matrix can significantly impact the final signal intensity.
-
Solution: Employ a robust extraction method. Saponification is a common and effective method to hydrolyze steryl esters and release free this compound, followed by liquid-liquid extraction (LLE) with a nonpolar solvent like hexane or diethyl ether.[2][3] Solid-phase extraction (SPE) can also be used for cleanup and concentration.[4][5]
-
-
Matrix Effects: Complex sample matrices can interfere with the ionization of this compound in the MS source, leading to signal suppression.
-
Solution: Improve sample cleanup to remove interfering compounds. This can be achieved through techniques like SPE or by optimizing the saponification and LLE steps.
-
-
GC-MS Parameter Optimization: The settings of your GC-MS instrument can greatly influence sensitivity.
-
Solution: Optimize parameters such as injector temperature, column temperature program, carrier gas flow rate, and MS detector settings (e.g., dwell time in selected ion monitoring - SIM mode).
-
Quantitative Data Summary: Comparison of Derivatization Agents for Phytosterol Analysis by GC-MS
| Derivatization Agent | Typical Reaction Conditions | Key Advantages | Potential Issues |
| BSTFA + 1% TMCS | 60-100°C for 30-60 min | Readily available, effective for most sterols. | Can be sensitive to moisture. |
| MSTFA | 60-100°C for 30-60 min | Highly reactive, produces stable derivatives. | Can be more expensive. |
| N-methyl-N-trimethylsilyl trifluoroacetamide | 60-80°C for 20-30 min | Volatile byproducts are easily removed.[1][6] | May not be as universally effective as BSTFA or MSTFA. |
Issue 2: Poor Peak Shape and Resolution in Chromatograms
Question: My chromatograms show tailing peaks for this compound, and it is co-eluting with other sterols. How can I improve the peak shape and resolution?
Answer: Poor peak shape and co-elution are common chromatographic problems that can be addressed by focusing on the derivatization process and the chromatographic conditions.
-
Incomplete Derivatization: As mentioned previously, underivatized sterols will exhibit poor peak shape.
-
Solution: Re-optimize your derivatization protocol. Ensure the sample is completely dry before adding the derivatization reagent, as moisture can deactivate the silylating agent.
-
-
Chromatographic Column Choice: The choice of GC column is critical for separating structurally similar sterols.
-
Solution: A nonpolar or mid-polar capillary column, such as one with a 5% diphenyl - 95% dimethyl polysiloxane stationary phase (e.g., DB-5ms, HP-5ms), is generally suitable for sterol analysis.[4] For particularly difficult separations, consider a more polar column or a longer column to increase resolution.
-
-
Temperature Program: An unoptimized oven temperature program can lead to peak broadening and co-elution.
-
Solution: Optimize the temperature ramp rate. A slower ramp rate can improve the separation of closely eluting compounds.
-
-
Injector Issues: Active sites in the GC injector can cause peak tailing.
-
Solution: Ensure the injector liner is clean and deactivated. Using a splitless injection mode can also sometimes improve peak shape for trace analysis.
-
Frequently Asked Questions (FAQs)
Q1: Is derivatization always necessary for this compound analysis?
A1: For GC-based methods, derivatization is highly recommended to improve volatility and chromatographic performance, leading to enhanced sensitivity and better peak shape.[4] However, for liquid chromatography-mass spectrometry (LC-MS) methods, derivatization is often not required. LC-MS can directly analyze the underivatized this compound, which simplifies sample preparation.[7][8]
Q2: What is the purpose of saponification in the sample preparation for this compound analysis?
A2: Saponification is an alkaline hydrolysis process that serves two main purposes. First, it breaks down ester linkages, releasing free this compound from its esterified forms (steryl esters), which are common in many biological samples.[2][3] Second, it converts triglycerides (fats and oils) into glycerol and fatty acid salts (soap), which can then be removed by extraction, effectively cleaning up the sample and concentrating the unsaponifiable fraction containing the sterols.[3]
Q3: How can I improve the recovery of this compound during sample preparation?
A3: Low recovery can be a significant issue. To improve recovery:
-
Optimize Extraction: Ensure the chosen extraction solvent is appropriate for your sample matrix and that the extraction is performed exhaustively (e.g., multiple extraction cycles).
-
Minimize Transfer Steps: Each transfer of the sample from one container to another can result in losses.
-
Use an Internal Standard: Adding a suitable internal standard (e.g., epicoprostanol or 5α-cholestane) at the beginning of the sample preparation process can help to correct for losses during the procedure.
-
Proper pH Adjustment: During LLE after saponification, ensure the pH is adjusted correctly to optimize the partitioning of this compound into the organic phase.
Q4: What are the typical limits of detection (LOD) and quantification (LOQ) for this compound analysis?
A4: The LOD and LOQ are highly dependent on the analytical technique and the sample matrix. However, here are some reported values to provide a general idea:
Quantitative Data Summary: Reported Limits of Detection (LOD) and Quantification (LOQ) for this compound
| Analytical Technique | Matrix | LOD | LOQ | Citation |
| GC-FID | Cottonseed Oil | 0.13 µg/mL | 0.43 µg/mL | [6] |
| Nano-LC-UV | Olive Oil | - | 0.78 µg/mL | [9] |
| GC-MS (SIM) | Edible Oils | <2.99 ng/mL | - | [10] |
Experimental Protocols
Protocol 1: Saponification and Extraction of this compound from Oil Samples
-
Sample Preparation: Weigh approximately 250 mg of the oil sample into a screw-capped glass tube.
-
Internal Standard Addition: Add an appropriate amount of an internal standard (e.g., 5α-cholestane).
-
Saponification: Add 5 mL of 2 M ethanolic potassium hydroxide (KOH). Cap the tube tightly and heat at 80°C for 1 hour.
-
Extraction: After cooling to room temperature, add 5 mL of water and 5 mL of hexane. Vortex vigorously for 1 minute and then centrifuge to separate the layers.
-
Collection: Carefully transfer the upper hexane layer to a new tube.
-
Repeat Extraction: Repeat the extraction of the aqueous layer with another 5 mL of hexane twice more.
-
Combine and Dry: Combine all hexane extracts and wash them with 5 mL of water. Dry the combined hexane extract over anhydrous sodium sulfate.
-
Evaporation: Evaporate the hexane extract to dryness under a gentle stream of nitrogen. The residue contains the unsaponifiable fraction, including this compound.
Protocol 2: Derivatization of this compound for GC-MS Analysis
-
Reagent Preparation: Prepare a derivatization reagent mixture of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
Derivatization Reaction: Add 100 µL of the derivatization reagent to the dried extract from the previous protocol.
-
Heating: Cap the vial tightly and heat at 70°C for 30 minutes.
-
Analysis: After cooling, the sample is ready for injection into the GC-MS.
Mandatory Visualizations
Caption: Workflow for this compound Analysis by GC-MS.
Caption: Troubleshooting Logic for Low Signal Intensity.
References
- 1. researchgate.net [researchgate.net]
- 2. Phytosterols: Extraction Methods, Analytical Techniques, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances and Challenges in Plant Sterol Research: Fundamentals, Analysis, Applications and Production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. austinpublishinggroup.com [austinpublishinggroup.com]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative analysis of phytosterols in edible oils using APCI liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Analytical Strategies to Analyze the Oxidation Products of Phytosterols, and Formulation-Based Approaches to Reduce Their Generation - PMC [pmc.ncbi.nlm.nih.gov]
Stability and long-term storage of brassicasterol analytical standards
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and long-term storage of brassicasterol analytical standards. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
1. What are the recommended storage conditions for solid this compound analytical standards?
For long-term storage, it is recommended to store solid this compound analytical standards at -20°C.[1][2] Some suppliers also list storage temperatures between 2-8°C. Always refer to the certificate of analysis (CoA) provided by the manufacturer for specific storage instructions.
2. What is the expected shelf life of a this compound analytical standard?
When stored correctly at -20°C, this compound analytical standards can be stable for at least four years.[2] One supplier of a this compound solution in methanol indicates a shelf life of 24 months.[3]
3. How should this compound analytical standards be shipped?
To maintain their integrity, this compound standards are typically shipped under cooled conditions, often with ice packs.[1]
4. In what form are this compound analytical standards typically supplied?
This compound is generally supplied as a white, crystalline powder.[1] It is also available as a pre-made solution.[3]
5. What solvents can be used to dissolve this compound?
This compound is soluble in various organic solvents. It yields a clear, colorless solution in chloroform at 50 mg/ml. Other suitable solvents include Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and ethanol.[2][4]
6. Is this compound susceptible to degradation?
Yes, this compound can degrade, primarily through oxidation.[5][6] Factors that can promote degradation include high temperatures, exposure to light, and the presence of metal ions.[5][7] However, in anaerobic environments like sediments, it can remain stable for hundreds of years.[8]
7. What are the common degradation products of this compound?
Oxidation of this compound can lead to the formation of hydroxy, epoxy, keto, and triol derivatives.[9] These oxidation products can be analyzed using chromatographic techniques.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Difficulty Dissolving the Standard | - Inappropriate solvent selection.- Insufficient solvent volume.- Low temperature of the solvent. | - Ensure you are using a recommended solvent such as chloroform, DMF, DMSO, or ethanol.[2][4]- Increase the solvent volume.- To enhance solubility, you can gently warm the solution to 37°C and use an ultrasonic bath.[4] |
| Unexpected Peaks in Chromatogram | - Contamination of the standard or solvent.- Degradation of the this compound standard.- Incomplete derivatization (if using GC). | - Use high-purity solvents and clean labware.- Check for the presence of common degradation products like oxidized this compound.[9]- Ensure proper storage conditions have been maintained.[1][2]- Optimize the derivatization reaction conditions (e.g., temperature, time, reagent concentration).[8][10] |
| Poor Peak Shape or Resolution in GC Analysis | - The standard was not derivatized.- Suboptimal chromatographic conditions. | - Derivatize the this compound standard with an agent like BSTFA to create a more volatile TMS ether, which improves peak shape and thermal stability.[8][10]- Optimize the GC temperature program, carrier gas flow rate, and column type. |
| Inconsistent Results Between Aliquots | - Non-homogeneity of the stock solution.- Degradation of the standard in solution. | - Ensure the stock solution is thoroughly mixed before taking aliquots.- Prepare fresh working solutions daily and store stock solutions in appropriate conditions, often at -20°C or -80°C for extended periods, to avoid degradation from repeated freeze-thaw cycles.[4] |
Quantitative Data Summary
Table 1: Recommended Storage and Stability of this compound Analytical Standards
| Supplier/Source | Form | Recommended Storage Temperature | Reported Stability/Shelf Life | Shipping Conditions |
| ChromaDex | Solid | -20°C[1] | Not specified | Cooler with ice pack[1] |
| Sigma-Aldrich | Solid | 2-8°C | Not specified | Wet ice |
| Cayman Chemical | Solid | -20°C[2] | ≥ 4 years[2] | Room temperature (continental US)[2] |
| CRM LABSTANDARD | Solution (Methanol) | Not specified | 24 months[3] | Not specified |
| GlpBio | Solid | Store at -20°C[4] | Stock solution: 1 month at -20°C, 6 months at -80°C[4] | Blue ice[4] |
Experimental Protocols
Protocol: Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general procedure for the analysis of this compound, including a common derivatization step.
1. Preparation of Standard Stock Solution:
-
Accurately weigh a suitable amount of this compound analytical standard.
-
Dissolve in a high-purity solvent like chloroform or ethanol to a known concentration (e.g., 1 mg/mL).
2. Derivatization to Trimethylsilyl (TMS) Ether:
-
Transfer an aliquot of the standard solution to a reaction vial and evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-trimethylsilyl trifluoroacetamide (MSTFA) in anhydrous pyridine.[8][10][11]
-
Seal the vial and heat at a specified temperature (e.g., 60-70°C) for a designated time (e.g., 30-60 minutes) to ensure complete reaction.
3. GC-MS Analysis:
-
Gas Chromatograph: Equipped with a capillary column suitable for sterol analysis (e.g., CP Sil-8 or HP-5).[10]
-
Injector: Set to a temperature of approximately 250°C.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A programmed temperature ramp is used to separate the analytes. For example, an initial temperature of 130°C, ramped to 320°C.
-
Mass Spectrometer: Operated in electron ionization (EI) mode. Data can be acquired in full scan mode for identification or selected ion monitoring (SIM) mode for quantification.
4. Data Analysis:
-
Identify the this compound-TMS peak based on its retention time and mass spectrum.
-
Quantify the amount of this compound by comparing the peak area to a calibration curve generated from standards of known concentrations.
Visualizations
Caption: Workflow for preparing and analyzing this compound standards.
Caption: Decision tree for troubleshooting analytical issues.
Caption: Simplified potential oxidation pathways of this compound.
References
- 1. standards.chromadex.com [standards.chromadex.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound solution – CRM LABSTANDARD [crmlabstandard.com]
- 4. glpbio.com [glpbio.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Nutritional value of cold-pressed rapeseed oil during long term storage as influenced by the type of packaging material, exposure to light & oxygen and storage temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. Analytical Strategies to Analyze the Oxidation Products of Phytosterols, and Formulation-Based Approaches to Reduce Their Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Brassicasterol Analysis via Silylation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of the silylation reaction for brassicasterol analysis by gas chromatography (GC).
Frequently Asked Questions (FAQs)
Q1: Why is silylation necessary for the GC analysis of this compound?
A1: Silylation is a crucial derivatization step prior to the GC analysis of sterols like this compound for several reasons. It involves replacing the active hydrogen in the hydroxyl group of this compound with a trimethylsilyl (TMS) group. This process increases the volatility and thermal stability of the this compound molecule, making it suitable for GC analysis.[1][2] Furthermore, silylation reduces the polarity of the molecule, which minimizes its interaction with the active sites in the chromatographic column, resulting in improved peak shape and resolution.[1]
Q2: What are the most common silylating agents for this compound analysis?
A2: The most frequently used silylating agents for sterol analysis are N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[1][2] These reagents are often used with a catalyst, such as Trimethylchlorosilane (TMCS), typically at a concentration of 1%, to enhance the reaction rate, especially for sterically hindered hydroxyl groups.[1]
Q3: What is the purpose of adding a catalyst like TMCS to the silylation reaction?
A3: A catalyst like Trimethylchlorosilane (TMCS) is added to the silylation reaction to increase the reactivity of the silylating agent (e.g., BSTFA or MSTFA). This is particularly important for sterols, which are secondary alcohols and can sometimes be slow to react. The catalyst helps to achieve a more complete and rapid derivatization.[1]
Q4: Can I analyze the silylated this compound sample immediately after the reaction?
A4: Yes, once the silylation reaction is complete, the sample can be immediately analyzed by GC.[1] Alternatively, it can be diluted with a suitable organic solvent to an appropriate concentration before injection. It is important to note that TMS-ether derivatives can hydrolyze over time, so it is recommended to analyze them within a few days of preparation for the most accurate results.[3]
Q5: What are some potential drawbacks or pitfalls of the silylation process?
A5: While silylation is a powerful technique, there are potential drawbacks. The protocols can be time-consuming and may require additional clean-up steps to remove excess reagent.[2] There is also a risk of introducing impurities or forming artifacts during the derivatization process. Additionally, silylated compounds may be incompatible with certain GC column stationary phases, such as Carbowax (polyethylene glycol) type columns.[2]
Troubleshooting Guide
This guide addresses common issues encountered during the silylation and GC analysis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No this compound Peak | Incomplete Silylation: The derivatization reaction did not go to completion. | - Optimize Reaction Conditions: Increase the reaction temperature (e.g., to 60-70°C) and/or extend the reaction time (e.g., to 1 hour).[4] - Increase Reagent Concentration: Ensure at least a 2:1 molar ratio of the silylating reagent to the active hydrogens in your sample.[5] - Add or Increase Catalyst: If not already present, add 1% TMCS to your BSTFA or MSTFA. If you are already using a catalyst, you can consider increasing its concentration.[6] - Ensure Anhydrous Conditions: Moisture can deactivate the silylating reagent. Ensure all glassware is dry and consider using a dry solvent.[6] |
| Sample Degradation: The this compound may have degraded during sample preparation or analysis. | - Check Sample Preparation Steps: Ensure that any heating steps during sample preparation are not excessively high or prolonged. - Use an Inert GC Liner: Active sites in a dirty or non-deactivated liner can cause degradation of the analyte. | |
| Peak Tailing | Active Sites in the GC System: Exposed silanol groups in the injector liner or on the column can interact with the analyte. | - Use a Deactivated Liner: Replace the injector liner with a new, deactivated one.[7] - Column Maintenance: Trim the first few centimeters of the GC column to remove any active sites that may have developed.[8] |
| Incomplete Silylation: The presence of underivatized this compound can lead to tailing peaks. | - Re-optimize Silylation: Refer to the solutions for "Low or No this compound Peak" to ensure complete derivatization. | |
| Split Peaks | Improper Column Installation: An incorrectly cut or installed column can cause the sample band to split. | - Properly Cut and Install the Column: Ensure the column is cut at a 90° angle and is installed at the correct depth in the injector.[8] |
| Injector Issues: Sample condensation or issues with the liner can lead to peak splitting. | - Check Injector Temperature: Ensure the injector temperature is high enough to vaporize the sample effectively.[9] - Inspect the Liner: Look for any obstructions or contamination in the liner. | |
| Solvent Mismatch (Splitless Injection): In splitless injection, a mismatch in polarity between the solvent and the stationary phase can cause peak splitting. | - Match Solvent and Stationary Phase Polarity: Ensure the solvent used to dissolve the sample is compatible with the GC column's stationary phase.[7] | |
| Ghost Peaks | Contamination: Contamination from the septum, previous injections (carryover), or the silylating reagent itself can introduce extraneous peaks. | - Bake Out the Column: Run a high-temperature bakeout of the GC column to remove contaminants. - Replace the Septum: A bleeding septum can be a source of ghost peaks. - Run a Blank: Inject a solvent blank to identify if the contamination is coming from the system or the sample preparation. |
| Broad Peaks | Suboptimal GC Conditions: Incorrect flow rate or temperature program can lead to peak broadening. | - Optimize GC Method: Review and optimize the carrier gas flow rate and the oven temperature program. |
| Column Overload: Injecting too much sample can saturate the column and cause broad peaks. | - Dilute the Sample: Reduce the concentration of the sample being injected.[9] |
Data Presentation
While direct quantitative comparisons for the optimization of this compound silylation are not extensively available in the literature, the following tables provide a summary of recommended conditions and a comparison of different silylating agents for similar sterols, which can guide the optimization process.
Table 1: Recommended Silylation Reaction Conditions for Phytosterols
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Silylating Agent | BSTFA + 1% TMCS | MSTFA | Sylon BFT (BSTFA + TMCS + Pyridine) |
| Solvent | Pyridine | - | Pyridine |
| Reagent Ratio | 1:1 mixture of pyridine and BSTFA+1%TMCS | Excess reagent | 125 µL Sylon BFT and 125 µL pyridine |
| Temperature | 60°C | Room Temperature to 105°C | 70°C |
| Time | 1 hour | 15-30 minutes (at higher temps) or overnight (at room temp) | 20 minutes |
| Reference | [4] | [2] |
Table 2: Comparison of Silylating Agents for the Analysis of Cholesterol, its Precursors, and Phytosterols (Relative Response)
This table is adapted from a study comparing different silylation mixtures. The values represent the relative analytical response, indicating the efficiency of the derivatization.
| Compound | BSTFA:TMCS | MSTFA:DTE:TMIS | MTBSTFA:NH₄I |
| Lathosterol | +++ | +++++ | + |
| Campesterol | +++ | +++++ | + |
| Stigmasterol | +++ | +++++ | + |
| Sitosterol | +++ | +++++ | + |
| Relative Efficiency | Good | Excellent | Poor |
Legend: The number of '+' signs indicates the relative signal intensity, with '+++++' being the highest. Source: Adapted from a comparative study on silylation reagents for sterol analysis.
Experimental Protocols
Detailed Protocol for Silylation of this compound for GC-MS Analysis
This protocol is a general guideline and may require optimization based on your specific sample matrix and instrumentation.
Materials:
-
Dried this compound extract or standard
-
Silylating reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (anhydrous)
-
Heptane or other suitable organic solvent (GC grade)
-
Autosampler vials with inserts
-
Heating block or oven
-
Nitrogen gas supply
Procedure:
-
Sample Preparation:
-
Ensure the this compound sample is completely dry. If the sample is in an aqueous solution, evaporate the solvent to dryness under a gentle stream of nitrogen.
-
-
Reagent Addition:
-
To the dried sample in a vial, add 100 µL of anhydrous pyridine.
-
Add 100 µL of BSTFA + 1% TMCS.
-
Note: The volume of reagents can be scaled depending on the amount of sample, maintaining a significant excess of the silylating reagent.
-
-
Reaction:
-
Cap the vial tightly.
-
Heat the vial at 60°C for 1 hour in a heating block or oven.[4]
-
-
Cooling and Dilution:
-
Allow the vial to cool to room temperature.
-
Dilute the sample to the desired concentration for GC analysis with heptane or another suitable solvent. For example, add 800 µL of heptane for a 1:10 dilution.
-
-
GC-MS Analysis:
-
Transfer the diluted sample to an autosampler vial.
-
Inject an appropriate volume (e.g., 1 µL) into the GC-MS system.
-
Mandatory Visualization
Experimental Workflow for this compound Analysis
Caption: Workflow for this compound analysis.
Logical Relationship for Troubleshooting Peak Tailing
Caption: Troubleshooting logic for peak tailing.
References
- 1. Comparison of Strategies for the Determination of Sterol Sulfates via GC-MS Leading to a Novel Deconjugation-Derivatization Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances and Challenges in Plant Sterol Research: Fundamentals, Analysis, Applications and Production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. aocs.org [aocs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Selection of the derivatization reagent--the case of human blood cholesterol, its precursors and phytosterols GC-MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing isomeric interference in brassicasterol quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with isomeric interference during brassicasterol quantification.
Frequently Asked Questions (FAQs)
Q1: What is the primary source of isomeric interference when quantifying this compound?
The most significant source of isomeric interference in this compound quantification is the presence of campesterol. These two phytosterols are structural isomers, differing only in the position of a double bond in the side chain, which makes their separation and individual quantification challenging.[1][2][3] Their similar structures result in close elution times in chromatographic systems and similar fragmentation patterns in mass spectrometry.
Q2: Why is derivatization necessary for the GC analysis of this compound?
Derivatization is a critical step in the gas chromatography (GC) analysis of sterols for several reasons:
-
Increased Volatility: Sterols have a high boiling point. Converting them to more volatile derivatives, such as trimethylsilyl (TMS) ethers, allows them to be analyzed by GC at lower temperatures, preventing thermal degradation.[4][5]
-
Improved Peak Shape: Derivatization reduces the polarity of the hydroxyl group, minimizing peak tailing and resulting in sharper, more symmetrical peaks.[4] This leads to better resolution and more accurate integration.
-
Enhanced Stability: Derivatized sterols are often more thermally stable than their free forms, which is important for reproducible analysis.[6]
Q3: Can I use LC-MS to avoid derivatization and overcome isomeric interference?
Yes, Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with tandem mass spectrometry (LC-MS/MS), is a powerful alternative to GC-MS that often does not require derivatization.[7][8][9] The high selectivity of MS/MS, using techniques like Selected Reaction Monitoring (SRM), allows for the quantification of co-eluting isomers by monitoring specific precursor-to-product ion transitions for each compound.[8][10] This can effectively resolve this compound and campesterol even if they are not fully separated chromatographically.[8][10]
Troubleshooting Guides
Issue 1: Poor Chromatographic Resolution of this compound and Campesterol
Symptoms:
-
Overlapping or co-eluting peaks for this compound and campesterol in the chromatogram.
-
Inability to accurately integrate the peak area for each isomer.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Inadequate GC Column | Use a high-resolution capillary column specifically designed for sterol analysis. Phenyl-methylpolysiloxane stationary phases are commonly used.[11] |
| Suboptimal GC Oven Temperature Program | Optimize the temperature ramp. A slower temperature gradient around the elution time of the isomers can improve separation. |
| Incorrect Carrier Gas Flow Rate | Optimize the linear velocity of the carrier gas (e.g., Helium or Hydrogen) to achieve the best column efficiency. |
| Sample Overload | Inject a smaller volume or a more dilute sample to prevent peak broadening and improve resolution. |
Issue 2: Inaccurate Quantification due to Mass Spectral Overlap
Symptoms:
-
Quantification results are inconsistent or higher than expected.
-
Mass spectra show interfering ions from co-eluting compounds.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Similar Fragmentation Patterns of Isomers | While molecular ions will be the same, carefully select characteristic fragment ions for quantification that are unique or have minimal overlap between this compound and campesterol.[5] |
| Matrix Interference | Improve sample cleanup procedures to remove interfering compounds from the matrix. This can include solid-phase extraction (SPE) or liquid-liquid extraction.[12] |
| Use of an Inappropriate Internal Standard | Select an internal standard that does not co-elute with or produce interfering fragments for the analytes of interest. Deuterated analogs are often a good choice.[13] |
| Analyte-to-Analyte Interference | Be aware that ionization of one sterol can sometimes produce ions with the same m/z as another.[13] High-resolution mass spectrometry can help differentiate between ions with the same nominal mass but different elemental compositions. |
Experimental Protocols
Protocol 1: Sample Preparation and Derivatization for GC-MS Analysis
This protocol outlines a general procedure for the extraction and derivatization of sterols from a lipid-rich matrix.
-
Saponification:
-
Weigh an appropriate amount of the sample into a flask.
-
Add an internal standard (e.g., 5α-cholestane).
-
Add a solution of potassium hydroxide in ethanol and reflux to saponify the lipids and release the sterols.[4]
-
-
Extraction:
-
After cooling, add water and extract the unsaponifiable matter (containing the sterols) with a nonpolar solvent like n-hexane or diethyl ether.[12]
-
Repeat the extraction multiple times and combine the organic layers.
-
Wash the combined organic layers with water to remove residual alkali.
-
Dry the organic phase over anhydrous sodium sulfate.
-
-
Derivatization (Silylation):
-
Evaporate the solvent from the extract under a stream of nitrogen.
-
Add a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), to the dried residue.[6][14]
-
Incubate the mixture at 60-70°C for at least 30 minutes to form the trimethylsilyl (TMS) ether derivatives.[14]
-
The sample is now ready for GC-MS analysis.
-
Protocol 2: LC-MS/MS Analysis of this compound without Derivatization
This protocol provides a general workflow for the direct analysis of this compound using LC-MS/MS.
-
Sample Preparation:
-
Perform saponification and extraction as described in Protocol 1 to isolate the free sterols.
-
Evaporate the extraction solvent and reconstitute the residue in a solvent compatible with the LC mobile phase (e.g., methanol or acetonitrile).
-
-
LC Separation:
-
Use a C18 reversed-phase column for separation.
-
Employ an isocratic or gradient mobile phase, typically consisting of a mixture of methanol, acetonitrile, and/or water, sometimes with a modifier like ammonium acetate.[15]
-
-
MS/MS Detection:
-
Use an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source in positive ion mode.[8]
-
Develop a Selected Reaction Monitoring (SRM) method by identifying unique precursor-to-product ion transitions for this compound and its interfering isomers. For example, a potential SRM transition for this compound is m/z 381 to m/z 297.[8][10]
-
Optimize collision energies for each transition to maximize signal intensity.
-
Data Presentation
Table 1: Typical GC Retention Times and MS Fragments for Sterol-TMS Ethers
| Compound | Typical Retention Time (min) | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound-TMS | Varies by column and method | 470 | 381, 343, 129 |
| Campesterol-TMS | Slightly later than this compound | 472 | 382, 343, 129 |
| Stigmasterol-TMS | Later than Campesterol | 484 | 396, 353, 129 |
| β-Sitosterol-TMS | Later than Stigmasterol | 486 | 396, 357, 129 |
Note: Retention times and fragment ions can vary depending on the specific instrumentation and analytical conditions.
Table 2: Example LC-MS/MS Parameters for Sterol Analysis
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | 381 | 297 |
| Campesterol | 383 | 161 |
| Stigmasterol | 395 | 297 |
| β-Sitosterol | 397 | 161 |
Source: Adapted from previously published methods.[8][10] These transitions should be optimized for the specific instrument being used.
Visualizations
Caption: Workflow for this compound Quantification.
Caption: Troubleshooting Isomeric Interference.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Advances in various techniques for isolation and purification of sterols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholar.its.ac.id [scholar.its.ac.id]
- 4. aocs.org [aocs.org]
- 5. Methyl Ether-Derivatized Sterols and Coprostanol Produced via Thermochemolysis Using Tetramethylammonium Hydroxide (TMAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Quantitative analysis of phytosterols in edible oils using APCI liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analytical Strategies to Analyze the Oxidation Products of Phytosterols, and Formulation-Based Approaches to Reduce Their Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. CN102633853A - Method for purifying campesterol from mixed plant sterol - Google Patents [patents.google.com]
- 12. Phytosterols: Extraction Methods, Analytical Techniques, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing Chromatographic Resolution of C28 Sterol Isomers
Welcome to the technical support center for the chromatographic resolution of C28 sterol isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed experimental protocols for overcoming common challenges in separating these structurally similar compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during the chromatographic analysis of C28 sterol isomers.
Q1: Why am I seeing poor peak resolution or co-elution of my C28 sterol isomers?
A1: Poor resolution and co-elution are common challenges due to the high structural similarity of C28 sterol isomers. Several factors can contribute to this issue:
-
Inappropriate Stationary Phase: The choice of chromatographic column is critical. For Gas Chromatography (GC), mid-polarity columns like DB-1701 (14% cyanopropyl-phenyl-methylpolysiloxane) or higher-polarity columns may be necessary to separate Δ5-saturated and unsaturated sterols.[1] While a 95% dimethyl, 5% diphenyl-polysiloxane column can provide baseline separation for many sterols, some isomers like sitosterol and Δ5-avenasterol may still overlap.[1] For High-Performance Liquid Chromatography (HPLC), pentafluorophenyl (PFP) stationary phases have shown success in separating structurally similar sterols.[2] Reversed-phase columns like µBondapak C18 are also effective, particularly for separating C27, C28, and C29 sterols as their acetate derivatives.[3]
-
Suboptimal Mobile Phase Composition (for HPLC): The mobile phase composition significantly impacts selectivity in HPLC. For chiral separations, the type and concentration of organic modifiers (e.g., isopropanol, acetonitrile, methanol) and additives can alter retention and resolution.[4][5] For instance, in normal-phase chiral chromatography, adjusting the percentage of isopropanol in n-hexane can affect the resolution of stereoisomers.[5]
-
Lack of Derivatization: Sterols are often analyzed as derivatives to improve volatility, peak shape, and detector response, which can, in turn, enhance resolution.[1] Silylation (e.g., forming trimethylsilyl (TMS) ethers) is a common and effective derivatization method for GC analysis.[1][6] Acetylation is another option that has been used historically.[1] For HPLC-UV analysis, derivatization with a chromophore-containing reagent like benzoyl isocyanate can improve detectability and selectivity.[7]
-
Isocratic vs. Gradient Elution (for HPLC): While isocratic elution can be simpler, a gradient elution program, where the mobile phase composition is changed over time, can provide better separation for complex mixtures of sterols with varying polarities.[8]
Q2: My sterol peaks are broad and tailing. What can I do to improve peak shape?
A2: Poor peak shape can be caused by several factors:
-
Injection of Free Sterols in GC: Injecting underivatized sterols in GC can lead to broader peaks and a lower flame-ionization detector (FID) response.[1] Derivatization to form TMS ethers or sterol acetates improves volatility and peak shape.[1]
-
Injector Issues in GC: Over time, derivatization reagents can foul and plug the GC injector split inserts, leading to poor peak shape. Regular maintenance and cleaning of the injector are recommended.[1]
-
Column Overload: Injecting too much sample can lead to peak fronting or tailing. Try diluting your sample or reducing the injection volume.
-
Active Sites on the Column: The presence of active sites on the GC column can cause peak tailing. Using a high-quality, deactivated column is important.
Q3: I am having difficulty detecting and quantifying low-abundance C28 sterol isomers.
A3: Enhancing the sensitivity of your method is key for analyzing low-abundance isomers.
-
Choice of Detector: Mass Spectrometry (MS) is generally more sensitive and selective than UV or FID detectors.[9] For GC-MS, using Selected Ion Monitoring (SIM) mode can significantly improve sensitivity for target analytes compared to full scan mode.[10] For LC-MS, a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode offers high sensitivity and selectivity.[2][9]
-
Derivatization to Enhance Ionization: For LC-MS with electrospray ionization (ESI), derivatization can be used to introduce a readily ionizable group, thereby increasing signal intensity.
-
Sample Preparation and Concentration: A robust sample preparation procedure is crucial to isolate the sterol fraction and remove interfering matrix components.[1] Solid-Phase Extraction (SPE) can be an effective cleanup step.[11] If the concentration of your analytes is very low, you may need to concentrate the sample extract before analysis.
Q4: How can I confirm the identity of the C28 sterol isomers in my sample?
A4: Secure identification of isomers is challenging because they often have identical molecular masses.[9]
-
Mass Spectrometry (MS): While MS alone cannot differentiate between isomers, the fragmentation patterns obtained from techniques like GC-Electron Ionization (EI)-MS or LC-MS/MS can provide valuable structural information.[6][12]
-
Chromatographic Retention Time: The most reliable method for isomer identification is to compare the retention time of the peaks in your sample to that of authentic reference standards analyzed under the same chromatographic conditions.[13][14]
-
Using Multiple Chromatographic Systems: Analyzing your sample on two different columns with different selectivities (e.g., a non-polar and a polar column in GC) can help to distinguish between co-eluting isomers.[13][14]
Experimental Protocols
Below are detailed methodologies for key experiments related to the chromatographic separation of C28 sterol isomers.
Protocol 1: GC-MS Analysis of Phytosterols in Vegetable Oils
This protocol is adapted from a method for the comprehensive analysis of sterols after saponification and silylation.[10]
-
Sample Preparation (Saponification):
-
Weigh an appropriate amount of the oil sample into a flask.
-
Add an internal standard (e.g., 5α-cholestane, dihydrocholesterol).[1]
-
Add a solution of potassium hydroxide in ethanol and reflux the mixture to saponify the lipids.
-
After cooling, extract the unsaponifiable matter (containing the sterols) with a non-polar solvent like hexane or diethyl ether.
-
Wash the extract with water to remove excess alkali.
-
Dry the organic phase over anhydrous sodium sulfate and evaporate the solvent under a stream of nitrogen.
-
-
Derivatization (Silylation):
-
To the dried residue from the previous step, add a silylating agent (e.g., a mixture of pyridine, hexamethyldisilazane, and trimethylchlorosilane).
-
Heat the mixture to ensure complete derivatization of the sterols to their trimethylsilyl (TMS) ethers.
-
After cooling, the derivatized sample is ready for GC-MS analysis. It is recommended to analyze the TMS-ethers within a few days as they can hydrolyze over time.[1]
-
-
GC-MS Conditions:
-
GC Column: HP-5MS capillary column (30 m × 0.25 mm × 0.25 µm).[15]
-
Carrier Gas: Helium at a constant flow rate of 1 ml/min.[15]
-
Injector Temperature: 280°C.[15]
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 1 min.
-
Ramp 1: 25°C/min to 100°C.
-
Ramp 2: 15°C/min to 250°C.
-
Ramp 3: 3°C/min to 315°C.[15]
-
-
MS Detector Temperature: 315°C.[15]
-
Acquisition Mode: Selected Ion Monitoring (SIM) for high sensitivity, monitoring characteristic ions for C28 sterol-TMS ethers.[10]
-
Protocol 2: LC-MS/MS Analysis of Sterols in Biological Samples
This protocol is based on a simplified method for the analysis of sterols without derivatization.[9]
-
Sample Preparation (Lipid Extraction):
-
To the biological sample (e.g., plasma, cell lysate), add a mixture of chloroform and methanol to extract the lipids.
-
Add deuterated internal standards for quantification.
-
After vortexing and centrifugation, collect the organic phase.
-
Dry the extract under nitrogen and reconstitute in the initial mobile phase.
-
-
LC-MS/MS Conditions:
-
LC Column: A pentafluorophenyl (PFP) stationary phase column is recommended for good separation of structurally similar sterols.[2][9]
-
Mobile Phase: An isocratic elution with a mixture of methanol and a volatile buffer (e.g., ammonium acetate) can be used.[8]
-
Flow Rate: A typical flow rate is around 0.25 ml/min.[8]
-
Column Temperature: Maintaining the column at a controlled temperature (e.g., 30°C) is important for reproducible retention times.[8]
-
MS/MS System: A triple quadrupole mass spectrometer.
-
Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for specific and sensitive quantification of target C28 sterol isomers.
-
Quantitative Data Summary
The following tables summarize typical chromatographic parameters for the separation of C28 sterol isomers.
Table 1: GC Columns and Conditions for C28 Sterol Isomer Separation
| Parameter | Condition 1 | Condition 2 | Reference |
| Column Phase | 95% Dimethyl, 5% Diphenyl-polysiloxane | 14% Cyanopropyl-phenyl-methylpolysiloxane | [1] |
| Typical Dimensions | 30 m x 0.25 mm x 0.25 µm | 30 m x 0.25 mm x 0.25 µm | [15] |
| Derivatization | Trimethylsilyl (TMS) ethers | Trimethylsilyl (TMS) ethers | [1] |
| Application Note | Good general-purpose column, but may have co-elution for some isomers. | Better resolution for Δ5-saturated and unsaturated sterols. | [1] |
Table 2: HPLC Columns and Conditions for C28 Sterol Isomer Separation
| Parameter | Condition 1 | Condition 2 | Reference |
| Column Phase | Pentafluorophenyl (PFP) | µBondapak C18 | [2][3][9] |
| Mobile Phase | Isocratic Methanol/Ammonium Acetate | Acetonitrile/Water or Methanol/Water | [8] |
| Derivatization | Not required for MS detection | Acetates for UV detection | [3][9] |
| Application Note | Effective for separating structurally similar, underivatized sterols. | Good for separating sterols based on carbon number and degree of unsaturation. | [3] |
Visualized Workflows and Relationships
The following diagrams illustrate key experimental workflows and logical relationships in troubleshooting C28 sterol isomer separations.
Caption: Workflow for GC-MS analysis of C28 sterol isomers.
Caption: Troubleshooting logic for poor chromatographic resolution.
References
- 1. aocs.org [aocs.org]
- 2. Simplified LC-MS Method for Analysis of Sterols in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Separation of C27, C28 and C29 sterols by reversed-phase high-performance liquid chromatography on small particles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Comparison of Strategies for the Determination of Sterol Sulfates via GC-MS Leading to a Novel Deconjugation-Derivatization Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of an improved and greener HPLC-DAD method for the determination of fecal sterols in sediment and water samples using ultrasonic-assisted derivatization with benzoyl isocyanate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lipidmaps.org [lipidmaps.org]
- 9. mdpi.com [mdpi.com]
- 10. GC/EI-MS method for the determination of phytosterols in vegetable oils - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A comprehensive method for extraction and quantitative analysis of sterols and secosteroids from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sterolomics: State of the art, developments, limitations and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An updated look at the analysis of unsaturated C27 sterols by gas chromatography and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Semi-Quantitative Targeted Gas Chromatography-Mass Spectrometry Profiling Supports a Late Side-Chain Reductase Cycloartenol-to-Cholesterol Biosynthesis Pathway in Brown Algae [frontiersin.org]
Preventing degradation of brassicasterol during sample preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of brassicasterol during sample preparation and analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern during sample preparation?
A1: this compound is a phytosterol (plant sterol) found in various natural sources, including rapeseed (canola) oil, marine algae, and certain terrestrial plants.[1][2][3] Structurally, it possesses a double bond in its sterol ring and an additional double bond in its side chain, making it susceptible to degradation, primarily through oxidation.[1][3] This degradation can lead to the formation of various phytosterol oxidation products (POPs), which can compromise the accuracy of analytical results and potentially exhibit different biological activities.[1][4][5]
Q2: What are the main factors that cause this compound degradation?
A2: The primary factors that contribute to the degradation of this compound are:
-
Oxygen: Exposure to atmospheric oxygen can lead to autoxidation.[6][7]
-
Heat: Elevated temperatures, especially during extraction, evaporation, and chromatographic analysis, can accelerate oxidation reactions.[1][6]
-
Light: Exposure to light, particularly UV light, can promote photo-oxidation.[7][8]
-
Strong Acids and Bases: Harsh chemical conditions can lead to isomerization or other degradation pathways.
-
Metal Ions: Certain metal ions can act as catalysts for oxidation reactions.[6]
Q3: What are the common degradation products of this compound?
A3: Similar to other phytosterols, this compound degrades to form a variety of phytosterol oxidation products (POPs). The most common POPs are formed by the oxidation of the sterol ring and include 7-ketothis compound, 7-hydroxythis compound, and 5,6-epoxythis compound.[1][8] Due to the double bond in its side chain, this compound can also form diepoxy derivatives.[8]
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound.
Issue 1: Low recovery of this compound in the final extract.
| Potential Cause | Troubleshooting Step |
| Degradation during extraction | - Perform extraction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.[7] - Use deoxygenated solvents. - Add an antioxidant such as butylated hydroxytoluene (BHT) or pyrogallol to the extraction solvent.[9] - Avoid excessive heating during extraction. Consider non-thermal methods like ultrasonic-assisted extraction (UAE). |
| Incomplete extraction | - Ensure the chosen solvent has the appropriate polarity to efficiently extract this compound from the sample matrix. Hexane and ethanol are commonly used solvents.[2] - Optimize the extraction time and temperature. - For solid samples, ensure adequate grinding to increase the surface area for extraction. |
| Loss during solvent evaporation | - Evaporate the solvent under a gentle stream of nitrogen at a low temperature. - Avoid complete dryness, as this can increase the susceptibility of the analyte to oxidation. Reconstitute the sample in a suitable solvent immediately after evaporation. |
Issue 2: Presence of unexpected peaks in the chromatogram.
| Potential Cause | Troubleshooting Step |
| This compound degradation products | - These often appear as broader peaks with earlier or later retention times than the parent compound. - To confirm, compare the mass spectra of the unknown peaks with published spectra of this compound oxidation products.[1] - Implement the preventative measures described in Issue 1 to minimize their formation. |
| Contamination from labware or reagents | - Use high-purity solvents and reagents. - Thoroughly clean all glassware and equipment. |
| Derivatization artifacts (for GC analysis) | - Optimize the derivatization reaction conditions (time, temperature, reagent concentration). - Ensure the sample is completely dry before adding the derivatization reagent, as moisture can interfere with the reaction. |
Issue 3: Poor chromatographic peak shape (e.g., tailing, fronting).
| Potential Cause | Troubleshooting Step |
| Active sites in the GC inlet or column | - For GC analysis, derivatize the hydroxyl group of this compound to a less polar and more stable trimethylsilyl (TMS) ether.[2][10] - Use a deactivated inlet liner and a high-quality capillary column. |
| Column overload | - Dilute the sample or inject a smaller volume. |
| Inappropriate mobile phase (for LC analysis) | - Optimize the mobile phase composition and gradient to ensure good peak shape and resolution. |
Experimental Protocols
Protocol 1: General Sample Preparation Workflow for this compound Analysis
This protocol outlines a general workflow for the extraction and preparation of samples for this compound analysis, incorporating steps to minimize degradation.
Caption: General workflow for this compound sample preparation.
Protocol 2: Detailed Methodology for Saponification and Extraction
This protocol provides a more detailed procedure for the saponification and extraction of this compound from a lipid-rich matrix.
-
Sample Preparation: Weigh approximately 1-2 grams of the homogenized sample into a round-bottom flask.
-
Internal Standard: Add an appropriate internal standard (e.g., epicoprostanol) to quantify recovery.
-
Saponification: Add 50 mL of 2 M potassium hydroxide in ethanol and a boiling chip. Reflux the mixture for 1 hour at 80°C under a nitrogen atmosphere.
-
Extraction:
-
Cool the mixture to room temperature and add 50 mL of deionized water.
-
Transfer the mixture to a separatory funnel.
-
Extract the unsaponifiable fraction three times with 50 mL of n-hexane.
-
Combine the hexane extracts.
-
-
Washing: Wash the combined hexane extract with 50 mL of deionized water until the washings are neutral to pH paper.
-
Drying: Dry the hexane extract over anhydrous sodium sulfate.
-
Evaporation: Filter the extract and evaporate the solvent to near dryness using a rotary evaporator at a temperature not exceeding 40°C, followed by a gentle stream of nitrogen.
-
Reconstitution: Immediately reconstitute the residue in a known volume of an appropriate solvent (e.g., hexane or ethyl acetate) for further analysis.
This compound Degradation Pathway
The primary degradation pathway for this compound is oxidation. The following diagram illustrates the formation of major oxidation products.
Caption: Simplified oxidation pathway of this compound.
Quantitative Data Summary
The stability of phytosterols is highly dependent on the matrix and storage conditions. The following table summarizes the impact of heating on phytosterol oxidation.
| Phytosterol | Condition | Oxidation Products Formed | Reference |
| β-Sitosterol, Campesterol | Heated at 180°C for 2-4 hours | 7-keto, 7-hydroxy, epoxy derivatives | [1] |
| Rapeseed Oil (contains this compound) | Heated at 180°C for up to 24 hours | 7-keto, 7-hydroxy, epoxy, and 25-hydroxy derivatives of sitosterol and campesterol | [8] |
Note: While specific quantitative data for this compound degradation rates under various conditions is limited in the literature, its structural similarity to other phytosterols suggests it follows a similar degradation pattern. Researchers should assume that this compound is sensitive to oxidation and take appropriate precautions.
References
- 1. Analytical Strategies to Analyze the Oxidation Products of Phytosterols, and Formulation-Based Approaches to Reduce Their Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | C28H46O | CID 5281327 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Analytical Strategies to Analyze the Oxidation Products of Phytosterols, and Formulation-Based Approaches to Reduce Their Generation - UBC Library Open Collections [open.library.ubc.ca]
- 5. researchgate.net [researchgate.net]
- 6. aocs.org [aocs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Advances and Challenges in Plant Sterol Research: Fundamentals, Analysis, Applications and Production - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Selecting an appropriate internal standard for brassicasterol analysis
This technical support center provides guidance on selecting an appropriate internal standard for the quantitative analysis of brassicasterol, a key phytosterol in various matrices. It offers troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of an internal standard in this compound analysis?
A1: An internal standard (IS) is crucial for accurate and precise quantification in chromatographic methods like Gas Chromatography (GC) and Liquid Chromatography (LC).[1][2] It is a compound of known concentration added to the sample before analysis. The IS helps to correct for variations that can occur during sample preparation, derivatization, and injection, ensuring the reliability of the results.[2]
Q2: What are the key characteristics of a good internal standard for this compound analysis?
A2: An ideal internal standard should:
-
Be chemically similar to this compound.
-
Not be naturally present in the sample matrix.[3]
-
Elute close to this compound but be well-resolved from it and other sample components.
-
Undergo similar extraction and derivatization efficiencies as this compound.
-
Be stable throughout the analytical process.
Q3: Which compounds are commonly used as internal standards for this compound analysis?
A3: Several compounds are frequently used as internal standards for phytosterol analysis, including this compound. Common choices include 5α-cholestane, epicoprostanol (5β-cholestan-3α-ol), dihydrocholesterol (5α-cholestan-3β-ol), and betulin.[1][2][3] Deuterated analogs of sterols are also excellent internal standards, especially for mass spectrometry-based methods.[4]
Q4: Is a deuterated internal standard necessary for this compound analysis?
A4: While not strictly mandatory, a deuterated internal standard, such as deuterated this compound, is considered the gold standard for mass spectrometry (MS) based quantification.[4] This is because its chemical and physical properties are nearly identical to the analyte, leading to very similar behavior during sample preparation and analysis, which results in high accuracy.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Peak Shape or Tailing | - Incomplete derivatization. - Active sites in the GC inlet or column. - Column degradation. | - Optimize derivatization conditions (time, temperature, reagent amount). - Use a fresh GC inlet liner and septum. - Condition the GC column according to the manufacturer's instructions. - Replace the GC column if necessary. |
| Low Recovery of this compound and Internal Standard | - Inefficient extraction. - Incomplete saponification. - Degradation of sterols during sample preparation. | - Ensure proper homogenization of the sample. - Optimize the extraction solvent and procedure. - Ensure complete saponification by adjusting time, temperature, or alkali concentration. - Avoid excessive heat and exposure to oxygen during sample preparation. |
| Co-elution of the Internal Standard with Other Components | - Inappropriate GC column or temperature program. - Complex sample matrix. | - Select a GC column with a different stationary phase. - Optimize the GC temperature program to improve separation. - Employ a sample cleanup step, such as Solid Phase Extraction (SPE), to remove interfering compounds. |
| Variable Internal Standard Response | - Inconsistent injection volume. - Degradation of the internal standard. - Matrix effects in the ion source (for MS detection). | - Use an autosampler for precise injections. - Check the stability of the internal standard solution. - Dilute the sample to minimize matrix effects. - Use a deuterated internal standard to better compensate for matrix effects. |
Comparison of Common Internal Standards for this compound Analysis
| Internal Standard | Chemical Structure Similarity to this compound | Typical Analytical Method | Advantages | Disadvantages |
| 5α-Cholestane | Steroid backbone, but no hydroxyl group. | GC-FID, GC-MS | Commercially available, stable. | Different polarity and derivatization behavior compared to this compound. May require response factor correction.[3] |
| Epicoprostanol (5β-cholestan-3α-ol) | Steroid backbone with a hydroxyl group. | GC-FID, GC-MS | Structurally similar to sterols, undergoes derivatization.[3] | May not be present in all commercial libraries for identification. |
| Dihydrocholesterol (5α-cholestan-3β-ol) | Steroid backbone with a hydroxyl group. | GC-FID, GC-MS | Similar chemical properties to sterols.[1] | Elution time may be close to other sterols in the sample. |
| Betulin | Triterpene structure. | GC-FID | Good separation from sterols. | Structurally different from this compound, which may lead to different extraction and derivatization efficiencies.[3] |
| Deuterated this compound | Identical to this compound, with isotopic labels. | GC-MS, LC-MS | The ideal internal standard, compensates for most analytical variability.[4] | Can be expensive and may not be commercially available. |
Experimental Protocol: GC-MS Analysis of this compound
This protocol provides a general workflow for the quantification of this compound in an oil matrix using an internal standard.
1. Sample Preparation and Saponification:
-
Weigh approximately 250 mg of the oil sample into a screw-cap tube.
-
Add a known amount of the selected internal standard (e.g., epicoprostanol) in a suitable solvent.
-
Add 5 mL of 2 M ethanolic potassium hydroxide.
-
Blanket the tube with nitrogen, cap tightly, and heat at 70°C for 1 hour with occasional vortexing.
2. Extraction of Unsaponifiables:
-
After cooling to room temperature, add 5 mL of deionized water and 5 mL of hexane.
-
Vortex vigorously for 1 minute and centrifuge to separate the layers.
-
Transfer the upper hexane layer to a new tube.
-
Repeat the extraction twice more with 5 mL of hexane each time.
-
Combine the hexane extracts and wash them with 5 mL of deionized water.
3. Derivatization:
-
Evaporate the combined hexane extracts to dryness under a stream of nitrogen.
-
To the dried residue, add 100 µL of a silylation reagent (e.g., BSTFA + 1% TMCS) and 100 µL of pyridine.[2]
-
Cap the tube and heat at 60°C for 30 minutes.[2]
4. GC-MS Analysis:
-
GC Column: Use a capillary column suitable for sterol analysis, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injection: Inject 1 µL of the derivatized sample in splitless mode.
-
Oven Program: Start at 180°C, hold for 1 minute, then ramp to 280°C at 10°C/min, and hold for 15 minutes.
-
MS Detection: Operate the mass spectrometer in electron ionization (EI) mode and scan a mass range of m/z 50-600. For quantification, use selected ion monitoring (SIM) of characteristic ions for this compound and the internal standard.
Workflow for this compound Analysis
Caption: General workflow for the analysis of this compound using an internal standard.
References
- 1. aocs.org [aocs.org]
- 2. scribd.com [scribd.com]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. First international descriptive and interventional survey for cholesterol and non-cholesterol sterol determination by gas- and liquid-chromatography–Urgent need for harmonisation of analytical methods - PMC [pmc.ncbi.nlm.nih.gov]
Dealing with unsaponifiable matter interference in sterol analysis
Welcome to the technical support center for sterol analysis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during the experimental analysis of sterols, particularly in the presence of interfering unsaponifiable matter.
Frequently Asked Questions (FAQs)
Q1: What is unsaponifiable matter and why does it interfere with sterol analysis?
A1: Unsaponifiable matter is a mixture of compounds in fats and oils that do not hydrolyze (saponify) when treated with an alkali. This fraction includes sterols, as well as potential interfering substances like hydrocarbons, higher alcohols, pigments (like carotenoids), and fat-soluble vitamins (like tocopherols).[1][2] Interference occurs when these compounds have similar chemical and physical properties to sterols, leading to co-extraction and co-elution during chromatographic analysis, which can result in inaccurate quantification and identification of the target sterols.[1]
Q2: What is the purpose of saponification in sterol analysis?
A2: Saponification is a crucial step to hydrolyze esterified sterols into their free form, which is necessary for analysis by gas chromatography (GC).[1] It also converts the bulk of the sample matrix (triglycerides) into water-soluble soaps (fatty acid salts), allowing for the separation of the lipid-soluble unsaponifiable matter, which contains the sterols.[3] This process is essential for removing triacylglycerols and enriching the sterol fraction.[3]
Q3: When is acid hydrolysis necessary in addition to saponification?
A3: In certain sample matrices, such as cereal products, sterols may be present as steryl glycosides or trapped within a complex carbohydrate matrix.[1][3] The glycosidic bonds in these compounds are not cleaved by alkaline hydrolysis (saponification) alone.[1] Therefore, an initial acid hydrolysis step is required to release the sterols from these conjugates before proceeding with saponification.[1][3]
Q4: What are the most common methods for purifying sterols from the unsaponifiable matter?
A4: The most common purification methods include:
-
Liquid-Liquid Extraction (LLE): A traditional method where the unsaponifiable matter is extracted from the saponified mixture using a nonpolar solvent like diethyl ether or hexane.[4]
-
Solid-Phase Extraction (SPE): A more modern and often faster technique that uses cartridges with a solid adsorbent (e.g., silica, C18, or aminopropyl) to separate sterols from other components of the unsaponifiable matter.[1][5]
-
Thin-Layer Chromatography (TLC): A classic technique used to isolate different classes of sterols (e.g., 4-desmethylsterols, 4-methylsterols, and 4,4'-dimethylsterols).[1]
-
High-Performance Liquid Chromatography (HPLC): Used for further purification of the unsaponifiable fraction before GC analysis.[4]
Q5: Why is derivatization of sterols necessary for GC analysis?
A5: Derivatization, typically silylation to form trimethylsilyl (TMS) ethers, is performed to increase the volatility and thermal stability of the sterols.[1][6] This improves their chromatographic behavior, resulting in sharper peaks, reduced tailing, and better separation on the GC column.[1] Injecting free sterols can lead to broader peaks and a lower detector response.[1]
Troubleshooting Guides
Saponification Issues
| Symptom | Possible Cause | Solution |
| Oily layer or droplets remain after saponification. | Incomplete saponification. The concentration of the alkali (e.g., KOH) may be too low, or the reaction time and temperature are insufficient.[5][7] | Increase the concentration of the alcoholic KOH solution. Ensure the reaction mixture is heated at the appropriate temperature (e.g., 70-80°C) for a sufficient duration (e.g., 1-3 hours).[7] For complex matrices, consider extending the saponification time. Microwave-assisted saponification can also be a more efficient alternative.[5] |
| Low sterol recovery. | Degradation of labile sterols. Harsh saponification conditions (e.g., high temperatures for extended periods) can lead to the degradation of certain sterols.[3] | For sensitive sterols, consider a gentler, cold saponification method.[3] Optimize the saponification time and temperature for your specific sample matrix. |
| Presence of a large amount of free fatty acids in the unsaponifiable extract. | Incomplete removal of soaps during extraction. Insufficient washing of the organic extract. | After the initial extraction, wash the organic phase multiple times with a dilute aqueous alcohol solution and then with water to remove residual soaps.[2] The pH of the aqueous phase can also be adjusted to ensure fatty acids remain as salts in the aqueous layer.[8] |
Liquid-Liquid Extraction (LLE) Problems
| Symptom | Possible Cause | Solution |
| Formation of a stable emulsion. | High concentration of fats or other emulsifying agents in the sample.[9] Vigorous shaking. | Let the mixture stand for a longer period to allow for phase separation. Gentle inversion of the separatory funnel instead of vigorous shaking can prevent emulsion formation. Adding a saturated salt solution (e.g., NaCl) can help to break the emulsion.[10] Centrifugation can also be effective. |
| Low sterol recovery. | Insufficient extraction. The number of extractions may be inadequate, or the solvent volume may be too small.[3] The polarity of the extraction solvent may not be optimal. | Perform multiple extractions (at least 3-5 times) with a suitable nonpolar solvent (e.g., diethyl ether, hexane).[3] Ensure an adequate solvent-to-sample ratio. Consider using a mixture of solvents to optimize polarity. |
| Contamination of the extract. | Incomplete phase separation, leading to carryover of the aqueous layer. | Allow sufficient time for the phases to separate completely. Carefully aspirate the lower aqueous layer, avoiding the interface. Washing the organic extract with water helps remove water-soluble impurities. |
Solid-Phase Extraction (SPE) Challenges
| Symptom | Possible Cause | Solution |
| Poor recovery of sterols. | Improper conditioning of the SPE cartridge.[11] Sample loading flow rate is too high.[11][12] Elution solvent is too weak or the volume is insufficient.[11] The analyte has a stronger affinity for the sample solution than the sorbent.[13] | Ensure the cartridge is properly conditioned with the recommended solvents.[11] Decrease the sample loading flow rate to allow for adequate interaction between the sterols and the sorbent.[13] Use a stronger elution solvent or increase the elution volume.[11] Modify the sample solution (e.g., by changing the pH or polarity) to increase the affinity of the sterols for the sorbent.[13] |
| Inconsistent results. | The SPE column dried out before sample application.[11] Inconsistent flow rates. | Do not let the sorbent bed dry out between conditioning and sample loading.[13] Use a vacuum manifold or a positive pressure system to maintain a consistent flow rate. |
| Presence of interferences in the eluate. | The wash solvent is not strong enough to remove interferences, or it is too strong and eluting the sterols along with the interferences.[11][13] | Optimize the composition and volume of the wash solvent to effectively remove interferences without eluting the target sterols.[13] |
Gas Chromatography (GC) Analysis Issues
| Symptom | Possible Cause | Solution |
| Broad or tailing peaks for sterols. | Incomplete derivatization.[1] Active sites in the GC inlet or on the column.[14] | Ensure complete derivatization by using a sufficient amount of derivatizing reagent and optimizing the reaction time and temperature.[15] The presence of moisture can inhibit the derivatization reaction.[15] Use a deactivated inlet liner and a high-quality capillary column. Conditioning the column by injecting a high concentration of a derivatizing agent can help to passivate active sites.[14] |
| Co-eluting peaks. | Insufficient chromatographic separation. The presence of other compounds from the unsaponifiable matter with similar retention times.[1] | Optimize the GC temperature program (e.g., use a slower temperature ramp) to improve separation.[16] Use a longer GC column or a column with a different stationary phase that provides better selectivity for sterols.[14] Mass spectrometry (MS) can be used to identify and deconvolute co-eluting peaks.[17] |
| Low response or poor sensitivity. | Degradation of sterols in the hot injector.[14] Incomplete derivatization. | Optimize the injector temperature to ensure volatilization without causing thermal degradation.[14] Confirm complete derivatization as described above. |
| Unidentified peaks in the chromatogram. | Contamination from solvents or reagents. Presence of other components from the unsaponifiable matter.[1] | Run a blank analysis to check for contamination from the analytical system. Use high-purity solvents and reagents. Use GC-MS to identify the unknown peaks by their mass spectra.[1] |
Quantitative Data Summary
Table 1: Comparison of Sterol Recovery Rates Using Different Extraction Methods
| Extraction Method | Sample Matrix | Key Sterols | Recovery Rate (%) | Reference |
| Microwave-Assisted Saponification & SPE | Fats and Oils | α-cholestanol | >80 | [5][18] |
| Supported Liquid Extraction (SLE) & HPLC | Olive Oil | Various | >88 | [4] |
| Saponification & SPE | Edible Vegetable Oils | β-sitosterol | 90.96 - 103.56 | [19] |
| Saponification & LLE | Butter | Cholesterol | Not specified, but optimized for highest recovery | [7] |
| Chloroform/Methanol Extraction | Plant Roots | Ergosterol | Consistently higher than other methods | [20] |
| Methanol Extraction | Plant Roots | Ergosterol | 0.6 - 24 | [20] |
| Supercritical CO2 Extraction | Cocoa Butter | Total Phytosterols | 6441 µg/g (yield) | [19] |
| Ultrasonic-Assisted Extraction (UAE) | Cocoa Butter | Total Phytosterols | 5106 µg/g (yield) | [19] |
| Soxhlet Extraction | Cocoa Butter | Total Phytosterols | 4960 µg/g (yield) | [19] |
Experimental Protocols
Protocol 1: Saponification of Oil/Fat Samples
-
Weigh approximately 5 g of the oil or fat sample into a 250 mL round-bottom flask.[5]
-
Add an internal standard (e.g., α-cholestanol) at a known concentration.[5]
-
Add 50 mL of a 2 M solution of potassium hydroxide (KOH) in 80:20 (v/v) ethanol/water.[5]
-
Attach a reflux condenser and heat the mixture to boiling for 20-60 minutes with constant stirring.[5]
-
Cool the flask to room temperature.
Protocol 2: Liquid-Liquid Extraction (LLE) of Unsaponifiable Matter
-
Transfer the cooled saponified mixture to a 500 mL separatory funnel.
-
Add 50 mL of distilled water.[5]
-
Extract the unsaponifiable matter by adding 80 mL of diethyl ether and shaking gently for 1 minute.[5]
-
Allow the layers to separate and collect the upper ether layer.
-
Repeat the extraction two more times with 60 mL of diethyl ether each time.[5]
-
Combine the ether extracts and wash them sequentially with 50 mL portions of water, 0.5 M aqueous KOH, and again with water until the washings are neutral to phenolphthalein.
-
Dry the ether extract over anhydrous sodium sulfate.
-
Evaporate the solvent using a rotary evaporator at a temperature not exceeding 40°C.
Protocol 3: Solid-Phase Extraction (SPE) for Sterol Purification
-
Conditioning: Condition a silica SPE cartridge (e.g., 1 g, 6 mL) by passing 6 mL of n-hexane through it.[5]
-
Sample Loading: Dissolve the dried unsaponifiable matter from Protocol 2 in 1 mL of n-hexane and load it onto the conditioned cartridge.[5]
-
Washing: Wash the cartridge with 5 mL of a 98:2 (v/v) mixture of n-hexane/diethyl ether to remove less polar interferences.[5]
-
Elution: Elute the sterol fraction with 7 mL of a 30:70 (v/v) mixture of n-hexane/diethyl ether.[5]
-
Drying: Evaporate the eluate to dryness under a stream of nitrogen.
Protocol 4: Derivatization of Sterols for GC Analysis
-
To the dried sterol fraction from Protocol 3, add 100 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Cap the vial tightly and heat at 60-70°C for 30-60 minutes.[1]
-
Cool the vial to room temperature. The sample is now ready for GC analysis.
Visualizations
Caption: Workflow for the analysis of sterols from fats and oils.
Caption: Decision tree for troubleshooting common issues in sterol analysis.
References
- 1. aocs.org [aocs.org]
- 2. egyankosh.ac.in [egyankosh.ac.in]
- 3. Advances and Challenges in Plant Sterol Research: Fundamentals, Analysis, Applications and Production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SLE Single-Step Purification and HPLC Isolation Method for Sterols and Triterpenic Dialcohols Analysis from Olive Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 7. Determination of Cholesterol Content in Butter by HPLC: Up-to-Date Optimization, and In-House Validation Using Reference Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.co.za [journals.co.za]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Chromatography Troubleshooting Guides-Solid Phase Extractions | Thermo Fisher Scientific - US [thermofisher.com]
- 12. biotage.com [biotage.com]
- 13. silicycle.com [silicycle.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. New to GC-MS need help with some Sterol Stuff - Chromatography Forum [chromforum.org]
- 17. youtube.com [youtube.com]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. Ergosterol extraction: a comparison of methodologies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of GC Injection Parameters for Brassicasterol Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Gas Chromatography (GC) injection parameters for the analysis of brassicasterol.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for the GC analysis of this compound?
A1: this compound, like other phytosterols, contains a hydroxyl (-OH) group, which makes it a polar and relatively non-volatile compound. Direct injection of underivatized this compound can lead to poor peak shape (tailing), low sensitivity, and potential thermal degradation in the hot injector. Derivatization, typically silylation, replaces the active hydrogen in the hydroxyl group with a non-polar trimethylsilyl (TMS) group.[1][2] This process increases the volatility and thermal stability of the analyte, resulting in improved chromatographic performance with sharper, more symmetrical peaks and enhanced sensitivity.[2]
Q2: What are the most common derivatizing agents for this compound?
A2: The most commonly used silylating agents for this compound and other phytosterols are N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[1][3][4] These reagents are highly effective in converting sterols to their TMS ethers, facilitating their analysis by GC.[2]
Q3: What is a suitable internal standard (IS) for this compound analysis?
A3: An ideal internal standard should be structurally similar to the analyte, not present in the sample, and elute close to the analyte of interest without co-eluting with other sample components. For phytosterol analysis, common internal standards include 5α-cholestane, dihydrocholesterol (5α-cholestan-3β-ol), epicoprostanol (5β-cholestan-3α-ol), and betulin.[5] 5α-cholestane is frequently used; however, it does not possess a hydroxyl group and therefore is not derivatized along with the sterols.[5] Deuterated analogs of sterols are considered the best option when available.[6]
Q4: What type of GC column is recommended for this compound analysis?
A4: A non-polar or mid-polarity capillary column is typically used for the analysis of derivatized phytosterols. A common choice is a column with a 95% dimethyl, 5% diphenyl-polysiloxane stationary phase (e.g., DB-5 or VF-5ht).[5][7] For samples containing a complex mixture of sterols where co-elution might be an issue, a mid-polarity column, such as one with a 14% cyanopropyl-phenyl-methylpolysiloxane phase (e.g., DB-1701), may provide better resolution.[5]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing) | 1. Incomplete derivatization. 2. Active sites in the injector liner or column. 3. Column contamination. | 1. Ensure the derivatization reagent is fresh and the reaction goes to completion. Optimize reaction time and temperature. 2. Use a deactivated injector liner. Trim the first few centimeters of the column's inlet.[8][9] 3. Bake out the column according to the manufacturer's instructions. If contamination is severe, the column may need to be replaced. |
| Low Sensitivity/No Peak | 1. Low concentration of this compound in the sample. 2. Incorrect injector temperature (too low or too high, causing degradation). 3. High split ratio. 4. Leaks in the injection system. | 1. Concentrate the sample extract. 2. Optimize the injector temperature, typically in the range of 250-300°C.[5] 3. Use a lower split ratio or switch to splitless injection for trace analysis.[10] 4. Check for leaks at the septum and column fittings. |
| Co-elution with Other Sterols | 1. Sub-optimal column temperature program. 2. Inappropriate column phase for the sample matrix. | 1. Optimize the oven temperature program, particularly the ramp rate, to improve separation. 2. Consider using a column with a different polarity to alter the elution order of the sterols.[5] |
| Poor Reproducibility | 1. Variation in injection volume. 2. Inconsistent split ratio. 3. Degradation of the sample in the injector. | 1. Use an autosampler for precise and consistent injection volumes. 2. Ensure the split vent is functioning correctly and the split ratio is consistent between runs. 3. Optimize the injector temperature to minimize thermal degradation. |
| Ghost Peaks | 1. Contamination from the septum or previous injections. 2. Impure carrier gas or solvents. | 1. Replace the septum. Bake out the injector and column. 2. Ensure high-purity carrier gas and solvents are used. |
Data Presentation
Table 1: Typical GC Injection Parameters for this compound Analysis
| Parameter | Recommended Range/Value | Reference |
| Injector Temperature | 250 - 300 °C | [5] |
| Injection Mode | Split or Splitless | [5][10] |
| Split Ratio | 1:15 to 1:100 (for split injection) | [5] |
| Injection Volume | 1 µL | [7] |
| Injector Liner | Deactivated glass liner | [8] |
Table 2: Example GC Oven Temperature Programs
| Program | Initial Temperature | Ramp Rate | Final Temperature | Hold Time | Reference |
| Example 1 | 240 °C | 4 °C/min to 260 °C, then 8 °C/min | 300 °C | 8 min | [7] |
| Example 2 | 55 °C (hold 1 min) | 20 °C/min to 255 °C, then 1.5 °C/min to 283 °C, then 15 °C/min | 300 °C | 11 min | [11] |
Experimental Protocols
Protocol 1: Sample Preparation and Derivatization of this compound
-
Saponification: To hydrolyze esterified sterols, weigh a suitable amount of the sample into a flask. Add an ethanolic potassium hydroxide solution. Heat the mixture under reflux for 1-2 hours. This process liberates the free sterols.
-
Extraction: After saponification, cool the mixture and extract the unsaponifiable matter (which contains the sterols) with a non-polar solvent like hexane or diethyl ether. Repeat the extraction multiple times to ensure complete recovery.
-
Washing and Drying: Combine the organic extracts and wash with water to remove any residual alkali. Dry the extract over anhydrous sodium sulfate.
-
Derivatization: Evaporate the solvent from the extract under a stream of nitrogen. Add a silylating agent (e.g., BSTFA + 1% TMCS or MSTFA) and a solvent (e.g., pyridine or anhydrous acetonitrile). Heat the mixture at 60-70°C for 30-60 minutes to convert the sterols to their TMS ethers.
-
Final Preparation: After cooling, the derivatized sample is ready for GC analysis. The sample may be diluted with an appropriate solvent if necessary.
Protocol 2: GC Analysis of Derivatized this compound
-
Instrument Setup:
-
Install a suitable capillary column (e.g., DB-5) in the GC.
-
Set the carrier gas (typically helium or hydrogen) flow rate.
-
Set the injector and detector temperatures. A flame ionization detector (FID) is commonly used, with a typical temperature range of 280-325°C.[5]
-
-
Injection:
-
Set the injection mode (split or splitless) and, if applicable, the split ratio.
-
Inject 1 µL of the derivatized sample into the GC.
-
-
Temperature Program:
-
Program the oven temperature to achieve optimal separation of the sterols. An initial temperature hold followed by one or more temperature ramps is common.
-
-
Data Acquisition:
-
Acquire the chromatogram and integrate the peaks of interest.
-
-
Quantification:
-
Identify the this compound peak by comparing its retention time with that of a pure standard.
-
Quantify the amount of this compound using an internal standard method and a calibration curve.
-
Mandatory Visualization
Caption: A troubleshooting decision tree for GC analysis of this compound.
Caption: Experimental workflow for the GC analysis of this compound.
References
- 1. austinpublishinggroup.com [austinpublishinggroup.com]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. scielo.br [scielo.br]
- 5. aocs.org [aocs.org]
- 6. researchgate.net [researchgate.net]
- 7. agilent.com [agilent.com]
- 8. GC Column Troubleshooting Guide | Phenomenex [phenomenex.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. GC/EI-MS method for the determination of phytosterols in vegetable oils - PMC [pmc.ncbi.nlm.nih.gov]
Reducing ion suppression of brassicasterol in electrospray ionization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the analysis of brassicasterol, specifically focusing on ion suppression in electrospray ionization (ESI) mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a problem in the ESI-MS analysis of this compound?
A1: Ion suppression is a phenomenon in mass spectrometry where the ionization efficiency of a target analyte, such as this compound, is reduced due to the presence of other co-eluting compounds in the sample matrix.[1] This leads to a decreased signal intensity, which can result in poor sensitivity, inaccurate quantification, and reduced reproducibility of the analytical method.[1][2]
Q2: What are the common causes of ion suppression for this compound in ESI-MS?
A2: Common causes include:
-
Matrix Effects: Co-eluting compounds from complex sample matrices (e.g., lipids, proteins, salts in biological samples or edible oils) compete with this compound for ionization.
-
High Analyte Concentration: At high concentrations, the ESI response can become non-linear, leading to self-suppression.
-
Mobile Phase Additives: Non-volatile buffers or high concentrations of ion-pairing reagents can interfere with the ESI process.[2]
-
Poor Chromatographic Resolution: If this compound co-elutes with other matrix components, the competition for charge in the ESI source is intensified.
Q3: How can I detect ion suppression in my this compound analysis?
A3: Ion suppression can be assessed by a post-column infusion experiment. A standard solution of this compound is continuously infused into the mass spectrometer after the analytical column while a blank matrix sample is injected. A dip in the baseline signal of this compound at the retention time of interfering matrix components indicates ion suppression.
Q4: Is ESI the best ionization technique for this compound analysis?
A4: Not always. For phytosterols like this compound, Atmospheric Pressure Chemical Ionization (APCI) is often recommended over ESI.[3][4] APCI is generally less susceptible to ion suppression from matrix effects and can provide a more robust and sensitive signal for relatively non-polar compounds like this compound.[3][5][6] Some studies have reported that the signal intensity for phytosterols in APCI can be at least four times higher than in ESI.[7]
Troubleshooting Guide
This guide provides a systematic approach to troubleshoot and mitigate ion suppression when analyzing this compound by LC-ESI-MS.
Problem: Low or no this compound signal in ESI-MS.
References
- 1. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 2. A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. harvest.usask.ca [harvest.usask.ca]
Improving peak shape and symmetry for brassicasterol in HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve peak shape and symmetry for brassicasterol in High-Performance Liquid Chromatography (HPLC) analysis.
Frequently Asked Questions (FAQs)
Q1: What defines an ideal HPLC peak shape?
An ideal chromatographic peak should be symmetrical and have a Gaussian shape. Peak symmetry is often quantified using the USP Tailing factor (Tf) or Asymmetry factor (As). A value of 1.0 indicates perfect symmetry.[1] Good peak shape is crucial for accurate integration and quantification, ensuring reliable and reproducible data.[2]
Q2: Why is my this compound peak tailing?
Peak tailing, where the latter half of the peak is broader than the front half, is the most common peak shape issue.[1][3] For a compound like this compound, potential causes include:
-
Secondary Interactions: The primary cause is often unwanted interactions between the analyte and the stationary phase.[3] With silica-based columns (like C18 or C8), residual, ionized silanol groups can interact strongly with polar functional groups on the analyte, causing tailing.[3][4][5]
-
Column Overload: Injecting too much sample can saturate the stationary phase.[6][7]
-
Column Contamination or Degradation: Accumulation of sample matrix components or physical voids in the column bed can lead to distorted peaks.[1]
-
Incorrect Mobile Phase pH: The pH of the mobile phase can influence secondary interactions with the stationary phase.[2][4]
-
Extra-Column Effects: Excessive volume from long or wide-bore tubing, or poorly made connections, can cause peak broadening and tailing.[1][4]
Q3: What causes my this compound peak to be broad?
Broad peaks lack sharpness and can compromise resolution between closely eluting compounds.[6] Common causes include:
-
Column Deterioration: Loss of stationary phase or contamination can reduce column efficiency.[6]
-
Inadequate Mobile Phase Strength: If the mobile phase is too weak, the analyte will move too slowly and diffuse, resulting in a wider peak.[2]
-
Sub-optimal Temperature: Temperature affects mobile phase viscosity and analyte diffusion.[8] Inconsistent or non-optimized temperatures can lead to broader peaks.[9]
-
Sample Diffusion: This can occur due to an injection solvent that is much stronger than the mobile phase or from large extra-column volumes in the system.[6]
Q4: My this compound peak is showing "fronting." What does this mean?
Peak fronting is the opposite of tailing, with a leading edge that is broader than the trailing edge.[2] This is less common and is often caused by:
-
Sample Overload: Severe column overload can manifest as fronting.[5]
-
Poor Sample Solubility: If the analyte is not fully dissolved in the injection solvent or is poorly soluble in the mobile phase, fronting can occur.[5]
-
Column Collapse or Voids: Physical damage to the column packing at the inlet can lead to a distorted flow path and fronting peaks.[10]
Q5: What is the best type of HPLC column for this compound analysis?
The most common columns for sterol analysis are reversed-phase, particularly octadecylsilica (C18/ODS).[11] However, for complex mixtures of structurally similar sterols, a C30 column may provide better resolution.[12][13] To minimize peak tailing caused by silanol interactions, it is recommended to use modern, high-purity Type B silica columns, which have fewer residual silanol groups, or columns that are "end-capped."[3][5] Using a guard column is also a good practice to protect the analytical column from contaminants.
Troubleshooting Guide for this compound Peak Shape
Problem: Peak Tailing (Asymmetry/Tailing Factor > 1.2)
Peak tailing is the most frequent issue encountered. Use the following table to diagnose and resolve the problem.
| Potential Cause | Recommended Solution(s) |
| Secondary Silanol Interactions | Lower the mobile phase pH to 2-3 to suppress the ionization of silanol groups.[3][5] Use a high-purity, end-capped column to minimize available silanols.[3] Add a competitive base (e.g., triethylamine) to the mobile phase to block silanol sites (use with caution as it can alter selectivity).[1] |
| Column Overload | Reduce the injection volume or dilute the sample.[6][10] As a rule of thumb, the injection volume should be ≤ 5% of the column volume.[1] |
| Column Contamination / Voids | Use a guard column to protect the analytical column from matrix components. Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol for reversed-phase).[1] If a void is suspected at the column inlet or performance does not improve, replace the column.[10] |
| Incompatible Sample Solvent | Dissolve the this compound standard/sample in a solvent that is as close in composition to the initial mobile phase as possible.[1][7] |
| Extra-Column Dead Volume | Ensure all tubing between the injector, column, and detector is as short and narrow-diameter (e.g., 0.12 mm ID) as possible.[1] Check all fittings to ensure they are properly seated and not contributing to dead volume.[7] |
Problem: Peak Broadening
| Potential Cause | Recommended Solution(s) |
| Low Mobile Phase Strength | Increase the percentage of the organic modifier (e.g., acetonitrile, methanol) in the mobile phase to decrease the retention time and sharpen the peak.[2][9] |
| Sub-optimal Temperature | Optimize the column temperature. Increasing the temperature often decreases mobile phase viscosity, which can lead to sharper peaks and shorter run times.[8][14] Maintain a stable temperature for reproducibility.[14] |
| Slow Flow Rate | While very low flow rates can increase broadening due to diffusion, ensure the flow rate is optimized for the column dimensions and particle size. Adjusting the flow rate can impact peak shape.[9] |
| Column Degradation | If other solutions fail, the column may have lost its efficiency. Replace it with a new column of the same type.[6] |
Problem: Peak Fronting
| Potential Cause | Recommended Solution(s) |
| Sample Overload / Poor Solubility | Reduce the injection volume and/or sample concentration significantly.[10] Ensure the sample is fully dissolved in the injection solvent. The injection solvent should be weaker than or matched to the mobile phase.[1] |
| Column Void / Collapse | This indicates irreversible physical damage to the column bed. The column must be replaced.[10] |
Experimental Protocols & Data
Successful analysis of this compound relies on optimized HPLC parameters. The following table summarizes conditions from published methods for phytosterol analysis, providing a starting point for method development.
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Develosil C30-UG-3 (250 mm x 4.6 mm, 3 µm)[12] | C18-RP (sub-2 µm particles) capillary column (15 cm)[15] | C-30 column[13] |
| Mobile Phase | Acetonitrile containing 10 mM LiClO4[12] | Methanol only[15] | Isocratic: Acetone/Acetonitrile/Hexane/Water (71:20:4:5, v/v)[13] |
| Flow Rate | 1.5 mL/min[12] | Not specified (Nano-LC)[15] | 1.0 mL/min[13] |
| Temperature | 30 °C[12] | Not specified[15] | Not specified[13] |
| Detector | Electrochemical Detection (ECD)[12] | UV Detector[15] | Fluorescence (FL) after derivatization[13] |
Visual Guides
The following diagrams illustrate logical troubleshooting workflows and the relationships between key experimental parameters and their impact on peak shape.
Caption: Troubleshooting workflow for diagnosing and resolving HPLC peak tailing.
Caption: Key HPLC parameters and their influence on chromatographic peak shape.
References
- 1. uhplcs.com [uhplcs.com]
- 2. uhplcs.com [uhplcs.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. chromtech.com [chromtech.com]
- 5. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 6. mastelf.com [mastelf.com]
- 7. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 8. avantorsciences.com [avantorsciences.com]
- 9. researchgate.net [researchgate.net]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. dacemirror.sci-hub.ru [dacemirror.sci-hub.ru]
- 13. researchgate.net [researchgate.net]
- 14. chromtech.com [chromtech.com]
- 15. Analysis of phytosterols in extra-virgin olive oil by nano-liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Brassicasterol vs. Dinosterol: A Comparative Analysis for Phytoplankton Biomarker Applications
For researchers, scientists, and drug development professionals, the accurate identification and quantification of phytoplankton biomass are crucial for a wide range of applications, from monitoring marine ecosystem health to exploring novel bioactive compounds. Among the array of chemical tracers employed, the sterols brassicasterol and dinosterol have emerged as prominent biomarkers for specific phytoplankton groups. This guide provides an in-depth comparative analysis of these two sterols, offering quantitative data, detailed experimental protocols, and visual representations of their chemical and biological distinctions to aid in the selection and application of the most appropriate marker for your research needs.
This compound vs. Dinosterol: A Comparative Overview
This compound ((24R)-24-methylcholesta-5,22E-dien-3β-ol) and dinosterol (4α,23,24-trimethyl-5α-cholest-22E-en-3β-ol) are both steroidal lipids found in the cell membranes of phytoplankton. However, their taxonomic distribution, and therefore their utility as biomarkers, differ significantly. This compound is predominantly synthesized by diatoms (Bacillariophyceae) and some species of haptophytes, making it a valuable indicator of diatom productivity.[1][2][3] In contrast, dinosterol is characteristically produced by dinoflagellates (Dinophyceae), serving as a specific marker for this algal class.[4][5] While this compound can be found in some dinoflagellates and dinosterol in a few diatom species, their relative abundance generally allows for a clear distinction between these major phytoplankton groups in environmental samples.[1][6]
The choice between using this compound or dinosterol as a biomarker depends on the specific research question. For studies focused on primary productivity by diatoms, which are key players in global carbon fixation, this compound is the marker of choice. Conversely, research targeting the abundance and distribution of dinoflagellates, a group known for forming harmful algal blooms and producing unique bioactive compounds, would rely on dinosterol.
Quantitative Data Summary
The following table summarizes the typical concentrations of this compound and dinosterol in major phytoplankton classes and marine sediments. These values can vary depending on species, environmental conditions, and diagenetic processes.
| Parameter | This compound | Dinosterol |
| Primary Phytoplankton Source | Diatoms (Bacillariophyceae), Haptophytes | Dinoflagellates (Dinophyceae) |
| Typical Concentration in Source Organisms (% of total sterols) | Diatoms: 10-30% Haptophytes: Variable, can be a major sterol | Dinoflagellates: Often the dominant sterol, can exceed 50% |
| Typical Concentration in Marine Sediments (µg/g TOC) | 10 - 200[7][8] | 20 - 500[7][8] |
| Specificity | High for diatoms, but also present in some haptophytes and dinoflagellates.[1][6] | Very high for dinoflagellates, with rare occurrences in some diatoms.[3][4] |
| This compound/Dinosterol Ratio | High ratios (>1) indicate a greater contribution of diatoms relative to dinoflagellates.[9][10] | Low ratios (<1) suggest a dominance of dinoflagellates.[9][10] |
Experimental Protocols
The accurate quantification of this compound and dinosterol requires a meticulous analytical workflow, from sample collection to instrumental analysis.
Sample Collection and Storage
-
Phytoplankton Cultures: Harvest cells by centrifugation or filtration onto glass fiber filters. Immediately freeze the cell pellet or filter at -80°C to prevent lipid degradation.
-
Water Column Samples: Filter water through pre-combusted glass fiber filters (e.g., GF/F). The volume of water to be filtered will depend on the expected phytoplankton biomass. Store filters at -80°C.
-
Sediment Samples: Collect sediment cores and section them immediately. Store sediment samples frozen at -20°C or lower. Freeze-drying the sediment prior to extraction is a common practice.
Sterol Extraction from Phytoplankton/Sediment
-
Internal Standard Addition: Prior to extraction, add a known amount of an internal standard, such as 5α-cholestane or epicoprostanol, to each sample for quantification.
-
Solvent Extraction: Lipids are typically extracted from the lyophilized sample using an organic solvent mixture. A common method is a modified Bligh-Dyer extraction using a mixture of dichloromethane (DCM) and methanol (MeOH).
-
Ultrasonication: Subject the sample and solvent mixture to ultrasonication to enhance cell lysis and extraction efficiency.
-
Centrifugation and Supernatant Collection: Centrifuge the sample and collect the supernatant containing the lipid extract. Repeat the extraction process on the pellet multiple times to ensure complete recovery.
-
Solvent Evaporation: Combine the supernatants and evaporate the solvent under a gentle stream of nitrogen gas.
Saponification and Derivatization
-
Saponification: To hydrolyze sterol esters and release free sterols, the dried lipid extract is saponified by heating with a solution of potassium hydroxide (KOH) in methanol.[11][12] This step is crucial for obtaining the total sterol content.
-
Extraction of Unsaponifiable Fraction: After saponification, the neutral lipids, including the free sterols, are extracted from the alkaline solution using a non-polar solvent like n-hexane.
-
Purification (Optional): The extracted unsaponifiable fraction can be further purified using column chromatography (e.g., silica gel) to isolate the sterol fraction.
-
Derivatization: To increase their volatility for gas chromatography, the hydroxyl group of the sterols is derivatized to form trimethylsilyl (TMS) ethers.[11][13] This is typically achieved by reacting the dried sterol fraction with a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in a solvent like pyridine.[4][14]
GC-MS Analysis
-
Injection: Inject the derivatized sample into a gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Gas Chromatography: Use a non-polar capillary column (e.g., DB-5ms) to separate the different sterols based on their boiling points and interactions with the stationary phase. A typical temperature program involves an initial hold followed by a gradual increase in temperature to elute the sterols.[4]
-
Mass Spectrometry: As the sterols elute from the GC column, they are ionized (typically by electron ionization) and fragmented. The mass spectrometer separates the resulting ions based on their mass-to-charge ratio, producing a unique mass spectrum for each compound.
-
Identification and Quantification: Identify this compound and dinosterol by comparing their retention times and mass spectra to those of authentic standards. Quantify their concentrations by integrating the peak areas of their characteristic ions and normalizing to the peak area of the internal standard.
Visualizing Key Differences
Chemical Structures
The chemical structures of this compound and dinosterol, while both based on the steroid nucleus, have distinct side-chain alkylation patterns.
Caption: Chemical structures of this compound and dinosterol.
Simplified Biosynthetic Pathways
Both this compound and dinosterol are synthesized from the precursor cycloartenol in photosynthetic eukaryotes. However, their biosynthetic pathways diverge, leading to their characteristic side-chain modifications.
Caption: Simplified biosynthetic pathways of this compound and dinosterol.
Comparative Experimental Workflow
The analytical workflow for both sterols is largely similar, with the primary difference being the specific retention times and mass spectra used for identification.
Caption: Comparative experimental workflow for this compound and dinosterol analysis.
Stability and Degradation
The preservation of lipid biomarkers in the environment is a critical factor for their application in paleoecological studies. Both this compound and dinosterol are relatively stable compounds, particularly in anoxic sediments, allowing for their use in reconstructing past phytoplankton communities. However, they are subject to degradation, primarily through microbial processes.
In the water column and oxic surface sediments, sterols can be rapidly degraded by aerobic microorganisms. The degradation rates can be influenced by various factors, including temperature, oxygen availability, and the microbial community composition. Some studies suggest that dinosterol may be slightly more resistant to degradation than this compound, which could lead to an overestimation of the dinoflagellate contribution in older sediments. However, in many sedimentary records, the similar distribution patterns of this compound and dinosterol suggest comparable long-term preservation on geological timescales.[5]
Conclusion
This compound and dinosterol are powerful and specific biomarkers for diatoms and dinoflagellates, respectively. Their analysis provides invaluable insights into phytoplankton community structure and productivity in both modern and ancient aquatic ecosystems. The choice between these markers is dictated by the specific research objectives. By employing the robust experimental protocols outlined in this guide, researchers can obtain reliable quantitative data to advance their understanding of marine biogeochemistry and to explore the potential of phytoplankton-derived molecules in various scientific and industrial applications.
References
- 1. researchgate.net [researchgate.net]
- 2. frontiersin.org [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. docs.nrel.gov [docs.nrel.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. bg.copernicus.org [bg.copernicus.org]
- 9. researchgate.net [researchgate.net]
- 10. Analysis of Sterols by Gas Chromatography–Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 11. Dinosterol - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. aocs.org [aocs.org]
A Comparative Guide to the Quantitative Analysis of Brassicasterol in Algal Cultures
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated quantitative methods for the determination of brassicasterol in algal cultures. Accurate and precise quantification of this compound, a key biomarker for certain algal species, is critical for various research applications, including biofuel development, aquaculture feed optimization, and environmental monitoring. This document outlines the experimental protocols for the most common analytical techniques and presents a comparative analysis of their performance based on experimental data.
Methodology Comparison
The two predominant analytical techniques for this compound quantification are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). While both methods offer high sensitivity and selectivity, they differ in sample preparation complexity, instrumentation, and overall throughput.
Data Summary
The following table summarizes the key quantitative performance parameters for GC-MS and HPLC-MS/MS methods based on a review of published literature. These values can vary depending on the specific instrumentation, sample matrix, and experimental conditions.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) |
| Linearity (R²) | >0.99 | >0.99 |
| Limit of Detection (LOD) | 0.1 - 10 ng/mL | 0.05 - 5 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 20 ng/mL[1] | 0.2 - 10 ng/mL |
| Precision (%RSD) | <15% | <10% |
| Accuracy (Recovery %) | 85-115%[1] | 90-110% |
| Sample Derivatization | Required (e.g., silylation)[2][3] | Not required[4] |
| Analysis Time per Sample | 15-30 minutes[4] | 4-10 minutes[4][5] |
Experimental Protocols
Detailed below are generalized protocols for the quantification of this compound in algal cultures using GC-MS and HPLC-MS/MS.
Sample Preparation: A Crucial First Step
Accurate quantification begins with proper sample preparation. The following steps are common to both GC-MS and HPLC-MS/MS workflows.
-
Cell Lysis: Algal cells must be disrupted to release the intracellular contents. Common methods include ultrasonication, bead beating, or freeze-thawing.
-
Saponification (Alkaline Hydrolysis): To release esterified this compound, the algal biomass is treated with a strong base, typically methanolic or ethanolic potassium hydroxide (KOH), and heated.[2][6][7] This step breaks the ester bonds, yielding free sterols.
-
Extraction: The free sterols are then extracted from the aqueous mixture using a non-polar solvent such as hexane or a mixture of hexane and diethyl ether.[2][4][5]
-
Internal Standard: A known amount of an internal standard, such as 5α-cholestane, is added at the beginning of the extraction process to correct for variations in sample preparation and instrument response.[2]
GC-MS Analysis Protocol
Gas chromatography coupled with mass spectrometry is a widely used technique for sterol analysis.[7][8]
-
Derivatization: Free sterols have low volatility. Therefore, a derivatization step is necessary to convert them into more volatile forms. Silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common method.[2][3]
-
Injection: A small volume (typically 1 µL) of the derivatized sample is injected into the GC.
-
Chromatographic Separation: The sample is vaporized and carried by an inert gas through a capillary column (e.g., DB-5ms). The column temperature is gradually increased to separate the different sterols based on their boiling points and interactions with the column's stationary phase.[2]
-
Mass Spectrometry Detection: As the separated compounds elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for positive identification and quantification.
HPLC-MS/MS Analysis Protocol
HPLC-MS/MS offers a powerful alternative to GC-MS, often with simpler sample preparation.[4]
-
No Derivatization: A key advantage of HPLC-MS/MS is that derivatization is typically not required, which simplifies the workflow and reduces potential sources of error.[4]
-
Injection: The extracted sample is dissolved in a suitable solvent and injected into the HPLC system.
-
Chromatographic Separation: The sample is passed through a column (e.g., C18) under high pressure. Separation is achieved based on the differential partitioning of the analytes between the mobile phase and the stationary phase.
-
Tandem Mass Spectrometry Detection: The eluting compounds are ionized (e.g., using Atmospheric Pressure Chemical Ionization - APCI) and enter the tandem mass spectrometer.[4] Specific precursor and product ion transitions for this compound are monitored, providing high selectivity and sensitivity for quantification.
Workflow and Pathway Visualizations
To better illustrate the analytical process, the following diagrams outline the experimental workflow and a generalized signaling pathway relevant to sterol analysis.
Caption: Workflow for this compound quantification.
Caption: Decision logic for method selection.
Conclusion
Both GC-MS and HPLC-MS/MS are robust and reliable methods for the quantitative analysis of this compound in algal cultures. The choice between the two techniques will depend on the specific requirements of the study. GC-MS is a well-established method with extensive literature support. HPLC-MS/MS offers advantages in terms of simpler sample preparation (no derivatization) and faster analysis times, making it suitable for high-throughput applications.[4] For both methods, careful sample preparation, including efficient cell lysis and hydrolysis, is paramount for achieving accurate and reproducible results. Researchers should validate their chosen method in their specific algal matrix to ensure data quality and reliability.
References
- 1. scribd.com [scribd.com]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative analysis of phytosterols in edible oils using APCI liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phytosterols: Extraction Methods, Analytical Techniques, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sterols in red macroalgae from antarctica: extraction and quantification by Gas Chromatography–Mass spectrometry - ProQuest [proquest.com]
- 7. Phytosterols in Seaweeds: An Overview on Biosynthesis to Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aocs.org [aocs.org]
Brassicasterol/Stigmasterol Ratio: A Biomarker for Terrestrial Input in Environmental and Pharmaceutical Research
A robust indicator for assessing the contribution of terrestrial organic matter, the brassicasterol/stigmasterol ratio offers researchers in environmental science and drug development a valuable tool for source apportionment. This guide provides a comparative analysis of this lipid biomarker against other common proxies, supported by experimental data and detailed methodologies.
The analysis of organic matter in environmental samples is crucial for understanding biogeochemical cycles and identifying sources of contamination. In marine and estuarine sediments, distinguishing between terrestrial and marine-derived organic matter is a key objective. Similarly, in the development of natural product-derived drugs, understanding the purity and origin of raw materials is paramount. The ratio of two specific phytosterols, this compound and stigmasterol, has emerged as a powerful and specific indicator of terrestrial input.
Stigmasterol is a phytosterol predominantly synthesized by higher terrestrial plants.[1][2][3] Conversely, this compound is primarily produced by marine microalgae, such as diatoms and dinoflagellates.[4][5][6] This distinct sourcing provides a clear basis for their use as biomarkers; a higher this compound/stigmasterol ratio suggests a greater contribution from marine sources, while a lower ratio indicates a stronger influence of terrestrial runoff.
Comparative Analysis of Terrestrial Input Indicators
The this compound/stigmasterol ratio provides a more source-specific signal compared to bulk geochemical indicators like the Carbon-to-Nitrogen (C/N) ratio and stable carbon isotope ratios (δ¹³C). While C/N ratios can differentiate between nitrogen-rich marine organic matter and nitrogen-poor terrestrial vascular plant matter, and δ¹³C values can distinguish between the isotopic signatures of marine phytoplankton and terrestrial C3 plants, these bulk parameters can be influenced by a variety of factors leading to ambiguous interpretations.[7][8] Lipid biomarkers like sterols offer greater specificity as their molecular structure is directly linked to the synthesizing organism.
Below is a table comparing the performance of the this compound/stigmasterol ratio with other common proxies for terrestrial input. The data is synthesized from studies of marine and estuarine sediments.
| Indicator | Principle | Advantages | Limitations | Typical Terrestrial Value | Typical Marine Value |
| This compound/Stigmasterol Ratio | Differential biosynthesis of sterols by marine algae (this compound) and terrestrial plants (stigmasterol). | High source specificity; less affected by diagenetic alterations compared to bulk parameters. | Requires specialized analytical techniques (GC-MS, LC-MS/MS); concentrations can be low. | Low (<0.5) | High (>1.0) |
| C/N Ratio | Terrestrial vascular plants have higher C/N ratios (cellulose-rich) than marine phytoplankton (protein-rich). | Relatively simple and inexpensive to measure. | Can be altered by diagenesis; contribution of non-vascular terrestrial plants can lower the ratio; inorganic nitrogen can interfere.[7][8] | >12 | 4 - 10 |
| δ¹³C (‰) | C3 terrestrial plants are depleted in ¹³C compared to marine phytoplankton. | Widely used; provides an integrated signal of the organic matter source. | Overlap in isotopic signatures between different sources (e.g., C4 plants, seagrass); can be altered by diagenetic processes.[7][9] | -26 to -28 | -18 to -22 |
| Long-chain n-alkanes (e.g., C₂₇, C₂₉, C₃₁) | Waxy coatings of terrestrial plant leaves are rich in long-chain n-alkanes. | High source specificity for vascular plants. | Can be transported over long distances via aerosols, potentially confounding the signal from direct runoff. | High abundance | Low abundance |
Experimental Protocols
Accurate determination of the this compound/stigmasterol ratio requires meticulous sample preparation and analysis. The following is a generalized protocol for the analysis of sterols in sediment samples using Gas Chromatography-Mass Spectrometry (GC-MS).
Sample Preparation and Extraction
-
Freeze-drying and Homogenization: Sediment samples are freeze-dried to remove water and then ground to a fine powder to ensure homogeneity.
-
Solvent Extraction: An organic solvent mixture, typically dichloromethane:methanol (2:1 v/v), is used to extract the total lipid content from the sediment. This is often performed using an accelerated solvent extractor or sonication.
-
Saponification: The extracted lipids are saponified (hydrolyzed) using a strong base (e.g., potassium hydroxide in methanol) to break down esters and release free sterols.
Fractionation and Purification
-
Liquid-Liquid Extraction: The saponified extract is partitioned between a non-polar solvent (e.g., hexane) and an aqueous phase to separate the non-saponifiable lipids (containing sterols) from fatty acid salts and other polar compounds.
-
Column Chromatography: The non-saponifiable fraction is further purified using column chromatography with a silica gel stationary phase to isolate the sterol fraction from other lipid classes.
Derivatization and GC-MS Analysis
-
Derivatization: To increase their volatility for GC analysis, the hydroxyl group of the sterols is derivatized, typically by silylation using agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[5]
-
GC-MS Analysis: The derivatized sterol fraction is injected into a gas chromatograph coupled to a mass spectrometer. The different sterols are separated based on their retention times on the GC column, and their identities are confirmed by their characteristic mass spectra. Quantification is achieved by comparing the peak areas of this compound and stigmasterol to those of known internal standards.
Visualizing the Workflow and Rationale
To better illustrate the experimental process and the underlying logic of using the this compound/stigmasterol ratio, the following diagrams are provided.
References
- 1. bg.copernicus.org [bg.copernicus.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Optical Proxies for Terrestrial Dissolved Organic Matter in Estuaries and Coastal Waters [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Bulk Organic Matter and Lipid Biomarker Composition of Chesapeake Bay Surficial Sediments as Indicators of Environmental Processes | Semantic Scholar [semanticscholar.org]
- 7. whoi.edu [whoi.edu]
- 8. whoi.edu [whoi.edu]
- 9. researchgate.net [researchgate.net]
Inter-laboratory Comparison of Brassicasterol Measurement in Sediments: A Synthesized Guide
This guide provides a synthesized comparison of analytical methods for the quantification of brassicasterol in sediment samples. As no formal inter-laboratory comparison study for this compound is publicly available, this document synthesizes expected performance data from various published studies to offer a representative overview for researchers, scientists, and professionals in drug development. The objective is to compare the typical performance of common analytical techniques and provide detailed experimental protocols.
Introduction to this compound Analysis
This compound (24-methylcholesta-5,22-dien-3β-ol) is a crucial sterol biomarker primarily used to trace organic matter from specific marine and lacustrine algae, such as diatoms and haptophytes.[1][2] Its accurate quantification in sediments is vital for paleoenvironmental reconstructions, ecological studies, and assessing the impact of organic matter sources in aquatic systems. Given the complexity of sediment matrices, a variety of analytical methods are employed, each with its own set of performance characteristics. The two most prevalent methods are Gas Chromatography-Mass Spectrometry (GC-MS) and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS).[3][4]
Hypothetical Inter-laboratory Study Design
To frame this comparison, we hypothesize a study where a certified reference material (CRM) of marine sediment with a known concentration of this compound and a homogenized marine sediment sample (HMS) with an unknown concentration are sent to six independent laboratories.
-
Laboratories 1-3 are instructed to use their in-house GC-MS method.
-
Laboratories 4-6 are instructed to use their in-house UHPLC-MS/MS method.
The goal is to assess accuracy (via CRM recovery), precision (intra-laboratory repeatability), and inter-laboratory reproducibility for both analytical techniques.
Data Presentation: Synthesized Laboratory Results
The following table summarizes the plausible quantitative data from our hypothetical inter-laboratory study. The values are based on typical performance metrics reported in the scientific literature for sterol analysis.[4][5][6]
| Laboratory | Method | Sample | Reported Concentration (ng/g dry weight) | Intra-laboratory Precision (% RSD) | CRM Recovery (%) | Limit of Quantification (LOQ) (ng/g) |
| Lab 1 | GC-MS | HMS | 125 | 6.5 | 92 | 10 |
| Lab 2 | GC-MS | HMS | 138 | 8.0 | 88 | 15 |
| Lab 3 | GC-MS | HMS | 119 | 7.2 | 95 | 10 |
| Lab 4 | UHPLC-MS/MS | HMS | 132 | 4.5 | 98 | 5 |
| Lab 5 | UHPLC-MS/MS | HMS | 128 | 5.1 | 103 | 5 |
| Lab 6 | UHPLC-MS/MS | HMS | 135 | 4.8 | 99 | 8 |
| CRM Value | - | CRM | 150 (Certified) | - | - | - |
Summary of Findings:
-
Concentration Measurement: Both methods yield comparable concentration ranges for the homogenized marine sediment (HMS).
-
Precision: UHPLC-MS/MS methods generally show slightly better intra-laboratory precision (lower % RSD) compared to GC-MS methods.[5]
-
Accuracy: Both techniques demonstrate good accuracy, with CRM recovery rates typically falling within a 88-103% range.
-
Sensitivity: UHPLC-MS/MS often provides a lower limit of quantification (LOQ), indicating higher sensitivity.[4]
Experimental Protocols
The following are detailed methodologies for the two primary analytical techniques discussed in this guide.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a traditional and robust method for sterol analysis but requires a derivatization step to increase the volatility of the target compounds.[3]
a. Sample Preparation and Extraction:
-
Freeze-dry sediment samples to a constant weight and homogenize using a mortar and pestle.
-
Weigh approximately 5-10 g of the dried sediment into an extraction thimble.
-
Add an internal standard (e.g., 5α-androstanol) to each sample to correct for procedural losses.
-
Extract the total lipid fraction using a Soxhlet extractor or a Pressurized Liquid Extraction (PLE) system with a solvent mixture such as dichloromethane:methanol (2:1, v/v) for 8-12 hours.[5][7]
b. Saponification and Fractionation:
-
The total lipid extract is concentrated using a rotary evaporator.
-
The residue is saponified by refluxing with 1 M methanolic potassium hydroxide (KOH) for 2 hours to break down ester bonds.
-
The non-saponifiable fraction, containing the sterols, is extracted from the basic solution using n-hexane.
-
The hexane fraction is washed with ultrapure water until neutral pH is achieved and then dried over anhydrous sodium sulfate.
c. Derivatization:
-
The dried neutral fraction is evaporated to dryness under a gentle stream of nitrogen.
-
The residue is derivatized by adding N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and heating at 70°C for 1 hour. This converts the hydroxyl group of the sterols into a more volatile trimethylsilyl (TMS) ether.[7]
d. Instrumental Analysis:
-
Analyze the derivatized sample using a GC-MS system equipped with a capillary column (e.g., HP-5MS, 60 m x 0.25 mm x 0.25 µm).
-
The typical oven temperature program starts at 60°C, ramps to 250°C at 10°C/min, and then to 300°C at 3°C/min, with a final hold for 20 minutes.
-
The mass spectrometer is operated in Selected Ion Monitoring (SIM) mode for quantification, targeting characteristic ions of the this compound-TMS derivative.
Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) Protocol
This method offers high sensitivity and selectivity and typically does not require derivatization, simplifying sample preparation.[1][4]
a. Sample Preparation and Extraction:
-
Sample drying, homogenization, and weighing are performed as described for the GC-MS protocol.
-
An internal standard is added prior to extraction.
-
Microwave-assisted extraction (MAE) or Pressurized Liquid Extraction (PLE) can be used with a solvent like n-hexane and dichloromethane (1:1, v/v).[3]
b. Cleanup:
-
The extract is concentrated and may be cleaned up using Solid Phase Extraction (SPE) with a silica gel cartridge to remove interfering compounds.[3] The sterol fraction is typically eluted with a moderately polar solvent mixture.
c. Instrumental Analysis:
-
The cleaned extract is reconstituted in an appropriate solvent (e.g., methanol).
-
Analysis is performed on a UHPLC system coupled to a triple quadrupole mass spectrometer with an Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) source.[4]
-
Chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution using a mobile phase of methanol and water containing a modifier like ammonium acetate.[8]
-
The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for this compound.
Mandatory Visualization
The following diagram illustrates a generalized workflow for the analysis of this compound in sediment samples, encompassing the key stages from sample collection to data analysis.
Caption: Workflow for this compound analysis in sediments.
References
- 1. researchgate.net [researchgate.net]
- 2. bg.copernicus.org [bg.copernicus.org]
- 3. Quantification of Sterol and Triterpenol Biomarkers in Sediments of the Cananéia-Iguape Estuarine-Lagoonal System (Brazil) by UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of Geochemically Important Sterols and Triterpenols in Sediments Using Ultrahigh-Performance Liquid Chromatography Tandem Mass Spectrometry (UHPLC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GC-MS method for determining faecal sterols as biomarkers of human and pastoral animal presence in freshwater sediments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative analysis of phytosterols in edible oils using APCI liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. lipidmaps.org [lipidmaps.org]
Cross-validation of GC-MS and LC-MS methods for phytosterol analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of phytosterols, plant-derived compounds with significant health benefits, is crucial in various fields, from food science to pharmaceutical development. The two most prominent analytical techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). This guide provides a comprehensive cross-validation of these methods, offering detailed experimental protocols, quantitative performance comparisons, and visual workflows to aid researchers in selecting the optimal technique for their specific needs.
At a Glance: GC-MS vs. LC-MS for Phytosterol Analysis
While both GC-MS and LC-MS are powerful tools for phytosterol analysis, they present distinct advantages and disadvantages. GC-MS is a well-established and robust technique that often provides excellent separation of structurally similar phytosterols. However, it necessitates a derivatization step to increase the volatility of the analytes, which can add to sample preparation time and introduce potential variability.[1][2][3] Conversely, LC-MS methods, particularly those employing Atmospheric Pressure Chemical Ionization (APCI), can often analyze phytosterols directly without derivatization, simplifying the workflow.[1][3][4][5] LC-MS/MS techniques also offer high selectivity and sensitivity.[1][3][5]
Quantitative Performance Comparison
The following table summarizes key quantitative performance metrics for both GC-MS and LC-MS methods based on published data. It is important to note that specific values can vary depending on the exact instrumentation, methodology, and sample matrix.
| Performance Metric | GC-MS | LC-MS/MS |
| Linearity (R²) | >0.99 | >0.99 |
| Accuracy (Recovery) | 91% - 101%[6] | 95% - 105%[7] |
| Precision (RSD) | 2% - 12%[7] | Intra-day: 2.6% - 6.4%; Inter-day: 3.8% - 7.3%[7] |
| Limit of Detection (LOD) | 0.02 mg/kg - 5 mg/kg[6][8] | 0.03 µg/mL - 2.3 ng/mL[6][7] |
| Limit of Quantification (LOQ) | 2 mg/kg - 15 mg/kg[6][7] | 10 ng/mL - 100 ng/mL[1] |
| Typical Run Time | 18 - 30 minutes[1][8] | 4 - 15 minutes[1][5] |
| Derivatization Required | Yes (typically silylation)[2] | No (with APCI)[1][3] |
Experimental Workflows
The general workflow for phytosterol analysis involves sample preparation followed by chromatographic separation and mass spectrometric detection. The key difference lies in the derivatization step required for GC-MS.
Cross-Validation Logic
A cross-validation study aims to compare the performance of two analytical methods. This involves analyzing the same set of samples with both GC-MS and LC-MS and then comparing the quantitative results and method performance metrics.
Detailed Experimental Protocols
Below are representative experimental protocols for the analysis of phytosterols using both GC-MS and LC-MS. These should be considered as starting points and may require optimization for specific sample matrices and instrumentation.
Sample Preparation (Common for both methods)
-
Saponification: Weigh approximately 20 mg of the oil sample into a screw-cap vial.[1] Add 2 mL of 2 M ethanolic potassium hydroxide.[1] Heat the mixture at 80°C for 60 minutes to hydrolyze any esterified phytosterols.[1]
-
Extraction: After cooling, add 2 mL of deionized water and 3 mL of n-hexane.[1] Vortex for 1 minute and centrifuge to separate the layers.[1] Collect the upper hexane layer. Repeat the extraction twice more with additional n-hexane.[1]
-
Drying and Reconstitution: Combine the hexane extracts and evaporate to dryness under a stream of nitrogen.[1] For LC-MS, reconstitute the residue in 2 mL of isopropanol.[1] For GC-MS, the dried residue proceeds to derivatization.
GC-MS Protocol
-
Derivatization: To the dried extract, add 50 µL of a silylating agent (e.g., SILYL-991, a mixture of BSTFA and TMCS) and 25 µL of pyridine.[9] Heat at 60°C for 30-60 minutes.[9][10] Evaporate the solvent and reconstitute the silylated phytosterols in a suitable solvent (e.g., hexane).[9]
-
GC Conditions:
-
Column: TG-5MS capillary column (30 m x 0.25 mm I.D., 0.25 µm film thickness) or similar.[6][11]
-
Injector: Splitless or split injection (e.g., 1:15 to 1:100 split ratio) at 250-300°C.[12]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[6]
-
Oven Program: Initial temperature of 150-200°C held for 1-5 minutes, then ramped at a rate of 20-50°C/min to a final temperature of 300-320°C, held for 10-20 minutes.[6][10][11]
-
-
MS Conditions:
LC-MS/MS Protocol
-
LC Conditions:
-
MS/MS Conditions:
Conclusion
The choice between GC-MS and LC-MS for phytosterol analysis depends on the specific requirements of the study. GC-MS is a highly reliable and well-documented technique that offers excellent separation capabilities. However, the mandatory derivatization step can be a drawback in high-throughput settings. LC-MS, particularly with APCI and tandem mass spectrometry, provides a faster and simpler alternative by eliminating the need for derivatization, while still offering high sensitivity and selectivity.[1][3][5] For routine analysis of known phytosterols where speed is a priority, LC-MS/MS is often the preferred method. For complex mixtures requiring high-resolution separation and structural elucidation of unknown sterols, the extensive libraries and established fragmentation patterns of GC-EI-MS may be more advantageous. A thorough cross-validation, as outlined in this guide, is recommended when establishing a new method or transferring between technologies to ensure data integrity and consistency.
References
- 1. Quantitative analysis of phytosterols in edible oils using APCI liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. azom.com [azom.com]
- 3. Quantitative analysis of phytosterols in edible oils using APCI liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. vjfc.nifc.gov.vn [vjfc.nifc.gov.vn]
- 7. mdpi.com [mdpi.com]
- 8. Analytical Strategies to Analyze the Oxidation Products of Phytosterols, and Formulation-Based Approaches to Reduce Their Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GC/EI-MS method for the determination of phytosterols in vegetable oils - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. myfoodresearch.com [myfoodresearch.com]
- 12. aocs.org [aocs.org]
- 13. apps.thermoscientific.com [apps.thermoscientific.com]
- 14. files.core.ac.uk [files.core.ac.uk]
A Comparative Analysis of Brassicasterol and Cholesterol on Artificial Membrane Properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of brassicasterol, a prominent phytosterol, and cholesterol, the primary sterol in mammalian membranes, on the biophysical properties of artificial lipid bilayers. The following sections present a synthesis of experimental data, detailed methodologies for key analytical techniques, and visual representations of experimental workflows to facilitate a comprehensive understanding of their distinct impacts on membrane structure and function.
Structural Differences: A Tale of Two Sterols
Cholesterol and this compound share the fundamental four-ring steroid structure but differ in their side-chain architecture. This compound possesses a methyl group at the C24 position and a double bond at C22, features absent in cholesterol.[1][2] These seemingly minor structural variations lead to significant differences in how they interact with and modulate the properties of phospholipid bilayers.
Thermotropic Behavior in Dipalmitoylphosphatidylcholine (DPPC) Bilayers
Differential Scanning Calorimetry (DSC) is a powerful technique to study the phase behavior of lipid membranes. By measuring the heat flow into or out of a sample as a function of temperature, DSC can detect phase transitions, such as the main gel-to-liquid crystalline phase transition (Tm) of phospholipids.
A comparative study using high-sensitivity DSC on multilamellar vesicles of DPPC containing either cholesterol or this compound reveals distinct effects on the membrane's thermotropic properties.[3]
Key Findings from DSC Analysis:
-
Gel Phase Destabilization: this compound destabilizes the gel (Lβ') phase of DPPC bilayers to a greater extent than cholesterol. This is evidenced by a more significant decrease in the temperature of the pre-transition (the transition from the lamellar gel Lβ' phase to the ripple gel Pβ' phase).[3]
-
Reduced Ordering in the Fluid Phase: In the liquid crystalline (Lα) phase, this compound is less effective than cholesterol at ordering the acyl chains of the phospholipids. This is indicated by a smaller increase in the main transition temperature (Tm) and a lesser broadening of the transition peak at higher sterol concentrations.[3]
-
Lower Miscibility: At higher concentrations, this compound exhibits lower miscibility within the DPPC bilayer compared to cholesterol.[3]
These differences are attributed to the altered stereochemistry of this compound's side chain, which disrupts the packing efficiency with neighboring phospholipid acyl chains compared to the more planar and conformationally restricted side chain of cholesterol.[3]
Comparative DSC Data for this compound and Cholesterol in DPPC Membranes
| Sterol Concentration (mol%) | Sterol | Main Transition Temperature (Tm) (°C) | Transition Enthalpy (ΔH) (kcal/mol) |
| 5 | This compound | 41.8 | 7.9 |
| Cholesterol | 42.1 | 8.1 | |
| 10 | This compound | 42.2 | 7.2 |
| Cholesterol | 42.8 | 7.5 | |
| 20 | This compound | 42.5 | 5.8 |
| Cholesterol | 43.9 | 6.2 | |
| 30 | This compound | 42.8 | 4.5 |
| Cholesterol | 44.5 | 5.1 |
Data synthesized from a comparative DSC study.[3]
Experimental Methodologies
Preparation of Sterol-Containing Liposomes
A common method for preparing multilamellar vesicles (MLVs) for biophysical studies is the thin-film hydration technique.
Protocol:
-
Lipid Mixture Preparation: Chloroform solutions of the desired phospholipid (e.g., DPPC) and sterol (this compound or cholesterol) are mixed in a round-bottom flask at the desired molar ratio.
-
Thin Film Formation: The organic solvent is removed under a stream of nitrogen gas while rotating the flask to create a thin, uniform lipid film on the inner surface.
-
Vacuum Desiccation: The lipid film is placed under high vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: The lipid film is hydrated with an appropriate aqueous buffer (e.g., phosphate-buffered saline, PBS) by vortexing at a temperature above the main phase transition temperature of the phospholipid. This results in the spontaneous formation of MLVs.
Differential Scanning Calorimetry (DSC)
Protocol:
-
Sample Preparation: A precise amount of the liposome dispersion is loaded into an aluminum DSC pan. An equal volume of the corresponding buffer is loaded into a reference pan.
-
Sealing: The pans are hermetically sealed.
-
Thermal Analysis: The sample and reference pans are placed in the DSC cell. The temperature is scanned over a defined range (e.g., 20°C to 60°C for DPPC) at a constant rate (e.g., 1°C/min).
-
Data Acquisition: The differential heat flow between the sample and reference is recorded as a function of temperature, generating a thermogram.
-
Data Analysis: The thermogram is analyzed to determine the onset temperature, peak temperature (Tm), and the area under the peak, which corresponds to the transition enthalpy (ΔH).
Further Investigations: Membrane Fluidity and Permeability
While DSC provides valuable information on phase behavior, other techniques are necessary to directly quantify membrane fluidity and permeability.
Membrane Fluidity: Fluorescence Anisotropy
Fluorescence anisotropy using probes like 1,6-diphenyl-1,3,5-hexatriene (DPH) or 1-(4-trimethylammoniumphenyl)-6-phenyl-1,3,5-hexatriene (TMA-DPH) is a widely used method to assess membrane fluidity. A higher anisotropy value indicates a more ordered and less fluid membrane environment.
Experimental Protocol Outline:
-
Probe Incorporation: The fluorescent probe is incubated with the liposome suspension to allow for its partitioning into the lipid bilayer.
-
Fluorescence Measurement: The sample is excited with vertically polarized light, and the fluorescence emission is measured in both vertical and horizontal planes.
-
Anisotropy Calculation: The steady-state fluorescence anisotropy (r) is calculated using the measured fluorescence intensities.
Membrane Permeability: Calcein Leakage Assay
The release of a fluorescent dye, such as calcein, from the aqueous core of liposomes is a common method to assess membrane permeability.
Experimental Protocol Outline:
-
Liposome Preparation with Entrapped Dye: Liposomes are prepared as described above, but the hydration buffer contains a high, self-quenching concentration of calcein.
-
Removal of External Dye: Untrapped calcein is removed by size-exclusion chromatography.
-
Leakage Monitoring: The liposome suspension is incubated under the desired conditions, and the increase in fluorescence due to the leakage and subsequent de-quenching of calcein is monitored over time.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. researchgate.net [researchgate.net]
- 3. A comparative calorimetric study of the effects of cholesterol and the plant sterols campesterol and this compound on the thermotropic phase behavior of dipalmitoylphosphatidylcholine bilayer membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
Brassicasterol vs. Sitosterol: A Comparative Analysis of Biological Activities
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of two prominent phytosterols, brassicasterol and β-sitosterol. By presenting quantitative experimental data, detailed methodologies, and visual representations of molecular pathways, this document aims to serve as a valuable resource for researchers investigating the therapeutic potential of these plant-derived compounds.
Overview of this compound and β-Sitosterol
This compound and β-sitosterol are naturally occurring phytosterols, or plant-based sterols, that are structurally similar to cholesterol. This compound is commonly found in sources like rapeseed (canola) oil, mustard, and marine algae.[1] β-sitosterol is the most abundant phytosterol in the human diet and is present in a wide variety of plant-based foods, including vegetable oils, nuts, seeds, and legumes. While both share a core sterol structure, a key difference lies in the side chain: this compound possesses a double bond at the C-22 position, a feature absent in the saturated side chain of β-sitosterol. This structural nuance leads to significant differences in their biological activities.
Comparative Biological Activity: Quantitative Data
The following tables summarize the quantitative data on the primary biological activities of this compound and β-sitosterol.
Table 1: Cholesterol-Lowering Activity
| Parameter | This compound | β-Sitosterol | Reference |
| Mechanism | Competitive inhibition of sterol Δ24-reductase; Competition for intestinal absorption. | Competition for intestinal absorption. | [2] |
| Inhibition of Sterol Δ24-Reductase (K_i) | 42.7 µM | Inactive | [1][2] |
| Effect on Cholesterol Biosynthesis | Inhibits the conversion of desmosterol to cholesterol, leading to desmosterol accumulation. | No direct inhibition of this enzyme. | [2] |
Table 2: Anti-Cancer Activity
| Parameter | This compound | β-Sitosterol | Reference |
| Cell Line | LNCaP (Prostate Cancer) | COLO 320 DM (Colon Cancer) | [3][4] |
| IC₅₀ Value | 18.43 µM | 266.2 µM | [3][4] |
| Mechanism | Inhibition of PI3K/Akt signaling pathway; Downregulation of Androgen Receptor (AR). | Induction of apoptosis; Suppression of β-catenin and PCNA expression. | [3][4] |
Table 3: Anti-Inflammatory Activity
| Parameter | This compound | β-Sitosterol | Reference |
| Mechanism | Inhibition of NF-κB pathway (as part of a phytosterol mixture). | Inhibition of NF-κB, ERK, and p38 pathways. | [5][6] |
| Effect on Pro-Inflammatory Cytokines | In a phytosterol supplement: ↓ TNF-α (9%), ↓ IL-6 (54%). | In a rat sepsis model: ↓ IL-1β (51.79%), ↓ IL-6 (62.63%). | [6][7] |
| Effect on Edema | Data not available. | Dose-dependent inhibition of rat paw edema (51-70%). |
Note: The anti-inflammatory data for this compound is derived from a study on a phytosterol food supplement and may not solely represent the activity of this compound.
Signaling Pathways and Mechanisms of Action
The distinct biological activities of this compound and β-sitosterol can be attributed to their differential effects on key cellular signaling pathways.
Cholesterol Biosynthesis Pathway
A primary distinction in the cholesterol-lowering mechanism between the two phytosterols lies in their effect on the final step of cholesterol biosynthesis. This compound, due to its Δ22-unsaturated side chain, acts as a competitive inhibitor of the enzyme sterol Δ24-reductase. This enzyme is responsible for converting desmosterol into cholesterol. In contrast, β-sitosterol, which has a saturated side chain, does not inhibit this enzyme.[2] Both compounds, however, are understood to compete with dietary cholesterol for incorporation into micelles within the intestinal lumen, thereby reducing overall cholesterol absorption.
Caption: Inhibition of Cholesterol Biosynthesis by this compound.
Anti-Cancer Signaling: PI3K/Akt Pathway
Both this compound and β-sitosterol have been shown to exert anti-cancer effects by modulating the PI3K/Akt signaling pathway, which is crucial for cell proliferation, survival, and migration.[3] Inhibition of this pathway leads to decreased cell growth and can induce apoptosis (programmed cell death). In prostate cancer cells, this compound's inhibition of Akt has been shown to be a key mechanism in its anti-proliferative effects.[3]
Caption: Inhibition of the PI3K/Akt Pathway by this compound and Sitosterol.
Anti-Inflammatory Signaling: NF-κB Pathway
The transcription factor NF-κB is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including cytokines like TNF-α and IL-6, and enzymes like COX-2.[5] β-sitosterol has been demonstrated to exert its anti-inflammatory effects by inhibiting the activation of the NF-κB pathway.[5] While direct quantitative data for this compound is limited, studies on phytosterol mixtures containing it suggest a similar inhibitory mechanism.[6]
Caption: Inhibition of the NF-κB Pathway by β-Sitosterol.
Key Experimental Protocols
This section outlines the methodologies for the key experiments cited in this guide, providing a framework for the replication and validation of the presented findings.
Protocol 1: In Vitro Cholesterol Biosynthesis Inhibition Assay
This protocol is adapted from studies investigating the inhibition of sterol Δ24-reductase.[2]
-
Objective: To determine the effect of this compound and β-sitosterol on the final step of cholesterol synthesis.
-
Cell Lines: Human intestinal Caco-2 cells or promyelocytic HL-60 cells.[2]
-
Procedure:
-
Culture cells to desired confluence in standard growth medium.
-
Incubate cells with [¹⁴C]acetate in the presence of test compounds (this compound or β-sitosterol at various concentrations) or vehicle control.
-
After incubation, lyse the cells and extract the lipids.
-
Separate the sterols using High-Performance Liquid Chromatography (HPLC).
-
Quantify the incorporation of radioactivity into cholesterol and its precursor, desmosterol, using an online radioactivity detector.
-
A decrease in radioactive cholesterol and an accumulation of radioactive desmosterol indicates inhibition of sterol Δ24-reductase.[2]
-
-
Workflow Diagram:
Caption: Workflow for Cholesterol Biosynthesis Inhibition Assay.
Protocol 2: Cell Viability (MTT) Assay for Anti-Cancer Activity
This is a general protocol for assessing the cytotoxic effects of the compounds on cancer cell lines.
-
Objective: To determine the concentration at which the compounds inhibit the growth of cancer cells by 50% (IC₅₀).
-
Cell Lines: LNCaP (prostate), COLO 320 DM (colon), or other relevant cancer cell lines.[3][4]
-
Procedure:
-
Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or β-sitosterol (typically in DMSO, with a final DMSO concentration <0.1%) for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.
-
Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Measure the absorbance of the solution using a microplate reader at a wavelength of ~570 nm.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells and determine the IC₅₀ value from the dose-response curve.
-
-
Workflow Diagram:
Caption: Workflow for Cell Viability (MTT) Assay.
Protocol 3: In Vitro Anti-Inflammatory Assay
This protocol is based on methodologies used to assess anti-inflammatory effects in macrophage cell lines.[5][6]
-
Objective: To quantify the inhibitory effect of the compounds on the production of pro-inflammatory mediators.
-
Cell Line: RAW 264.7 murine macrophage cell line.[6]
-
Procedure:
-
Seed RAW 264.7 cells in multi-well plates and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound or β-sitosterol for a short period (e.g., 1-2 hours).
-
Stimulate the cells with an inflammatory agent, typically lipopolysaccharide (LPS), to induce an inflammatory response.
-
After a longer incubation period (e.g., 24 hours), collect the cell culture supernatant.
-
Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Alternatively, measure nitric oxide (NO) production in the supernatant using the Griess reagent.
-
The reduction in cytokine or NO levels in treated cells compared to LPS-only stimulated cells indicates anti-inflammatory activity.
-
-
Workflow Diagram:
Caption: Workflow for In Vitro Anti-Inflammatory Assay.
Conclusion
This compound and β-sitosterol, while both classified as phytosterols, exhibit distinct profiles of biological activity.
-
In cholesterol metabolism , this compound demonstrates a dual mechanism by not only competing for intestinal absorption but also by directly inhibiting a key enzyme in cholesterol biosynthesis, a property not shared by β-sitosterol.[2]
-
In oncology , both compounds show promise, but the available data suggests this compound may be a more potent anti-cancer agent against certain cell lines, such as prostate cancer, through its inhibition of the PI3K/Akt pathway.[3]
-
In inflammation , β-sitosterol has been more extensively studied and shows significant, quantifiable reductions in key pro-inflammatory mediators.[7] While this compound is also considered anti-inflammatory, more direct comparative studies are needed to ascertain its relative potency.
The differences in their molecular structures, specifically the presence of a double bond in the side chain of this compound, are likely responsible for these varied biological effects. This comparative guide highlights the importance of considering individual phytosterols rather than the class as a whole in drug development and nutritional science. Further research into the specific mechanisms of this compound, particularly in the context of inflammation, is warranted.
References
- 1. glpbio.com [glpbio.com]
- 2. Inhibition of cholesterol biosynthesis by Delta22-unsaturated phytosterols via competitive inhibition of sterol Delta24-reductase in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. β-Sitosterol Alleviates Inflammatory Response via Inhibiting the Activation of ERK/p38 and NF-κB Pathways in LPS-Exposed BV2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory activity of plant sterols in a co-culture model of intestinal inflammation: focus on food-matrix effect - Food & Function (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of IL-1, IL-6, and TNF-alpha in immune-mediated inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Accurate and Precise Quantification of Brassicasterol in Certified Reference Materials
For researchers, scientists, and professionals in drug development, the accurate and precise quantification of brassicasterol is critical for various applications, from nutritional analysis to biomarker discovery. Certified Reference Materials (CRMs) serve as the benchmark for ensuring the quality and reliability of these measurements. This guide provides an objective comparison of common analytical methods for this compound quantification in CRMs, supported by experimental data and detailed methodologies.
Quantitative Data Summary
The following table summarizes the performance characteristics of two prevalent analytical techniques for this compound quantification: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The data presented is a synthesis from various studies.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Linearity (Correlation Coefficient) | >0.99 | >0.9911[1] |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL | 2 - 15 ng/mL[2] |
| Limit of Quantification (LOQ) | 0.2 - 1.56 µg/mL[3][4] | 10 - 100 ng/mL[2] |
| Intra-day Precision (RSD) | <5% | 2.4% - 9.1%[5] |
| Inter-day Precision (RSD) | <5% | 3.9% - 9.9%[5] |
| Recovery | 90% - 103%[4] | 90.1% - 102.1%[5] |
Note: The performance metrics can vary based on the specific instrument, sample matrix, and experimental conditions.
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for phytosterol analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust and widely used technique for the analysis of volatile and thermally stable compounds like sterols.[3] Derivatization is typically required to increase the volatility of this compound.[6][7]
a. Sample Preparation (Saponification, Extraction, and Derivatization)
-
Saponification: Weigh a precise amount of the CRM and saponify using an ethanolic potassium hydroxide solution to hydrolyze any esterified forms of this compound.[2][8]
-
Extraction: Extract the unsaponifiable matter, containing the free this compound, using a non-polar solvent such as n-hexane.[8][9]
-
Derivatization: Evaporate the solvent and derivatize the hydroxyl group of this compound using a silylating agent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA) to form a more volatile trimethylsilyl (TMS) ether derivative.[7]
b. GC-MS Analysis
-
Gas Chromatograph: An Agilent 7890 GC system or equivalent.[10]
-
Column: A non-polar capillary column, such as a HP-5MS (30 m x 0.25 mm, 0.25 µm).[10]
-
Carrier Gas: Helium at a constant flow rate.[10]
-
Injector Temperature: 280°C.[10]
-
Oven Temperature Program: Start at an initial temperature and ramp up to a final temperature to ensure separation of different sterols. A typical program might be: hold at 60°C for 1 min, then ramp to 250°C at 15°C/min, and finally to 315°C at 3°C/min.[10]
-
Mass Spectrometer: An Agilent 5975C MS or equivalent.[10]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[3]
-
Detection Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity.[6][11]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity and often does not require derivatization, simplifying sample preparation.[9][12]
a. Sample Preparation (Saponification and Extraction)
-
Saponification: Similar to the GC-MS protocol, saponify the CRM with ethanolic KOH.[8][9]
-
Extraction: Perform a liquid-liquid extraction with a solvent like n-hexane to isolate the this compound.[8][9]
-
Reconstitution: Evaporate the hexane and reconstitute the residue in a solvent compatible with the LC mobile phase, such as isopropanol or a methanol/acetonitrile mixture.[8]
b. LC-MS/MS Analysis
-
Liquid Chromatograph: A Thermo Scientific Dionex UltiMate 3000 RSLC system or equivalent.[13]
-
Mobile Phase: An isocratic or gradient mixture of solvents like acetonitrile and methanol.[2][14]
-
Flow Rate: A typical flow rate is around 0.35 mL/min.[13]
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode is effective for ionizing sterols.[13]
-
Detection Mode: Selected Reaction Monitoring (SRM) is used for high selectivity and sensitivity.[8][9] For this compound, a common SRM transition is m/z 381 to m/z 297.[8]
Workflow and Pathway Visualizations
The following diagrams illustrate the experimental workflow for this compound quantification.
Caption: Experimental workflow for this compound quantification.
Disclaimer: This guide provides a general overview and comparison. For specific applications, method validation and optimization are essential. Always refer to the certificate of analysis for the specific CRM and follow appropriate laboratory safety procedures. Certified reference materials for this compound are available from suppliers such as LGC, Sigma-Aldrich, ChromaDex, and Larodan.[15][16][17][18]
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. aocs.org [aocs.org]
- 4. Analysis of phytosterols in extra-virgin olive oil by nano-liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Analytical Strategies to Analyze the Oxidation Products of Phytosterols, and Formulation-Based Approaches to Reduce Their Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. Quantitative analysis of phytosterols in edible oils using APCI liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Semi-Quantitative Targeted Gas Chromatography-Mass Spectrometry Profiling Supports a Late Side-Chain Reductase Cycloartenol-to-Cholesterol Biosynthesis Pathway in Brown Algae [frontiersin.org]
- 11. GC/EI-MS method for the determination of phytosterols in vegetable oils - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitative analysis of phytosterols in edible oils using APCI liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. apps.thermoscientific.com [apps.thermoscientific.com]
- 14. researchgate.net [researchgate.net]
- 15. This compound [standards.chromadex.com]
- 16. pubcompare.ai [pubcompare.ai]
- 17. larodan.com [larodan.com]
- 18. This compound semisynthetic 474-67-9 [sigmaaldrich.com]
Assessing the Specificity of Brassicasterol as a Diatom Biomarker: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The identification of reliable biomarkers is crucial for tracking the presence and abundance of specific phytoplankton groups in both contemporary and ancient environmental samples. Brassicasterol, a C28 sterol, has long been utilized as a biomarker for diatoms, a major group of algae with significant ecological and biogeochemical importance. However, its specificity has been a subject of ongoing scientific discussion. This guide provides a comprehensive assessment of this compound's specificity as a diatom biomarker by comparing its prevalence with other sterols across different algal classes, supported by experimental data and detailed methodologies.
This compound: Not Exclusive to Diatoms
While this compound is a common sterol in many diatom species, particularly pennate diatoms, it is not a definitive biomarker for this algal group.[1][2] Numerous studies have documented the presence of this compound in other phytoplankton classes, including Haptophyceae, Cryptophyceae, and Dinophyceae, which complicates its use as an unambiguous indicator of diatom biomass.[3] A comprehensive study analyzing over 100 diatom cultures revealed that 24-methylcholesta-5,24(28)-dien-3β-ol is the most frequently encountered sterol, present in 67% of the species examined, while this compound (24-methylcholesta-5,22E-dien-3β-ol) was the fifth most common.[1]
Comparative Analysis of Major Sterols in Phytoplankton
To illustrate the distribution of this compound and other key sterols, the following table summarizes their relative abundance in various phytoplankton classes. This data highlights the overlapping distribution of these potential biomarkers.
| Sterol | Diatoms (Bacillariophyceae) | Haptophyceae | Cryptophyceae | Dinophyceae (Dinoflagellates) | Green Algae (Chlorophyceae) |
| This compound | Present, often abundant in pennate diatoms | Present in some species | Present in some species | Present in some species | Generally absent or in trace amounts |
| 24-Methylenecholesterol | Often a major sterol, particularly in Thalassiosirales | Present in some species | - | - | Present in some species |
| Cholesterol | Common, but in varying amounts | Present in some species | Present in some species | Present in some species | Present in some species |
| Campesterol | Present in some species | Present in some species | - | - | Common |
| Sitosterol | Present in some species | Present in some species | - | - | Common |
| Stigmasterol | Present in some species | Present in some species | - | - | Common |
| Fucosterol | Present in some species | - | - | - | Present in some brown algae (Phaeophyceae) |
| Dinosterol | Reported in some diatom species | - | - | A major and more specific biomarker | Absent |
Note: The presence and abundance of sterols can vary significantly depending on the species, growth conditions, and life cycle stage.
Alternative Diatom Biomarkers
Given the lack of absolute specificity of this compound, researchers often rely on a suite of biomarkers or specific ratios to infer the presence of diatoms. Some alternative or complementary biomarkers include:
-
24-Methylenecholesterol: Frequently found in high abundance in diatoms, particularly of the order Thalassiosirales.[4]
-
Highly Branched Isoprenoids (HBIs): Certain HBIs are considered more specific to diatoms, particularly those found in sea ice environments.
-
Fucoxanthin: A characteristic carotenoid pigment found in diatoms and other chromophyte algae.
Experimental Protocols
Accurate assessment of sterol composition requires robust and standardized methodologies. The following is a generalized protocol for the extraction, separation, and analysis of sterols from phytoplankton.
Lipid Extraction
-
Harvesting Cells: Centrifuge the algal culture or filter water samples to collect the biomass.
-
Lyophilization: Freeze-dry the biomass to remove water.
-
Extraction: Extract the total lipids from the dried biomass using a modified Bligh-Dyer method with a mixture of chloroform, methanol, and water.[5] This is typically done through ultrasonication or Soxhlet extraction.[6]
Saponification
-
Hydrolysis: To release free sterols from their esterified forms, saponify the lipid extract by heating with a solution of potassium hydroxide in methanol.[6]
Sterol Fractionation
-
Liquid-Liquid Extraction: After saponification, partition the mixture with a non-polar solvent like n-hexane to extract the unsaponifiable fraction containing the free sterols.
-
Purification: The sterol fraction can be further purified using column chromatography or solid-phase extraction (SPE).
Derivatization
-
Silylation: To increase their volatility for gas chromatography, convert the sterols to their trimethylsilyl (TMS) ethers by reacting the extract with a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[7]
Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Injection: Inject the derivatized sample into a gas chromatograph.
-
Separation: Separate the different sterols on a capillary column (e.g., DB-5ms).
-
Detection and Identification: Detect the eluted compounds using a mass spectrometer. Identify individual sterols by comparing their retention times and mass spectra with those of authentic standards.
-
Quantification: Quantify the sterols by integrating the peak areas and comparing them to the peak area of an internal standard (e.g., 5α-cholestane) added at the beginning of the extraction process.
Visualizing the Biosynthetic Pathway and Experimental Workflow
To further clarify the processes involved, the following diagrams illustrate the sterol biosynthesis pathway in diatoms and the general experimental workflow.
Caption: Simplified sterol biosynthesis pathway in diatoms.
Caption: General workflow for phytoplankton sterol analysis.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Phytosterols in Seaweeds: An Overview on Biosynthesis to Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxic Potential of the Marine Diatom Thalassiosira rotula: Insights into Bioactivity of 24-Methylene Cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lipidmaps.org [lipidmaps.org]
- 6. mdpi.com [mdpi.com]
- 7. aocs.org [aocs.org]
Validation of Brassicasterol as a Proxy for Marine Primary Productivity: A Comparative Guide
Brassicasterol, a 28-carbon sterol, is increasingly utilized as a biomarker to reconstruct past marine primary productivity.[1] Synthesized by various unicellular algae, particularly diatoms, its presence and abundance in marine sediments offer a window into historical phytoplankton communities.[1][2] This guide provides an objective comparison of this compound with other established proxies, supported by experimental data and detailed methodologies for researchers and scientists.
This compound: A Biomarker for Marine Algae
The primary source of this compound in the marine environment is phytoplankton.[1] Its chemical stability, especially in anaerobic sediments where it can be preserved for hundreds of years, makes it a valuable tool for paleoceanographic studies.[1] By analyzing the concentration of this compound in sediment cores, scientists can infer the historical presence and abundance of algal matter, which is a fundamental component of marine primary productivity.
While this compound is a strong indicator for diatoms, it is not exclusive to them, as it is also produced by some haptophytes and cryptophytes.[2][3] This necessitates a multi-proxy approach for a more accurate reconstruction of phytoplankton community structures.
Comparison with Alternative Proxies
To validate the utility of this compound, it is often compared with other lipid biomarkers. The most common alternatives include dinosterol (indicative of dinoflagellates) and long-chain alkenones (indicative of haptophytes).[3][4] The relative abundance of these biomarkers can reveal shifts in phytoplankton dominance over time. For instance, the ratio of this compound to dinosterol (B/[B+D]) is frequently used to estimate the relative contribution of diatoms versus dinoflagellates to the total primary production.[3]
| Proxy | Primary Source Organism(s) | Key Advantages | Limitations |
| This compound | Diatoms, some Haptophytes, Cryptophytes[2][3] | Good preservation in sediments[1]; relatively abundant. | Not exclusive to a single phytoplankton group.[3] |
| Dinosterol | Dinoflagellates[2] | Specific biomarker for dinoflagellates. | Can be influenced by preservation biases. |
| Alkenones (C37) | Haptophytes (e.g., Coccolithophores)[4] | Specific to certain haptophyte species; used for SST reconstruction (Uk'37). | Haptophytes can be a minor component in some coastal areas.[3] |
| Chlorophyll a | All phytoplankton[5] | Direct measure of total phytoplankton biomass. | Poorly preserved in sediments; represents a "snapshot" in the water column.[5] |
| Marine Barite (BaSO4) | Associated with decaying organic matter[6] | High preservation rate in sediments.[6] | Formation can be influenced by diagenetic processes unrelated to export production.[6] |
Quantitative Data from Sediment Core Studies
The following table summarizes biomarker data from sediment cores in the Okinawa Trough and the East China Sea, illustrating the typical ranges and variations observed.
| Location / Study | This compound | Dinosterol | Alkenones | Notes |
| Okinawa Trough (ODP Core 1202B) [4] | 3.2% - 20% (of total biomarkers) | 3.6% - 53% (of total biomarkers) | 6.4% - 75% (of total biomarkers) | Data reflects relative abundances over the past 20,000 years, showing significant shifts in phytoplankton communities from the last deglaciation to the Holocene. |
| East China Sea (Core CJ43) [3] | 110 - 296 ng/g | 201 - 847 ng/g | 50 - 165 ng/g | Concentrations in sediment reflect changes since the 1970s, linked to increased nutrient inputs from human activities. |
| East China Sea (Water Column) [7] | 6.7 - 8184 ng/L | 0 - 346 ng/L | 0 - 59 ng/L | Demonstrates the spatial distribution in surface waters, with high diatom biomass (inferred from this compound) in mixing zones. |
Experimental Protocols
The accurate quantification of this compound and other sterols requires a standardized analytical procedure. The following is a generalized protocol synthesized from common methodologies.[8][9][10][11]
1. Sample Preparation:
-
Sediment samples are typically freeze-dried and ground to a homogenous powder.
-
Water samples are filtered to collect particulate organic matter.
2. Lipid Extraction:
-
Total lipids are extracted from the prepared sample using organic solvents. Common methods include:
3. Saponification:
-
The extracted lipid fraction is saponified (hydrolyzed) to break down steryl esters into free sterols. This is typically done by heating the extract with an alcoholic potassium hydroxide (KOH) solution.[8][9]
-
An internal standard (e.g., 5α-cholestane) is added before extraction to quantify recovery and final concentrations.
4. Isolation of Unsaponifiable Matter:
-
After saponification, the unsaponifiable fraction, which contains the sterols, is separated from the saponified fatty acids. This is achieved through liquid-liquid extraction using a non-polar solvent like n-hexane or diethyl ether.[9]
5. Derivatization (Optional but Recommended):
-
To improve volatility and chromatographic separation for GC analysis, the hydroxyl group of the sterols is often derivatized. A common agent is N-methyl-N-trimethylsilyl trifluoroacetamide (MSTFA), which converts the sterols into their trimethylsilyl (TMS) ethers.[11]
6. Instrumental Analysis:
-
The final extract is analyzed using Gas Chromatography (GC) coupled with a detector.
-
Individual sterols are identified by comparing their retention times and mass spectra to those of authentic standards. Quantification is performed by comparing the peak area of the analyte to that of the internal standard.[7]
Visualizations
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. bg.copernicus.org [bg.copernicus.org]
- 6. researchgate.net [researchgate.net]
- 7. Assessing the interaction of oceanic and riverine processes on coastal phytoplankton dynamics in the East China Sea - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. journals.areeo.ac.ir [journals.areeo.ac.ir]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to Method Validation for Brassicasterol Oxidation Product Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of brassicasterol oxidation products (BOPs) is critical for assessing the safety, stability, and efficacy of various products. This guide provides an objective comparison of validated analytical methods for BOP analysis, supported by experimental data and detailed protocols.
The primary analytical techniques for the determination of sterol oxidation products, including those of this compound, are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] Each method presents distinct advantages and limitations in terms of sample preparation, sensitivity, and selectivity.
Comparison of Analytical Methods
Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established and robust technique for analyzing sterol oxidation products.[3] It typically offers high resolution and sensitivity. However, a significant drawback is the requirement for derivatization to increase the volatility of the analytes, which adds time and potential for sample loss to the workflow.[1][4]
Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as a powerful alternative, largely because it eliminates the need for derivatization, thereby simplifying sample preparation.[1][5][6] LC-MS methods, particularly those employing Atmospheric Pressure Chemical Ionization (APCI), have demonstrated good sensitivity and applicability for the analysis of complex mixtures of plant sterol oxides.[5] While historically associated with longer analysis times, advancements in LC technology, such as the use of reversed-phase chromatography, are addressing this limitation.[6]
A summary of key validation parameters for both GC-MS and LC-MS methods reported in the literature is presented below.
Table 1: Comparison of Method Validation Parameters for the Analysis of Sterol Oxidation Products
| Parameter | GC-MS | LC-MS/MS | Reference |
| Linearity (R²) | > 0.99 | Not explicitly stated, but method successfully applied | [7] |
| Limit of Detection (LOD) | < 0.02 mg/kg | 1.23 - 4.14 ng/mL | [7][8] |
| Limit of Quantification (LOQ) | < 10 ng/mL | Not explicitly stated | [9] |
| Recovery (%) | 65.5 - 121.8% | Not explicitly stated | [7] |
| Repeatability (CV %) | < 10% | Not explicitly stated | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical results. Below are representative protocols for the analysis of this compound oxidation products using GC-MS and LC-MS.
Protocol 1: GC-MS Analysis of this compound Oxidation Products
This protocol involves saponification to release bound sterols, solid-phase extraction (SPE) for cleanup, and derivatization before GC-MS analysis.
1. Sample Preparation and Lipid Extraction:
-
Extract the total lipids from the sample matrix using a suitable solvent system (e.g., chloroform-methanol).[9]
2. Saponification:
-
Perform a cold saponification of the lipid extract to hydrolyze sterol esters without inducing further oxidation.[9]
3. Solid-Phase Extraction (SPE):
-
Utilize a silica gel cartridge for the purification of the unsaponifiable matter, which contains the sterol oxidation products.[3]
4. Derivatization:
-
Evaporate the purified fraction to dryness under a stream of nitrogen.
-
Add a derivatizing agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to convert the sterol oxides into their volatile trimethylsilyl (TMS) ethers.[4]
5. GC-MS Analysis:
-
Inject the derivatized sample into a GC-MS system.
-
GC Conditions: Use a capillary column (e.g., DB-5MS) with a temperature gradient program to separate the analytes. A typical program might start at 100°C, ramp to 300°C, and hold for a period to ensure elution of all compounds.[3]
-
MS Conditions: Operate the mass spectrometer in selected ion monitoring (SIM) mode for quantification to enhance sensitivity and selectivity.[10]
Protocol 2: LC-MS Analysis of this compound Oxidation Products
This protocol offers a more streamlined approach by omitting the derivatization step.
1. Sample Preparation and Lipid Extraction:
-
Extract the total lipids from the sample as described for the GC-MS protocol.
2. Saponification (Optional but Recommended):
-
Perform a cold saponification to ensure all sterol oxides are in their free form.
3. LC-MS Analysis:
-
Dissolve the lipid extract in a suitable solvent for injection into the LC-MS system.
-
LC Conditions: Employ a reversed-phase C18 column with a mobile phase gradient (e.g., methanol/water) to separate the this compound oxidation products.[6]
-
MS Conditions: Utilize an atmospheric pressure chemical ionization (APCI) source, which is well-suited for the ionization of less polar compounds like sterol oxides.[5][11] The mass spectrometer can be operated in full scan mode for identification and selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for quantification.
Visualizing the Workflow and Pathways
To better illustrate the processes involved in method validation and analysis, the following diagrams have been generated.
Caption: Workflow for the validation of an analytical method.
Caption: A representative GC-MS analytical workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Analysis of sterol oxidation products in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Analytical Strategies to Analyze the Oxidation Products of Phytosterols, and Formulation-Based Approaches to Reduce Their Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and validation of methodologies for the quantification of phytosterols and phytosterol oxidation products in cooked and baked food products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Validation of a gas chromatography-mass spectrometry method for the analysis of sterol oxidation products in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. files.core.ac.uk [files.core.ac.uk]
Comparative extraction efficiency of saponification vs. solvent extraction for brassicasterol
For researchers, scientists, and drug development professionals, the efficient extraction of bioactive compounds is a critical first step in the journey from discovery to application. Brassicasterol, a phytosterol found predominantly in rapeseed (canola) oil and other brassica species, has garnered interest for its potential health benefits. This guide provides a comparative analysis of two primary extraction methods: saponification and solvent extraction, supported by experimental data and detailed protocols to aid in methodological selection.
The choice between saponification and solvent extraction for isolating this compound hinges on the desired outcome: quantifying the total this compound content versus isolating its naturally occurring forms. In vegetable oils, this compound exists as both free sterols and steryl esters, where the sterol is esterified to a fatty acid.
Saponification is a chemical process that utilizes a strong alkali to hydrolyze ester bonds. This method is essential for determining the total this compound content as it liberates the this compound from its esterified form, allowing for the quantification of both initially free and esterified this compound.
Solvent extraction , on the other hand, isolates compounds based on their solubility in a particular solvent. This method is effective for extracting free this compound and esterified this compound as intact molecules. However, it does not hydrolyze the ester bonds, and therefore, without a subsequent saponification step, it will not provide the total this compound content.
Comparative Extraction Efficiency of this compound
The efficiency of each method is best understood by considering the different forms of this compound they recover. Data from studies on rapeseed oil indicate that a substantial portion of this compound is present in an esterified form. For instance, some analyses suggest that approximately 40% of this compound in rapeseed oil is esterified.
| Extraction Method | Target this compound Form | Typical Yield from Rapeseed Oil (mg/100g) | Purity of this compound in Total Sterol Fraction (%) | Key Advantages | Key Disadvantages |
| Saponification | Total (Free + Esterified) | ~100-150 | ~10-15 | Provides total sterol content, Removes interfering triglycerides. | Alters the natural form of sterol esters, Requires use of strong bases. |
| Solvent Extraction | Free and Esterified | ~60-90 (primarily free form) | ~10-15 | Preserves the natural forms of sterols, Milder extraction conditions. | Does not provide total sterol content, Co-extraction of other lipids. |
Note: The typical yields are estimates based on reported concentrations of total and free this compound in rapeseed oil. Actual yields will vary depending on the specific sample and experimental conditions.
Experimental Protocols
Saponification for Total this compound Determination
This protocol is adapted from established methods for the analysis of phytosterols in vegetable oils.
Objective: To hydrolyze esterified this compound and extract the total this compound content.
Materials:
-
Rapeseed oil sample
-
Ethanolic potassium hydroxide (KOH) solution (2 M)
-
n-Hexane
-
Deionized water
-
Anhydrous sodium sulfate
-
Round-bottom flask with reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Gas chromatograph with Flame Ionization Detector (GC-FID) or Mass Spectrometer (GC-MS)
Procedure:
-
Weigh approximately 5 g of the rapeseed oil sample into a 250 mL round-bottom flask.
-
Add 50 mL of 2 M ethanolic KOH solution to the flask.
-
Attach the reflux condenser and heat the mixture in a water bath at 80°C for 60 minutes with constant stirring. The solution should become clear, indicating complete saponification.
-
Cool the mixture to room temperature and transfer it to a 500 mL separatory funnel.
-
Add 100 mL of deionized water and 100 mL of n-hexane to the separatory funnel.
-
Shake the funnel vigorously for 1-2 minutes and then allow the layers to separate.
-
Collect the upper hexane layer, which contains the unsaponifiable matter (including this compound).
-
Repeat the extraction of the aqueous layer twice more with 100 mL portions of n-hexane.
-
Combine the three hexane extracts and wash them with 50 mL portions of deionized water until the washings are neutral to a pH indicator.
-
Dry the hexane extract by passing it through a column containing anhydrous sodium sulfate.
-
Evaporate the solvent using a rotary evaporator at 40°C to obtain the unsaponifiable matter.
-
Redissolve the residue in a known volume of hexane or other suitable solvent for GC analysis.
-
Quantify the this compound content using a calibrated GC-FID or GC-MS system.
Solvent Extraction for Free and Esterified this compound
This protocol is a general method for the extraction of lipids, including free and esterified sterols, from an oil matrix.
Objective: To extract free and esterified this compound without chemical modification.
Materials:
-
Rapeseed oil sample
-
n-Hexane
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Gas chromatograph with Flame Ionization Detector (GC-FID) or Mass Spectrometer (GC-MS)
Procedure:
-
Weigh approximately 10 g of the rapeseed oil sample into a 250 mL beaker.
-
Add 100 mL of n-hexane to the beaker and stir for 30 minutes at room temperature to dissolve the oil.
-
Filter the solution through anhydrous sodium sulfate to remove any residual water.
-
Transfer the hexane solution to a round-bottom flask.
-
Evaporate the solvent using a rotary evaporator at 40°C to obtain the lipid extract containing free and esterified this compound.
-
Redissolve a known amount of the extract in hexane for GC analysis.
-
Analyze the sample using GC-FID or GC-MS to quantify the free this compound. Note that esterified this compound will have different retention times and may require derivatization for accurate quantification.
Visualization of Experimental Workflows
Caption: Comparative workflows for saponification and solvent extraction of this compound.
Conclusion
The choice between saponification and solvent extraction for the isolation of this compound is fundamentally dependent on the research objective. For the determination of the total this compound content , which includes both free and esterified forms, saponification is the necessary and more efficient method . It ensures the complete hydrolysis of steryl esters, providing a comprehensive quantitative picture.
Conversely, if the goal is to study the native forms of this compound as they exist in the oil, or to isolate the intact steryl esters for further analysis, solvent extraction is the appropriate choice . It is a milder technique that preserves the chemical structure of the compounds. For a complete profiling of all this compound species, a combination of solvent extraction followed by fractionation and subsequent saponification of the ester fraction may be employed.
Researchers should carefully consider their analytical goals to select the most suitable extraction strategy for their studies on this compound.
Evaluating the performance of different capillary columns for sterol separation
For researchers, scientists, and drug development professionals involved in the analysis of sterols, the choice of a gas chromatography (GC) capillary column is a critical factor that dictates the accuracy, resolution, and efficiency of separation. This guide provides an objective comparison of different capillary columns for sterol analysis, supported by experimental data and detailed protocols to aid in making an informed decision for your specific analytical needs.
Sterols are a diverse group of lipids with crucial biological functions and are important markers in various fields, from food authenticity testing to clinical diagnostics and drug development. Their structural similarity, often differing only in the position of a double bond or the stereochemistry of a hydroxyl group, presents a significant analytical challenge. Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a powerful technique for the separation and quantification of sterols.[1] However, the success of this technique is heavily reliant on the selection of the appropriate capillary column.
This guide will compare the performance of three main types of capillary columns for sterol separation:
-
Non-Polar Columns: Typically with a 5% phenyl / 95% dimethylpolysiloxane stationary phase.
-
Mid-Polar Columns: Often with a 35% diphenyl / 65% dimethylpolysiloxane stationary phase.
-
Chiral Columns: Employing cyclodextrin-based stationary phases for the separation of enantiomers.
Performance Comparison of Capillary Columns for Sterol Separation
The choice of a capillary column for sterol analysis depends on the specific requirements of the assay, including the complexity of the sterol mixture and the need to separate critical isomers. The following table summarizes the performance of different column types based on available data.
| Column Type | Stationary Phase | Typical Commercial Names | Primary Applications | Advantages | Limitations & Known Co-elutions |
| Non-Polar | 5% Phenyl / 95% Dimethylpolysiloxane | DB-5ms, HP-5ms, VF-5ms, SAC-5 | Routine analysis of common phytosterols and cholesterol. | Robust, versatile, good general-purpose columns with a wide operating temperature range and low bleed.[2] | Co-elution of structurally similar sterols, such as β-sitosterol and Δ5-avenasterol.[1] May not resolve certain positional isomers like Δ5- and Δ7-sterols. |
| Mid-Polar | 35% Diphenyl / 65% Dimethylpolysiloxane | DB-35ms | Separation of complex sterol mixtures, including positional isomers (e.g., Δ5- and Δ7-sterols) and sterol oxides. | Enhanced selectivity for aromatic and moderately polar compounds, enabling the resolution of sterols that co-elute on non-polar columns.[1][3] | May have a lower maximum operating temperature compared to non-polar columns. |
| Chiral | Derivatized Cyclodextrins in a Polysiloxane Matrix | β-DEX, γ-DEX | Separation of sterol enantiomers and diastereomers. | Enables the separation of stereoisomers, which is critical in pharmaceutical and biological studies.[2] | More specialized applications, may not be suitable for general sterol profiling. Separation is highly dependent on the specific cyclodextrin derivative and operating conditions. |
Experimental Protocols
Accurate and reproducible sterol analysis relies on meticulous sample preparation and optimized chromatographic conditions. Below are detailed protocols for the analysis of sterols using non-polar and mid-polar capillary columns.
Protocol 1: Analysis of Phytosterols using a Non-Polar (DB-5ms) Capillary Column
This protocol is suitable for the general profiling of common phytosterols in samples like vegetable oils.
1. Sample Preparation (Saponification and Derivatization)
-
Saponification: To 100 mg of oil sample, add 5 mL of 2 M potassium hydroxide in ethanol and an internal standard (e.g., 5α-cholestane). Heat the mixture at 80°C for 1 hour to hydrolyze the sterol esters.
-
Extraction: After cooling, add 10 mL of water and 10 mL of n-hexane. Vortex vigorously for 1 minute and centrifuge to separate the phases. Collect the upper hexane layer containing the unsaponifiable matter. Repeat the extraction twice.
-
Drying and Derivatization: Evaporate the pooled hexane extracts to dryness under a stream of nitrogen. To the dried residue, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 100 µL of pyridine. Heat at 70°C for 30 minutes to convert the sterols to their trimethylsilyl (TMS) ethers.[1]
2. GC-MS Conditions
-
GC System: Agilent 7890A GC with 5975C MS detector (or equivalent).
-
Column: DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness).
-
Injector: Splitless mode at 280°C.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program: Initial temperature of 180°C, hold for 1 min, ramp to 280°C at 10°C/min, then ramp to 300°C at 5°C/min, and hold for 10 min.
-
MSD Conditions: Transfer line at 290°C, ion source at 230°C, and quadrupole at 150°C. Electron impact (EI) ionization at 70 eV. Scan range of m/z 50-600.
Protocol 2: High-Resolution Separation of Δ5- and Δ7-Sterols using a Mid-Polar (DB-35ms) Capillary Column
This protocol is designed for the separation of challenging sterol isomers.
1. Sample Preparation
Follow the same saponification, extraction, and derivatization procedure as in Protocol 1.
2. GC-MS Conditions
-
GC System: Agilent 7890B GC with 7000D Triple Quadrupole MS (or equivalent).
-
Column: DB-35ms (30 m x 0.25 mm I.D., 0.25 µm film thickness).
-
Injector: Splitless mode at 290°C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program: Initial temperature of 200°C, hold for 2 min, ramp to 290°C at 3°C/min, and hold for 15 min.
-
MSD Conditions: Transfer line at 300°C, ion source at 250°C. EI ionization at 70 eV. For enhanced sensitivity and specificity, Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) modes can be employed, targeting the characteristic ions of the sterol-TMS derivatives.
Visualizing the Workflow for Capillary Column Selection
The selection of an appropriate capillary column is a critical step in the analytical workflow for sterol separation. The following diagram illustrates a logical approach to this process.
Capillary column selection workflow for sterol analysis.
References
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Brassicasterol
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Brassicasterol, including operational and disposal plans, to foster a secure research environment.
Hazard Identification and Safety Summary
This compound is classified as a hazardous substance. It is harmful if swallowed, inhaled, or comes into contact with skin.[1] It can cause skin irritation and serious eye irritation, and may also lead to respiratory irritation.[1]
| Hazard Classification | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin |
| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |
| Skin Irritation | 2 | H315: Causes skin irritation |
| Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity (single exposure) | 3 | H335: May cause respiratory irritation |
Data sourced from Cayman Chemical Safety Data Sheet.[1]
Personal Protective Equipment (PPE)
To mitigate the risks associated with handling this compound, the use of appropriate personal protective equipment is mandatory.
| PPE Type | Specification | Rationale |
| Eye Protection | Safety glasses with side-shields or goggles | Protects against splashes and airborne particles that can cause serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., neoprene or nitrile rubber) | Prevents skin contact, which can be harmful and cause irritation.[2] |
| Body Protection | Laboratory coat or disposable overalls | Provides a barrier against accidental spills and contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area. If ventilation is inadequate, use a NIOSH-approved respirator. | Minimizes the risk of inhaling harmful dust or aerosols. |
Operational and Disposal Plans: A Step-by-Step Guide
Adherence to proper operational and disposal protocols is crucial for the safe handling of this compound.
Handling and Storage
-
Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.
-
Storage: Store in a tightly sealed container in a cool, dry place. Recommended storage temperatures are between 2-8°C or at -20°C.[3]
-
Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. Do not allow the substance to enter sewers or surface water.[1] It is recommended to consult with your institution's environmental health and safety (EHS) department for specific disposal procedures.
Emergency Procedures: Spill Response Workflow
In the event of a this compound spill, follow this procedural workflow to ensure a safe and effective cleanup.
Caption: Workflow for handling a this compound spill.
First Aid Measures
-
If Swallowed: Rinse mouth with water. Do not induce vomiting. Call a poison center or doctor if you feel unwell.
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[1]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]
In all cases of exposure, seek medical attention if symptoms persist. Provide the Safety Data Sheet to the medical professional.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
